molecular formula C5H12N2O2 B1583779 D-ornithine CAS No. 348-66-3

D-ornithine

Cat. No.: B1583779
CAS No.: 348-66-3
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-SCSAIBSYSA-N
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Description

D-Ornithine is the D-enantiomer of the amino acid ornithine. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation . In research settings, this compound has been identified to play a specific role in specialized metabolic pathways. Studies have shown that it can be utilized by certain biosynthetic systems to produce novel amino acids, such as pyrroline-carboxy-lysine, for site-specific protein modification . Biochemically, this compound can be metabolized by enzymes like D-amino acid oxidase, which converts it into 5-amino-2-oxopentanoic acid . This compound is for research applications only and serves as a tool for scientists studying microbial metabolism, enzyme mechanisms, and the expansion of the genetic code. Product Use Statement: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5-diaminopentanoic acid
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InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
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InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12N2O2
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Related CAS

125166-98-5
Record name Poly(D-ornithine)
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DSSTOX Substance ID

DTXSID30883368
Record name D-Ornithine
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Molecular Weight

132.16 g/mol
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Physical Description

Solid
Record name D-Ornithine
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CAS No.

348-66-3
Record name D-Ornithine
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Record name Ornithine, D-
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Record name D-Ornithine
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Record name D-ornithine
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Record name ORNITHINE, D-
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Metabolic Pathways of D-Ornithine in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic amino acid, plays multifaceted and critical roles in bacterial physiology. While its L-enantiomer is a well-known intermediate in the urea (B33335) cycle and arginine biosynthesis, this compound is integral to the structure of the bacterial cell wall, the biosynthesis of certain antibiotics, and unique metabolic pathways. Understanding the synthesis, degradation, and incorporation of this compound is paramount for the development of novel antimicrobial strategies and for harnessing bacterial metabolic capabilities in biotechnology. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in bacteria, detailing the key enzymes, their kinetics, relevant experimental protocols, and the broader physiological context of this unique molecule.

Core Metabolic Pathways of this compound

The metabolism of this compound in bacteria primarily revolves around its formation from L-ornithine and its subsequent degradation or incorporation into cellular components. Two main pathways are central to this compound metabolism: racemization and degradation.

Racemization of L-Ornithine to this compound

The synthesis of this compound is predominantly catalyzed by the enzyme ornithine racemase . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between L-ornithine and this compound.

dot

Caption: Racemization of L-ornithine to this compound.

Ornithine racemase has been notably characterized in Clostridium sticklandii. This enzyme exhibits high specificity for ornithine, a crucial feature that distinguishes it from other amino acid racemases with broader substrate ranges.[1][2][3]

Degradation of this compound

The catabolism of this compound is a key part of the Stickland reaction in anaerobic bacteria like Clostridium sticklandii. This compound can be either oxidized or reduced. The oxidative pathway involves a series of enzymatic reactions.

The initial step in the oxidative degradation is the conversion of this compound to (2R,4S)-2,4-diaminopentanoate, catalyzed by This compound 4,5-aminomutase . This reaction is dependent on adenosylcobalamin (a form of vitamin B12) and PLP.[4][5][6]

Subsequently, 2,4-diaminopentanoate (B1235806) dehydrogenase catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate, utilizing NAD(P)+ as a cofactor.[7][8][9][10]

dot

Caption: Oxidative degradation pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the principal enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Ornithine Racemase

Bacterial SpeciesKm (L-Ornithine)kcatReference
Clostridium sticklandii0.77 ± 0.05 mM980 ± 20 s-1[2][3]

Table 2: Kinetic Parameters of this compound 4,5-Aminomutase

Bacterial SpeciesKm (this compound)Km (AdoCbl)Km (PLP)kcatReference
Clostridium sticklandii44.5 ± 2.8 µM0.43 ± 0.04 µM1.5 ± 0.1 µM6.3 ± 0.1 s-1[4]

Table 3: Properties of 2,4-Diaminopentanoate Dehydrogenase

Bacterial SpeciesOptimal pHOptimal TemperatureCofactor SpecificityInhibitorsReference
Fervidobacterium nodosum Rt17-B19.585°CNAD+ and NADP+This compound (Ki = 0.1 mM)[7]
Unknown prokaryotic organism--NAD+ > NADP+Acetyl-CoA, D-alanine[8]

Table 4: Substrate Specificity of Ornithine Decarboxylase in Lactic Acid Bacteria

Bacterial SpeciesSubstrate PreferenceKm (Ornithine)Reference
Oenococcus oeniOrnithine0.7 mM[11]
Lactobacillus brevisOrnithine1 mM[11]
Lactobacillus gasseri2,4-Diaminobutyric acid > Ornithine~4-12 mM[11]
Lactobacillus casei2,4-Diaminobutyric acid > Ornithine~4-12 mM[11]

Role of this compound in Bacterial Physiology

Bacterial Cell Wall Component

This compound is a constituent of the peptidoglycan in some bacteria, contributing to the structural integrity of the cell wall. For instance, in the radioresistant bacterium Deinococcus radiodurans, the peptidoglycan contains L-ornithine.[12] The presence of D-amino acids in peptidoglycan is a common feature that protects against proteolytic enzymes. While L-ornithine is more commonly reported in the peptidoglycan of certain species, the enzymatic machinery for this compound synthesis suggests its potential incorporation in other, yet to be fully characterized, bacterial cell walls. The presence of ornithine in the cell wall of plant pathogenic Corynebacteria has also been noted.[13]

Precursor for Antibiotic Synthesis

This compound is a crucial building block for the non-ribosomal synthesis of certain peptide antibiotics. A prominent example is bacitracin , produced by Bacillus licheniformis and Bacillus subtilis. The bacitracin synthetase complex contains an epimerase domain that converts L-ornithine to this compound before its incorporation into the growing peptide chain.[14][15][16][17][18] Enhancing the intracellular pool of L-ornithine has been shown to increase bacitracin production, highlighting the importance of the L- to this compound conversion step.[16][17]

dot

Caption: this compound incorporation in bacitracin synthesis.

Experimental Protocols

Assay for Ornithine Racemase Activity

This spectrophotometric assay couples the formation of this compound to the reduction of NADP+.

Principle: Ornithine racemase converts L-ornithine to this compound. This compound is then acted upon by this compound 4,5-aminomutase to produce (2R,4S)-2,4-diaminopentanoate. This product is subsequently oxidized by 2,4-diaminopentanoate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 10 mM L-ornithine

  • 25 µM Adenosylcobalamin (AdoCbl)

  • 40 µM Pyridoxal 5'-phosphate (PLP)

  • 0.5 mM NADP+

  • Sufficient amounts of purified this compound 4,5-aminomutase and 2,4-diaminopentanoate dehydrogenase (coupling enzymes)

  • Ornithine racemase sample

Procedure:

  • Prepare the assay mixture in a cuvette containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP+.

  • Add the coupling enzymes to the mixture.

  • Initiate the reaction by adding the ornithine racemase sample.

  • Immediately monitor the increase in absorbance at 340 nm at room temperature.

  • Protect the reaction mixture from light to prevent degradation of the coenzymes.

Calculation: The rate of NADPH formation is proportional to the ornithine racemase activity. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

dot

Ornithine_Racemase_Assay cluster_reaction Reaction Steps L_Ornithine L-Ornithine D_Ornithine This compound L_Ornithine->D_Ornithine Ornithine Racemase Diaminopentanoate (2R,4S)-2,4-Diaminopentanoate D_Ornithine->Diaminopentanoate This compound 4,5-Aminomutase NADPH NADPH Diaminopentanoate->NADPH 2,4-Diaminopentanoate Dehydrogenase (NADP+ -> NADPH) Measurement Measure Absorbance at 340 nm NADPH->Measurement

Caption: Workflow for the spectrophotometric assay of ornithine racemase.

Ornithine Decarboxylase Test

This is a qualitative test to determine if a microbe can decarboxylate ornithine.

Principle: The test medium contains ornithine, glucose, and a pH indicator (bromocresol purple). The bacteria first ferment glucose, causing a drop in pH and a color change from purple to yellow. This acidic environment activates ornithine decarboxylase. If the enzyme is present, it decarboxylates ornithine to putrescine, an alkaline product, which raises the pH and reverts the indicator to purple.

Media:

  • Moeller's Decarboxylase Broth with 1% L-ornithine.

Procedure:

  • Inoculate a tube of ornithine decarboxylase broth with a pure culture of the test organism.

  • Inoculate a control tube of the base medium without ornithine.

  • Overlay both tubes with sterile mineral oil to create an anaerobic environment.

  • Incubate at 35-37°C for up to 4 days.

  • Observe for color changes.

Interpretation:

  • Positive: The ornithine-containing tube turns purple, and the control tube is yellow.

  • Negative: Both tubes remain yellow.

Regulation of this compound Metabolism

The metabolic pathways involving ornithine are tightly regulated in bacteria to maintain cellular homeostasis. In Escherichia coli, the biosynthesis of L-ornithine, the precursor for this compound, is regulated by polyamines. High intracellular levels of putrescine and spermidine, which can be derived from ornithine, inhibit L-ornithine biosynthesis.[1] This feedback regulation prevents the toxic accumulation of ornithine.

In the this compound degradation pathway, the activity of 2,4-diaminopentanoate dehydrogenase from some bacteria is allosterically regulated. For instance, the enzyme from one uncultured prokaryote is activated by its substrate (2R,4S)-2,4-diaminopentanoate and inhibited by downstream metabolites like acetyl-CoA and D-alanine.[8] The enzyme from Fervidobacterium nodosum is inhibited by this compound, suggesting a feedback mechanism to control the flux through the pathway.[7]

Conclusion and Future Perspectives

The metabolic pathways of this compound in bacteria are diverse and physiologically significant, impacting cell wall structure, antibiotic production, and anaerobic metabolism. The key enzymes involved, particularly ornithine racemase and this compound aminomutase, represent potential targets for novel antimicrobial agents. A thorough understanding of the kinetics, substrate specificities, and regulation of these enzymes is crucial for the rational design of inhibitors.

Future research should focus on:

  • Exploring the diversity of this compound metabolism: Investigating a wider range of bacterial species to uncover novel pathways and enzymes.

  • Structural biology: Determining the three-dimensional structures of the key enzymes to facilitate structure-based drug design.

  • Metabolic engineering: Manipulating these pathways in industrial strains to enhance the production of valuable compounds like bacitracin.

The continued exploration of this compound metabolism will undoubtedly provide valuable insights into bacterial physiology and open new avenues for therapeutic and biotechnological applications.

References

An In-depth Technical Guide on the Natural Occurrence of D-Ornithine in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of D-ornithine in mammalian tissues. It consolidates quantitative data, details experimental methodologies for its detection, and explores its metabolic significance.

Quantitative Occurrence of this compound

While D-amino acids are generally less abundant than their L-counterparts in mammals, this compound has been detected in various tissues. The following table summarizes the available quantitative data on this compound concentrations. It is important to note that research in this area is ongoing, and the data is currently limited.

TissueSpeciesConcentrationAnalytical MethodReference
Kidney MouseSignificantly higher than in other tissuesAutoradiography with α-[5-14C]difluoromethylornithine[1]
Brain HumanPresent, with regional variationsNot specified in abstract[2]
Liver MouseLower than kidneyAutoradiography with α-[5-14C]difluoromethylornithine[1]
Plasma HumanBaseline ~54 µmol/L (L-ornithine)LC-MS/MS[3]

Note: Much of the available literature focuses on L-ornithine or the activity of enzymes that metabolize ornithine, such as ornithine decarboxylase and ornithine aminotransferase. Direct quantification of this compound is less common.

Metabolic Pathways and Significance

This compound is primarily involved in the D-arginine and this compound metabolism pathway. The key enzymes and transformations in this pathway are outlined below.

Enzymatic Conversion:

  • Ornithine Racemase: This enzyme catalyzes the interconversion between L-ornithine and this compound (L-ornithine ⇌ this compound).[4] While this enzyme has been purified from bacteria like Clostridium sticklandii, its widespread presence and activity in mammalian tissues are not well-established.[5]

  • D-amino-acid oxidase (DAO): This enzyme is responsible for the oxidative deamination of D-amino acids, including this compound. It converts this compound into 5-amino-2-oxopentanoic acid. DAO is highly specific for D-amino acids and plays a crucial role in their metabolism.

Metabolic Context:

L-ornithine, the more abundant enantiomer, is a key intermediate in the urea (B33335) cycle, where it aids in the detoxification of ammonia.[6][7] It also serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[6][8] The metabolism of L-ornithine is complex and involves several enzymes, including ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT).[9][10]

The physiological role of this compound in mammals is still under investigation. Its presence suggests potential functions that are yet to be fully elucidated.

Experimental Protocols for this compound Detection and Quantification

The accurate detection and quantification of this compound require sensitive and specific analytical techniques. The following section details a general workflow and specific methodologies cited in the literature.

3.1. General Experimental Workflow

The analysis of this compound in biological samples typically involves sample preparation, chromatographic separation, and detection.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Protein Protein Precipitation Tissue->Protein Derivatization Derivatization (optional) Protein->Derivatization Separation Chromatographic Separation (e.g., HPLC, HILIC) Derivatization->Separation Detection Detection (e.g., MS/MS, Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification

General workflow for this compound analysis.

3.2. Detailed Methodologies

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of amino acids.

    • Sample Preparation: Typically involves protein precipitation from plasma or tissue homogenates using agents like acetonitrile. An isotopically labeled internal standard (e.g., deuterated ornithine) is added for accurate quantification.[3]

    • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is effective for separating polar compounds like ornithine. A common mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[3]

    • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The analytes are ionized (e.g., by Atmospheric Pressure Chemical Ionization - APCI) and specific precursor-to-product ion transitions are monitored for ornithine and its internal standard.[3]

  • Autoradiography: This technique is used to visualize the distribution of a radiolabeled compound within tissues.

    • Methodology: A radiolabeled irreversible inhibitor of an enzyme that binds to ornithine, such as α-[5-14C]difluoromethylornithine for ornithine decarboxylase, is administered to the animal.[1] After a specific time, tissues are collected, sectioned, and exposed to photographic film. The resulting autoradiograms show the locations where the radiolabeled compound has accumulated, indicating the presence of the target enzyme and, by extension, its substrate's metabolic activity.[1]

Signaling and Metabolic Pathway Visualization

The metabolism of this compound is interconnected with that of L-ornithine and the broader network of amino acid metabolism.

G L_Orn L-Ornithine D_Orn This compound L_Orn->D_Orn Ornithine Racemase Urea_Cycle Urea Cycle L_Orn->Urea_Cycle Ornithine Transcarbamylase Polyamines Polyamines (Putrescine, Spermidine, Spermine) L_Orn->Polyamines Ornithine Decarboxylase (ODC) D_Orn->L_Orn Ornithine Racemase Five_amino 5-Amino-2-oxopentanoic acid D_Orn->Five_amino D-amino-acid oxidase (DAO)

Metabolic fate of L- and this compound.

This diagram illustrates the central role of L-ornithine in the urea cycle and polyamine synthesis, and the conversion and degradation pathways for both L- and this compound.

References

Biosynthesis of D-Ornithine in Microbial Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine is a non-proteinogenic amino acid that serves as a crucial building block for various secondary metabolites in microbial organisms, including peptide antibiotics and siderophores. The stereospecific incorporation of this compound into these natural products often confers unique structural properties and biological activities. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in diverse microbial taxa, with a focus on the key enzymes, their catalytic mechanisms, genetic regulation, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in understanding and harnessing the microbial production of this compound.

Core Biosynthetic Pathways of this compound

The primary route for this compound biosynthesis in microorganisms is the racemization of L-ornithine, catalyzed by the enzyme ornithine racemase. Additionally, this compound can be generated through the action of epimerase domains within non-ribosomal peptide synthetases (NRPSs) during the biosynthesis of specific secondary metabolites.

Ornithine Racemase-Mediated Biosynthesis

Ornithine racemase (EC 5.1.1.12) directly converts L-ornithine to this compound. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been most extensively studied in the anaerobic bacterium Clostridium sticklandii, where it plays a key role in the Stickland reaction, a process of coupled amino acid fermentation.[1][2][3] In this pathway, L-ornithine is first converted to this compound, which is then further metabolized.[4]

A broad-spectrum amino acid racemase with activity towards ornithine has also been identified in Pseudomonas putida.[2][5] This enzyme exhibits a preference for lysine (B10760008) and arginine but also acts on ornithine, suggesting its involvement in this compound metabolism in this organism.[6][7]

Epimerase Domains in Non-Ribosomal Peptide Synthetases (NRPS)

In the biosynthesis of certain non-ribosomally synthesized peptides, the this compound precursor is generated by an epimerase domain integrated within the NRPS machinery. A notable example is the biosynthesis of bacitracin in Bacillus licheniformis. The bacitracin synthetase contains an epimerase domain that converts L-ornithine to this compound before its incorporation into the growing peptide chain.[8][9]

Similarly, the biosynthesis of the siderophore vicibactin in Rhizobium involves a PLP-dependent epimerase, VbsL, which acts on an N-acylated L-ornithine derivative to produce the corresponding D-enantiomer.

Quantitative Data on this compound Biosynthetic Enzymes

The following table summarizes the available quantitative data for enzymes involved in this compound biosynthesis.

EnzymeMicrobial SourceSubstrateKm (mM)kcat (s-1)Specific ActivityOptimal pH
Ornithine RacemaseClostridium sticklandiiL-Ornithine0.77 ± 0.05[3]980 ± 20[3]1.34 µmol min-1 mg-1~8.5[3]
Broad-Spectrum Racemase (Alr)Pseudomonas putida KT2440L-OrnithineNot ReportedNot ReportedActivity detectedNot Reported
VbsL EpimeraseRhizobium sp.N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithineNot ReportedNot ReportedActivity detectedNot Reported

Signaling Pathways and Regulatory Networks

The regulation of this compound biosynthesis is intrinsically linked to the overall metabolism of L-ornithine and the biosynthetic pathways of the secondary metabolites that incorporate this compound.

Logical Flow of this compound Production and Incorporation

The following diagram illustrates the general workflow from L-ornithine to its incorporation into secondary metabolites.

D_Ornithine_Biosynthesis_Workflow L_Ornithine L-Ornithine Ornithine_Racemase Ornithine Racemase L_Ornithine->Ornithine_Racemase Substrate NRPS_Epimerase NRPS Epimerase Domain L_Ornithine->NRPS_Epimerase Substrate D_Ornithine This compound Secondary_Metabolite This compound-Containing Secondary Metabolite D_Ornithine->Secondary_Metabolite Incorporation Ornithine_Racemase->D_Ornithine Product NRPS_Epimerase->D_Ornithine Intermediate

Caption: General workflow of this compound biosynthesis and utilization.

Putative Regulatory Network for Ornithine Racemase in Clostridium

While specific transcriptional regulators for ornithine racemase in Clostridium sticklandii have not been definitively characterized, a putative regulatory network can be proposed based on the known metabolism of the organism and general principles of gene regulation in Clostridia. The expression of the ornithine racemase gene is likely influenced by the availability of its substrate, L-ornithine, and the overall metabolic state of the cell, particularly the requirements of the Stickland reaction.

Ornithine_Racemase_Regulation L_Ornithine High L-Ornithine Concentration Putative_Regulator Putative Transcriptional Regulator (e.g., LysR-type) L_Ornithine->Putative_Regulator Induces/Activates orn_racemase_gene ornithine racemase gene Putative_Regulator->orn_racemase_gene Promotes Transcription Ornithine_Racemase Ornithine Racemase (Protein) orn_racemase_gene->Ornithine_Racemase Translation Stickland_Reaction Stickland Reaction Metabolic Flux Ornithine_Racemase->Stickland_Reaction Contributes to

Caption: Putative regulatory network for ornithine racemase expression.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Spectrophotometric Assay for Ornithine Racemase Activity

This protocol is adapted from the method described for the ornithine racemase from Clostridium sticklandii.[1]

Principle: The formation of this compound is coupled to the reduction of NADP⁺ through the sequential action of this compound aminomutase and 2,4-diaminopentanoate (B1235806) (DAPA) dehydrogenase. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 1 M L-ornithine stock solution

  • 10 mM Adenosylcobalamin (AdoCbl) stock solution

  • 10 mM Pyridoxal 5'-phosphate (PLP) stock solution

  • This compound aminomutase (purified)

  • DAPA dehydrogenase (purified)

  • 100 mM NADP⁺ stock solution

  • Purified ornithine racemase

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of 50 mM Tris-HCl, pH 8.5

    • 10 µL of 1 M L-ornithine (final concentration: 10 mM)

    • 2.5 µL of 10 mM AdoCbl (final concentration: 25 µM)

    • 4 µL of 10 mM PLP (final concentration: 40 µM)

    • Sufficient amounts of this compound aminomutase and DAPA dehydrogenase (to be determined empirically to ensure they are not rate-limiting)

    • 10 µL of 100 mM NADP⁺ (final concentration: 1 mM)

  • Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration and to record any background reaction.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the purified ornithine racemase solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of ornithine racemase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the assay conditions.

Workflow Diagram:

Ornithine_Racemase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, L-Orn, Cofactors, Coupling Enzymes, NADP+) Start->Prepare_Mixture Incubate Incubate at Room Temperature (5 min) Prepare_Mixture->Incubate Add_Enzyme Add Ornithine Racemase Incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

References

The Function of D-Ornithine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ornithine, a non-proteinogenic D-amino acid, plays a specialized yet crucial role in the cellular metabolism of select organisms, primarily bacteria. Unlike its L-enantiomer, which is a key intermediate in the urea (B33335) cycle, this compound's metabolic functions are centered around specific enzymatic pathways involved in catabolism and cell wall biosynthesis. This technical guide provides an in-depth exploration of the core functions of this compound in cellular metabolism, detailing the key enzymes, metabolic pathways, and experimental methodologies used to elucidate its role. Quantitative data from key experimental findings are presented in structured tables, and metabolic pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

While L-amino acids are the fundamental building blocks of proteins and central to numerous metabolic pathways, the significance of D-amino acids in biological systems is increasingly recognized. This compound emerges as a noteworthy metabolite in specific contexts, particularly in the domain of microbiology. Its metabolic pathways are distinct from those of L-ornithine and are primarily facilitated by two key enzymes: ornithine racemase and D-amino acid oxidase. Understanding the function of this compound is critical for researchers in microbiology, enzymology, and drug development, as these pathways can present novel targets for antimicrobial strategies.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is predominantly governed by the action of two enzymes that catalyze its formation and degradation.

Ornithine Racemase (EC 5.1.1.12)

Ornithine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-ornithine to this compound.[1][2] This enzyme is a critical entry point for L-ornithine into this compound-specific metabolic pathways, particularly in anaerobic bacteria like Clostridium sticklandii.[1]

D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3] While DAAO has broad substrate specificity, its activity on this compound is not as extensively characterized as on other D-amino acids like D-serine and D-alanine.[3][4]

Metabolic Pathways Involving this compound

This compound serves as a key intermediate in specific metabolic pathways, most notably in the anaerobic degradation of L-ornithine by certain bacteria.

Anaerobic L-Ornithine Degradation

In anaerobic bacteria such as Clostridium sticklandii, L-ornithine can be catabolized through an oxidative pathway where it is first converted to this compound by ornithine racemase.[1][5] this compound is then further metabolized in a series of enzymatic reactions. This pathway is a component of the Stickland reaction, where pairs of amino acids are fermented to generate energy.[5]

Anaerobic_L_Ornithine_Degradation L_Ornithine L-Ornithine D_Ornithine This compound L_Ornithine->D_Ornithine Ornithine Racemase Intermediates Downstream Intermediates D_Ornithine->Intermediates Further Metabolism Energy Energy Production (ATP) Intermediates->Energy

This compound Transport

The transport of this compound across cellular membranes is a critical aspect of its metabolism. In humans, the mitochondrial ornithine transporter ORC2 has been shown to transport D-isomers of ornithine, in addition to its primary substrates.[6][7] This suggests a potential, though perhaps minor, role for this compound in mitochondrial metabolism in eukaryotes.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Ornithine Racemase from Clostridium sticklandii

ParameterValueReference
K_m_ for L-ornithine 0.77 ± 0.05 mM[8]
k_cat_ 980 ± 20 s⁻¹[8]

Table 2: Substrate Specificity of Mitochondrial Ornithine Transporter (ORC2)

SubstrateTransport ActivityReference
L-Ornithine High[6][7]
This compound Transported[6][7]
L-Lysine Transported[6][7]
D-Lysine Transported[6][7]
L-Arginine Transported[6][7]
D-Arginine Transported[7]
L-Histidine Transported[6]

Note: Specific kinetic parameters (K_m_ and V_max_) for this compound transport by ORC2 are not well-documented in the reviewed literature.

Table 3: D-Amino Acid Oxidase (DAAO) Activity

SubstrateOrganismK_m_ (mM)k_cat_ (s⁻¹)Reference
D-Alanine Rhodotorula gracilis1.0 ± 0.281 ± 5[9]
D-Alanine Pig Kidney1.7 ± 0.37.3 ± 0.6[9]
D-α-Aminobutyrate Pig Kidney--[10][11]
This compound -Not ReportedNot Reported-

Experimental Protocols

Assay for Ornithine Racemase Activity

A continuous spectrophotometric assay can be used to determine ornithine racemase activity by coupling the formation of this compound to the reduction of NADP⁺.[1]

Principle: Ornithine racemase converts L-ornithine to this compound. The produced this compound is then used as a substrate by this compound-4,5-aminomutase and 2,4-diaminopentanoate (B1235806) dehydrogenase, with the latter step reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[12]

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 10 mM L-ornithine

  • 25 µM Adenosylcobalamin (AdoCbl)

  • 40 µM Pyridoxal 5'-phosphate (PLP)

  • NADP⁺

  • This compound-4,5-aminomutase (purified)

  • 2,4-diaminopentanoate dehydrogenase (purified)

  • Ornithine racemase sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP⁺.

  • Add the coupling enzymes, this compound-4,5-aminomutase and 2,4-diaminopentanoate dehydrogenase.

  • Initiate the reaction by adding the ornithine racemase sample.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH formation (ε = 6220 M⁻¹cm⁻¹).

Assay for D-Amino Acid Oxidase (DAAO) Activity

Several methods can be employed to measure DAAO activity. A common method is the peroxidase-coupled spectrophotometric assay.[3][13]

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid, producing H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic substrate, leading to a colored product that can be quantified spectrophotometrically.

Reagents:

  • 100 mM Sodium pyrophosphate buffer, pH 8.5

  • D-amino acid substrate (e.g., D-alanine)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrone (4-AAP) with phenol)

  • DAAO sample

Procedure:

  • Prepare a reaction mixture containing pyrophosphate buffer, the D-amino acid substrate, HRP, and the chromogenic substrate.

  • Initiate the reaction by adding the DAAO sample.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 460 nm for oxidized o-dianisidine).

  • Calculate the enzyme activity based on the rate of color formation.

DAAO_Assay D_Amino_Acid D-Amino Acid Alpha_Keto_Acid α-Keto Acid D_Amino_Acid->Alpha_Keto_Acid DAAO H2O2 H₂O₂ D_Amino_Acid->H2O2 DAAO Chromogen_Oxidized Oxidized Chromogen (Colored) H2O2->Chromogen_Oxidized HRP Chromogen_Reduced Reduced Chromogen

This compound Transport Assay in Reconstituted Systems

To specifically study the transport of this compound by proteins like ORC2, in vitro transport assays using reconstituted liposomes are employed.[6][14]

Principle: The transporter protein is purified and incorporated into artificial lipid vesicles (liposomes). Radiolabeled this compound is added to the external medium, and its uptake into the liposomes is measured over time.

Materials:

  • Purified transporter protein (e.g., ORC2)

  • Liposomes (e.g., from phosphatidylcholine)

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Transport buffer

  • Stop solution (e.g., ice-cold buffer with an inhibitor)

  • Scintillation counter

Procedure:

  • Reconstitute the purified transporter into pre-formed liposomes.

  • Equilibrate the proteoliposomes in the transport buffer.

  • Initiate transport by adding radiolabeled this compound to the external medium.

  • At various time points, stop the transport by adding an excess of ice-cold stop solution.

  • Separate the proteoliposomes from the external medium by chromatography or filtration.

  • Quantify the amount of radioactivity inside the proteoliposomes using a scintillation counter.

  • Determine the initial rate of transport.

Transport_Assay_Workflow Purify_Protein Purify Transporter Protein (e.g., ORC2) Reconstitute Reconstitute Protein into Liposomes Purify_Protein->Reconstitute Prepare_Liposomes Prepare Liposomes Prepare_Liposomes->Reconstitute Add_Substrate Add Radiolabeled This compound Reconstitute->Add_Substrate Incubate Incubate for Varying Times Add_Substrate->Incubate Stop_Transport Stop Transport (e.g., Cold Inhibitor) Incubate->Stop_Transport Separate Separate Liposomes from External Medium Stop_Transport->Separate Quantify Quantify Internal Radioactivity Separate->Quantify

Conclusion and Future Directions

The metabolic role of this compound is primarily confined to specific bacterial pathways, where it serves as a key intermediate in the catabolism of L-ornithine. The enzymes ornithine racemase and D-amino acid oxidase are central to its metabolism. While the mitochondrial transporter ORC2 has been shown to transport this compound in eukaryotes, the physiological significance of this transport remains to be fully elucidated.

A significant gap in the current understanding of this compound metabolism is the lack of comprehensive quantitative data, particularly the kinetic parameters of D-amino acid oxidase with this compound as a substrate and the specific transport kinetics of this compound by ORC2. Future research should focus on characterizing these interactions to provide a more complete picture of this compound's metabolic fate. Such studies will not only enhance our fundamental understanding of D-amino acid metabolism but may also unveil novel enzymatic targets for the development of new antimicrobial agents. The detailed experimental protocols provided in this guide offer a solid foundation for pursuing these research avenues.

References

D-Ornithine as a Precursor in Secondary Metabolite Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

While L-ornithine is a well-established intermediate in primary metabolic pathways such as the urea (B33335) cycle, its stereoisomer, D-ornithine, serves as a specialized precursor for a unique array of secondary metabolites. These natural products often possess significant biological activities, making their biosynthetic pathways of great interest to researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides an in-depth examination of the enzymatic pathways that utilize this compound as a key building block. We will detail the biosynthesis of notable this compound-derived compounds, present quantitative data on key enzymes, outline relevant experimental protocols, and provide visual diagrams of the core biochemical transformations.

Introduction to this compound in Secondary Metabolism

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play roles in defense, competition, and species interactions. Many pharmaceuticals, such as antibiotics and antitumor agents, are derived from these natural products.

Amino acids are fundamental precursors for a vast number of secondary metabolites, particularly those synthesized by nonribosomal peptide synthetases (NRPSs). While the 20 proteinogenic L-amino acids are the most common building blocks, the incorporation of non-proteinogenic amino acids, including D-isomers, dramatically expands the structural and functional diversity of these molecules.

This compound is a non-proteinogenic α-amino acid that, unlike its more common L-enantiomer, is not an intermediate in the urea cycle. Its incorporation into secondary metabolites is a highly specific process, governed by specialized enzymes that introduce unique chemical moieties and stereochemistry, often critical for the final product's bioactivity. This guide focuses on the key enzymatic pathways that recruit this compound for the synthesis of complex natural products.

Key Biosynthetic Pathways Utilizing this compound

Several distinct enzymatic strategies have evolved to incorporate this compound into secondary metabolites. These range from intramolecular rearrangements to its use in building novel amino acid analogues.

Rearrangement via this compound 4,5-Aminomutase

One of the most well-characterized pathways involving this compound is its conversion to (2R,4S)-2,4-diaminopentanoate. This reaction is catalyzed by this compound 4,5-aminomutase (OAM), an enzyme found in anaerobic bacteria such as Clostridium sticklandii.[1][2]

The reaction is a radical-based 1,2-amino shift, which moves the terminal (δ) amino group from the C5 position to the C4 position.[1][3] This transformation requires two critical cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) .[2][4] The resulting product, 2,4-diaminopentanoate, is an intermediate in the fermentation of ornithine.[1]

G cluster_main D_Orn This compound Enzyme This compound 4,5-Aminomutase (EC 5.4.3.5) D_Orn->Enzyme Product (2R,4S)-2,4-Diaminopentanoate Enzyme->Product Cofactors Cofactors: Plyridoxal Phosphate (PLP) Adenosylcobalamin (AdoCbl) Enzyme->Cofactors

Fig. 1: Reaction catalyzed by this compound 4,5-aminomutase.
Co-option of Pyrrolysine Biosynthesis to Synthesize Pyrroline-Carboxy-Lysine (Pcl)

A remarkable example of metabolic plasticity is the use of this compound by the pyrrolysine (Pyl) biosynthetic machinery. Pyrrolysine is the 22nd genetically encoded amino acid, and its synthesis from lysine (B10760008) is mediated by the PylB, PylC, and PylD enzymes.[5][6]

In engineered systems where the initial enzyme, PylB, is absent, the downstream enzymes PylC and PylD can utilize exogenously supplied this compound.[5][7] PylC, an ATP-dependent ligase, joins this compound to the ε-amino group of a lysine molecule. Subsequently, the dehydrogenase PylD catalyzes the oxidation and ring closure of the this compound moiety, forming a novel noncanonical amino acid, pyrroline-carboxy-lysine (Pcl).[5] This demonstrates how an existing pathway can be co-opted to generate new molecular structures from alternative precursors.

G cluster_main D_Orn This compound PylC PylC (Ligase) D_Orn->PylC Lys L-Lysine Lys->PylC Intermediate L-Lysine-Nε-D-ornithine PylC->Intermediate PylD PylD (Dehydrogenase) Intermediate->PylD Pcl Pyrroline-carboxy-lysine (Pcl) PylD->Pcl G cluster_main A 1. Gene Identification (e.g., oraE from C. sticklandii) B 2. Gene Amplification (PCR) & Codon Optimization A->B C 3. Cloning Into Expression Vector (e.g., pET-28a) B->C D 4. Transformation Into E. coli Host (e.g., BL21(DE3)) C->D E 5. Culture Growth & Induction (e.g., with IPTG at 20°C) D->E F 6. Cell Lysis (Sonication or French Press) E->F G 7. Protein Purification (e.g., Ni-NTA Affinity Chromatography) F->G H 8. Purity/Concentration Check (SDS-PAGE & Bradford Assay) G->H I 9. Biochemical Characterization (Enzyme Assays, Crystallography) H->I

References

The Unseen Enantiomers: A Technical Guide to the Biological Significance of D-Arginine and D-Ornithine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While L-amino acids are the well-established building blocks of life, their D-enantiomers are emerging from the shadows as crucial players in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the metabolism and biological significance of two such D-amino acids: D-arginine and D-ornithine. Often overlooked, these molecules are catabolized through specific enzymatic pathways, exhibit unique tissue distribution, and possess biological activities with significant implications for neuroscience and oncology. This document serves as a comprehensive resource, summarizing the current state of knowledge, providing detailed experimental methodologies for their study, and visualizing the intricate pathways that govern their function. A deeper understanding of D-arginine and this compound metabolism is poised to unlock novel therapeutic strategies and diagnostic markers for a range of human diseases.

Introduction to D-Arginine and this compound

D-arginine and this compound are the stereoisomers of their more common L-counterparts. While not incorporated into proteins during ribosomal synthesis, they are present in mammals and are not merely metabolic curiosities. Their presence and metabolism are indicative of specific, and in some cases, potent biological roles. D-arginine, for instance, has been shown to have neuroprotective effects, while the metabolism of this compound is linked to pathways that are crucial for cell proliferation.[1] The study of these D-amino acids requires specialized analytical techniques to distinguish them from their abundant L-forms, and an appreciation for their distinct metabolic fates.

Metabolic Pathways of D-Arginine and this compound

The primary route for the catabolism of D-arginine and this compound in mammals is through oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[2] In addition to this primary pathway, other enzymes such as this compound decarboxylase may play a role in the metabolism of this compound.

D-Amino Acid Oxidase (DAAO) Pathway

DAAO is a peroxisomal enzyme that catalyzes the oxidative deamination of a broad range of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2] This is the main catabolic pathway for both D-arginine and this compound.

The overall reaction is as follows:

D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

Specifically for D-arginine and this compound:

  • D-Arginine is converted to α-keto-δ-guanidinovaleric acid .

  • This compound is converted to α-keto-δ-aminovaleric acid .

DAAO_Pathway D_Arg D-Arginine DAAO D-Amino Acid Oxidase (DAAO) D_Arg->DAAO D_Orn This compound D_Orn->DAAO Keto_Arg α-Keto-δ-guanidinovaleric acid DAAO->Keto_Arg Keto_Orn α-Keto-δ-aminovaleric acid DAAO->Keto_Orn NH3 Ammonia (NH₃) DAAO->NH3 H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2

Figure 1: D-Amino Acid Oxidase (DAAO) metabolic pathway for D-arginine and this compound.
This compound Decarboxylase Pathway

While L-ornithine decarboxylase is a well-characterized enzyme in the synthesis of polyamines, evidence suggests the existence of a this compound/D-lysine decarboxylase in some organisms, which can directly decarboxylate this compound to produce putrescine.[3] The presence and physiological significance of this enzyme in mammals are still under investigation.

D_Ornithine_Decarboxylase_Pathway D_Orn This compound D_ODC This compound Decarboxylase D_Orn->D_ODC Putrescine Putrescine D_ODC->Putrescine CO2 Carbon Dioxide (CO₂) D_ODC->CO2

Figure 2: Putative this compound decarboxylase pathway.

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of D-arginine and this compound and the kinetic parameters of the key metabolic enzyme, D-amino acid oxidase.

Table 1: Endogenous Concentrations of D-Arginine and this compound

Amino AcidTissue/FluidSpeciesConcentration (µM)Reference
L-ArginineHuman PlasmaHuman50 ± 42[4]
L-ArginineHuman Cerebrospinal FluidHuman19 ± 8.6[4]
L-OrnithineHuman PlasmaHumanNot specified[4]
L-OrnithineHuman Cerebrospinal FluidHumanNot specified[4]
D-ArginineMouse BrainMouseDetected[5]
This compoundHuman PlasmaHumanNot specifiedData for D-enantiomers are still limited
This compoundHuman Cerebrospinal FluidHumanNot specifiedData for D-enantiomers are still limited

Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO)

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg protein)Reference
D-ArginineNot specifiedNot specifiedNot specifiedData for D-arginine is still limited
D-AlanineNot specifiedNot specifiedNot specifiedUsed as a common substrate for comparison
This compoundNot specifiedNot specifiedNot specifiedData for this compound is still limited

Biological Significance and Therapeutic Potential

Neurological Roles

D-amino acids, including D-serine and potentially D-arginine, play significant roles in the central nervous system. D-arginine has been shown to be enriched in the brain and may exert neuroprotective effects.[5] The metabolism of D-amino acids by DAAO in the brain is critical for maintaining their homeostasis, and dysregulation of this pathway has been implicated in neurological and psychiatric disorders.[1]

Role in Cancer

The metabolism of arginine and ornithine is crucial for cancer cell proliferation. L-arginine is a precursor for polyamines, which are essential for cell growth.[6] Some cancer cells exhibit an increased dependence on arginine. While the direct role of D-arginine and this compound in cancer is less clear, targeting their metabolic pathways could represent a novel therapeutic strategy. For instance, modulating DAAO activity could alter the availability of metabolites that impact tumor growth.

Biological_Significance cluster_CNS Central Nervous System cluster_Cancer Cancer D_Arg_CNS D-Arginine Neuroprotection Neuroprotection D_Arg_CNS->Neuroprotection DAAO_CNS DAAO D_Arg_CNS->DAAO_CNS Neurological_Disorders Neurological Disorders DAAO_CNS->Neurological_Disorders Dysregulation L_Arg_Cancer L-Arginine Polyamines Polyamines L_Arg_Cancer->Polyamines Cell_Proliferation Cell Proliferation Polyamines->Cell_Proliferation D_Amino_Metabolism D-Amino Acid Metabolism Therapeutic_Target Therapeutic Target D_Amino_Metabolism->Therapeutic_Target

Figure 3: Biological significance of D-arginine and this compound in the CNS and cancer.

Experimental Protocols

Accurate investigation of D-arginine and this compound requires robust and sensitive analytical methods. Below are detailed protocols for their quantification and for assessing the activity of their primary metabolizing enzyme.

Quantification of D-Arginine and this compound by Chiral LC-MS/MS

This method allows for the sensitive and specific quantification of D- and L-enantiomers of arginine and ornithine in biological matrices.

5.1.1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled D- and L-arginine and D- and L-ornithine.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. Chiral LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Chiral Column: A chiral stationary phase column (e.g., Astec CHIROBIOTIC T) is essential for separating the enantiomers.

  • Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer and its internal standard are monitored for quantification.

LC_MS_Workflow Sample_Prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) Chiral_LC Chiral HPLC Separation Sample_Prep->Chiral_LC ESI Electrospray Ionization (ESI) Chiral_LC->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Data_Analysis Data Analysis and Quantification MS_MS->Data_Analysis

Figure 4: General workflow for chiral LC-MS/MS analysis of D-amino acids.
D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide, a product of the DAAO reaction.

5.2.1. Reagents

  • 100 mM Sodium Pyrophosphate buffer, pH 8.5.

  • 10 mM D-Arginine or this compound solution.

  • 10 U/mL Horseradish Peroxidase (HRP).

  • 10 mM o-dianisidine in methanol.

  • Enzyme source (tissue homogenate or purified DAAO).

5.2.2. Procedure

  • In a 96-well plate, prepare a reaction mixture containing 100 µL of pyrophosphate buffer, 20 µL of HRP, and 20 µL of o-dianisidine.

  • Add 20 µL of the enzyme source to each well.

  • Initiate the reaction by adding 20 µL of the D-amino acid substrate.

  • Immediately measure the absorbance at 436 nm every minute for 10-20 minutes at 37°C using a microplate reader.

  • The rate of change in absorbance is proportional to the DAAO activity.

Conclusion and Future Directions

The study of D-arginine and this compound metabolism is a rapidly evolving field with the potential to significantly impact our understanding of health and disease. While DAAO has been identified as the major catabolic enzyme, further research is needed to fully elucidate all the metabolic pathways and their regulation. The development of more sensitive analytical techniques will be crucial for accurately quantifying the low endogenous concentrations of these D-amino acids and for exploring their roles as potential biomarkers. Furthermore, a deeper understanding of their signaling functions could pave the way for the development of novel therapeutic agents that specifically target D-amino acid pathways in neurological disorders and cancer. The information compiled in this guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of D-ornithine from Natural Sources

Introduction

D-amino acids, the enantiomers of the more common L-amino acids, have long been considered rare in nature. However, advancements in analytical techniques have revealed their presence and functional importance in a wide range of organisms, from bacteria to mammals.[1] this compound, the D-enantiomer of the non-proteinogenic amino acid ornithine, is one such molecule. While not typically found in high concentrations as a free amino acid, this compound is a crucial component of various natural products, including certain peptide antibiotics and siderophores. Its incorporation into these molecules can confer resistance to enzymatic degradation, a property of significant interest in drug development.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its role as a biosynthetic intermediate, and presents a detailed, technically-grounded framework for its theoretical isolation and purification from microbial sources.

Natural Occurrence and Biosynthesis of this compound

The discovery of this compound in natural systems is primarily linked to its role as a precursor in the biosynthesis of complex secondary metabolites. Direct evidence for the natural production of this compound comes from the characterization of enzymes that can synthesize it.

1. Ornithine Racemase in Clostridium sticklandii

A key discovery confirming the natural existence of this compound was the isolation and characterization of ornithine racemase from the bacterium Clostridium sticklandii.[3] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme specifically catalyzes the interconversion of L-ornithine and this compound, demonstrating a direct biological pathway for its formation.[3][4] The purification of this enzyme to homogeneity has provided conclusive evidence of its existence and function.[3]

2. This compound as a Biosynthetic Intermediate in Vicibactin Synthesis

A well-documented example of this compound's role in natural product biosynthesis is in the production of the siderophore vicibactin by the bacterium Rhizobium sp. Siderophores are iron-chelating molecules essential for microbial iron acquisition. The vicibactin biosynthetic pathway involves a series of enzymatic modifications of L-ornithine. One of the key enzymes in this pathway, VbsL, is a PLP-dependent epimerase that converts an L-ornithine derivative to its D-enantiomer.[5] This this compound derivative is then incorporated into the final vicibactin structure by a nonribosomal peptide synthetase.[5][6] The incorporation of this compound is critical for the proper folding and function of the siderophore.

Below is a diagram illustrating the key steps in the vicibactin biosynthetic pathway, highlighting the generation of the this compound intermediate.

Vicibactin_Biosynthesis metabolite metabolite enzyme enzyme d_intermediate d_intermediate L_Orn L-Ornithine N5_OH_L_Orn N⁵-hydroxy-L-ornithine L_Orn->N5_OH_L_Orn VbsO Acyl_N5_OH_L_Orn N⁵-acyl-N⁵-hydroxy- L-ornithine N5_OH_L_Orn->Acyl_N5_OH_L_Orn VbsA Acyl_N5_OH_D_Orn N⁵-acyl-N⁵-hydroxy- This compound Acyl_N5_OH_L_Orn->Acyl_N5_OH_D_Orn VbsL Vicibactin Vicibactin Acyl_N5_OH_D_Orn->Vicibactin VbsS, VbsC VbsO VbsO (Hydroxylase) VbsA VbsA (Acyltransferase) VbsL VbsL (Epimerase) VbsS_VbsC VbsS / VbsC (NRPS / Acetyltransferase)

Caption: Biosynthetic pathway of vicibactin highlighting the epimerization of an L-ornithine derivative to a this compound derivative by the enzyme VbsL.

A Conceptual Framework for the Isolation and Purification of this compound

While this compound is a known natural product, its existence is often transient as a metabolic intermediate. Consequently, detailed protocols for the isolation of free this compound from natural sources are not readily found in the literature. The following section outlines a robust, hypothetical workflow for the isolation, purification, and characterization of this compound from a microbial source, such as Clostridium sticklandii, which is known to produce ornithine racemase. This framework is based on established methodologies for the purification of L-ornithine and other amino acids, as well as ornithine-containing lipids.

The overall workflow involves four main stages:

  • Cultivation and Harvest: Large-scale fermentation of the microorganism to maximize the production of the target metabolite.

  • Extraction: Lysis of the microbial cells and extraction of the soluble small molecule fraction.

  • Purification: A multi-step chromatographic process to separate this compound from other cellular components, including its L-enantiomer.

  • Characterization: Analytical confirmation of the isolated compound's identity and purity.

The diagram below provides a high-level overview of this proposed experimental workflow.

Isolation_Workflow start_end start_end process process chromatography chromatography analysis analysis start Microbial Culture (e.g., C. sticklandii) harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (Sonication / French Press) harvest->lysis extraction Aqueous Extraction (Ethanol Precipitation) lysis->extraction ion_exchange Cation Exchange Chromatography extraction->ion_exchange Isolate Basic Amino Acids chiral_hplc Chiral HPLC Separation ion_exchange->chiral_hplc Separate Enantiomers lyophilization Lyophilization chiral_hplc->lyophilization characterization Structural & Purity Analysis (MS, NMR, Chiral GC/HPLC) lyophilization->characterization end Pure this compound characterization->end

References

The Role of D-Ornithine in Non-Ribosomal Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptides (NRPs) represent a diverse class of natural products with a wide array of biological activities, including many clinically significant antibiotics, immunosuppressants, and antitumor agents.[1][2][3] A key feature contributing to their structural and functional diversity is the incorporation of non-proteinogenic amino acids, such as D-ornithine.[3] This technical guide provides an in-depth examination of the enzymatic machinery and biochemical pathways responsible for the biosynthesis of this compound and its subsequent incorporation into NRPs. We will detail the roles of crucial enzymes like ornithine racemases and hydroxylases, explore the specificity of adenylation domains within Non-Ribosomal Peptide Synthetases (NRPSs), present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the characterization of these systems.

Introduction to this compound in NRPs

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as assembly lines to produce peptides independent of messenger RNA.[1][3] Each module is responsible for the incorporation of a single amino acid and is typically composed of several domains: an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP) for covalently binding the activated substrate, and a Condensation (C) domain for peptide bond formation.[4]

The incorporation of D-amino acids, such as this compound, is a common strategy employed by microorganisms to confer unique structural properties and biological activities, often enhancing peptide stability against proteolytic degradation. This compound can be generated from L-ornithine by dedicated racemase enzymes or through the action of epimerization (E) domains integrated within the NRPS module, which convert the stereochemistry of the amino acid after it has been incorporated into the growing peptide chain.[3][5]

Biosynthetic Pathways for this compound Incorporation

The journey of this compound into a non-ribosomal peptide involves several key enzymatic steps, primarily the generation of the D-enantiomer from the more common L-ornithine and its subsequent recognition by the NRPS machinery.

Ornithine Racemases: Generating the D-Stereoisomer

A primary route for this compound production is through the action of a standalone amino acid racemase. These enzymes catalyze the reversible conversion between L- and D-enantiomers.[6] Ornithine racemases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that are highly specific for ornithine.[7][8] In some biosynthetic pathways, such as that for cyclosporin (B1163) A, an external racemase generates the D-amino acid, which is then directly selected and activated by the corresponding NRPS A-domain.[9]

Ornithine Hydroxylases and Other Modifications

In many siderophores, such as vicibactin and pyoverdine, the ornithine residue undergoes further modification.[10][11] A common modification is N-hydroxylation, catalyzed by L-ornithine N5-monooxygenases (hydroxylases).[4][10] This hydroxylation can occur before or after racemization and is crucial for the iron-chelating properties of these molecules. For example, in the biosynthesis of the siderophore vicibactin, the enzyme VbsO acts as an N-hydroxylase on ornithine.[10]

The logical flow for the generation and incorporation of a modified this compound can be visualized as a multi-step enzymatic cascade.

D_Ornithine_Pathway L_Orn L-Ornithine N_OH_L_Orn N⁵-hydroxy-L-ornithine L_Orn->N_OH_L_Orn Ornithine N-hydroxylase N_OH_D_Orn N⁵-hydroxy-D-ornithine N_OH_L_Orn->N_OH_D_Orn Epimerase/Racemase (e.g., VbsL) NRPS_Module NRPS Module (A-T-C) N_OH_D_Orn->NRPS_Module Adenylation Domain Activation Peptide Growing Peptide Chain NRPS_Module->Peptide Condensation

Caption: Enzymatic pathway for modified this compound incorporation.

Role of the Adenylation (A) Domain

The Adenylation (A) domain is the gatekeeper of substrate specificity in NRPSs.[12] It selects and activates a specific amino acid via an ATP-dependent reaction, forming an aminoacyl-adenylate intermediate.[1][11] The specificity of the A-domain is determined by a "non-ribosomal code," which consists of key amino acid residues lining the substrate-binding pocket.[2][13] While most A-domains are highly specific, some exhibit relaxed specificity and can activate multiple substrates.[12] Predicting the substrate specificity of A-domains from their primary sequence is a key goal in identifying the products of novel NRPS gene clusters.[2][13]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in this compound metabolism and incorporation.

Table 1: Kinetic Parameters of Ornithine Racemase

Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pHReference
Clostridium sticklandiiL-ornithine0.77 ± 0.05980 ± 20~8.5[7][8]

Table 2: Substrate Specificity of Ornithine-Modifying Enzymes

EnzymeGeneSource OrganismReaction CatalyzedSubstrate PreferenceReference
Ornithine Racemase-Clostridium sticklandiiL-Ornithine ↔ this compoundHighly specific for ornithine[7]
N-hydroxylaseVbsORhizobium leguminosarumOrnithine → N⁵-hydroxy-ornithineL-ornithine and this compound[10]
EpimeraseVbsLRhizobium leguminosarumN⁵-acyl-N⁵-hydroxy-L-Orn ↔ N⁵-acyl-N⁵-hydroxy-D-OrnAcylated N⁵-hydroxy-ornithine[10]

Experimental Protocols

Detailed methodologies are crucial for the study and engineering of NRPS pathways. Below are outlines of key experimental protocols.

Protocol: Assay for Ornithine Racemase Activity

This spectrophotometric assay couples the formation of this compound to the reduction of NADP⁺.[7]

  • Reaction Mixture Preparation: Prepare an assay solution in a 1.5 mL microfuge tube containing 50 mM Tris-HCl (pH 8.5), 10 mM L-ornithine, 25 µM adenosylcobalamin (AdoCbl), 40 µM pyridoxal 5'-phosphate (PLP), and sufficient amounts of coupling enzymes (this compound aminomutase and 2,4-diaminopentanoic acid dehydrogenase).

  • Initiation: Add the purified ornithine racemase enzyme to the reaction mixture to a final volume of 200 µL.

  • Measurement: Monitor the increase in absorbance at 340 nm at room temperature, corresponding to the production of NADPH. Protect the reaction from light due to the light-sensitive coenzymes.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[7]

Protocol: Assay for Ornithine N-hydroxylase Activity

This protocol uses HPLC to detect the hydroxylated product after derivatization.[10]

  • Reaction Setup: In a 50 µL total volume, combine 500 µM L- or this compound, 50 µM FAD, 2 mM NADPH, and 50 mM Tris buffer (pH 8.0).

  • Enzyme Addition: Initiate the reaction by adding the purified N-hydroxylase (e.g., VbsO) to a final concentration of 5 µM. Incubate at 25 °C for 20 minutes.

  • Quenching: Stop the reaction by adding 100 µL of acetonitrile. Chill at -20 °C for 10 minutes and then centrifuge at 13,000 rpm for 5 minutes.

  • Derivatization: Transfer the supernatant to a new tube. Add 25 µL of 200 mM borate (B1201080) buffer (pH 8.0), followed by 20 µL of 10 mM 9-fluorenylmethyl chloroformate (Fmoc-Cl). Allow the reaction to proceed for 5 minutes at room temperature.

  • Analysis: Analyze the derivatized products by reverse-phase HPLC to quantify the formation of N⁵-hydroxy-ornithine.

Protocol: In Vivo Characterization by Gene Knockout

Markerless gene replacement is a powerful tool to probe the function of genes within a biosynthetic cluster in the native producer.[14]

Gene_Knockout_Workflow cluster_0 Vector Construction cluster_1 Transformation & Selection cluster_2 Verification & Analysis Construct Design knockout vector with flanking homology arms and selection marker Transformation Introduce vector into host strain (e.g., N. uniformis) Construct->Transformation Selection1 Select for single-crossover integrants Transformation->Selection1 Selection2 Select for double-crossover (gene replacement) events Selection1->Selection2 Verification Confirm gene deletion by PCR and sequencing Selection2->Verification Analysis Analyze metabolite profile of mutant by HPLC/MS Verification->Analysis Compare Compare to wild-type to confirm loss of product Analysis->Compare

Caption: Workflow for in vivo gene knockout experiments.

Conclusion

The incorporation of this compound is a critical strategy used in nature to generate structurally complex and biologically active non-ribosomal peptides. Understanding the enzymes that produce and modify this compound, as well as the NRPS domains that incorporate it, is fundamental for the fields of natural product discovery and synthetic biology. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers seeking to characterize, engineer, and harness these fascinating biosynthetic systems for the development of novel therapeutics. By manipulating these pathways, for instance by altering the specificity of A-domains or introducing novel modifying enzymes, it is possible to generate "unnatural" natural products with potentially improved pharmacological properties.[13]

References

An In-depth Technical Guide on D-Ornithine's Involvement in Neurological Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic amino acid, has traditionally been viewed through the lens of its central role in the urea (B33335) cycle, primarily within the liver, for ammonia (B1221849) detoxification.[1] However, a growing body of evidence highlights its multifaceted involvement in the central nervous system (CNS), extending far beyond its classical metabolic functions.[1] In the brain, ornithine and its metabolic derivatives are implicated in a range of neurological processes, including neurotransmission, neuromodulation, and cellular growth and differentiation. Dysregulation of ornithine metabolism is linked to several neurological disorders, making it a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of this compound's role in the brain, focusing on its metabolism, transport, interaction with signaling pathways, and involvement in pathological states.

Metabolism of this compound in the Brain

The concentration and function of this compound in the brain are tightly regulated by its synthesis, transport across the blood-brain barrier, and enzymatic conversion into various bioactive molecules.

Transport Across the Blood-Brain Barrier

This compound, as a cationic amino acid, is transported across the blood-brain barrier (BBB) by specific carrier-mediated transport systems.[2][3] The primary transporter for L-ornithine is the cationic amino acid transporter 1 (CAT1), which is part of the y+ system.[4] This system is sodium-independent and also transports other cationic amino acids like lysine (B10760008) and arginine.[2] Studies have shown that orally administered L-ornithine can effectively cross the BBB, leading to elevated levels in the cerebral cortex and hippocampus.[5][6] The transport of ornithine across the inner blood-retinal barrier is also mediated by CAT1.[4]

Enzymatic Pathways

Once in the brain, this compound is a substrate for several key enzymes that channel it into different metabolic and signaling pathways:

  • Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[7][8] Polyamines are crucial for cell growth, differentiation, and synaptic plasticity.[8][9] ODC activity is high during brain development and has been implicated in both normal and pathological brain function in adults.[7][10] Altered ODC activity is observed in conditions like Alzheimer's disease and traumatic brain injury.[10][11]

  • Ornithine Aminotransferase (OAT): OAT is a mitochondrial enzyme that catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde, which can then be converted to glutamate (B1630785) or proline.[12] This pathway links ornithine metabolism to the synthesis of the primary excitatory neurotransmitter, glutamate, suggesting a role for ornithine as a glutamate precursor.[13] Reduced OAT activity has been noted in Huntington's disease.[14]

  • Urea Cycle Enzymes: While the full urea cycle is primarily hepatic, key enzymes, including ornithine transcarbamylase (OTC), are present in the brain, particularly in astrocytes.[15][16] In certain pathological conditions like Alzheimer's disease, an astrocytic urea cycle can become overactive, leading to an accumulation of ornithine.[15][17]

Below is a diagram illustrating the major metabolic pathways of this compound in the brain.

Ornithine_Metabolism Ornithine This compound Urea Urea Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Glutamate_Semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_Semialdehyde Ornithine Aminotransferase (OAT) Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase (OTC) Arginine Arginine Arginine->Ornithine Arginase Arginine->Urea Arginase Polyamines Spermidine, Spermine Putrescine->Polyamines Spermidine/Spermine Synthase Glutamate Glutamate Glutamate_Semialdehyde->Glutamate Proline Proline Glutamate_Semialdehyde->Proline Carbamoyl_Phosphate Carbamoyl Phosphate Ornithine_Signaling Ornithine This compound ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Polyamines Polyamines NMDAR NMDA Receptor Polyamines->NMDAR Modulation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Neuronal_Inhibition Neuronal Inhibition Putrescine->Polyamines GABA GABA Putrescine->GABA In Reactive Astrocytes GABA_Receptor GABA Receptor GABA->GABA_Receptor GABA_Receptor->Neuronal_Inhibition ODC_Assay_Workflow Start Start: Brain Tissue Sample Homogenization Homogenize in Assay Buffer Start->Homogenization Centrifugation Centrifuge to Obtain Supernatant Homogenization->Centrifugation Incubation Incubate Supernatant with L-[1-¹⁴C]-Ornithine and PLP at 37°C Centrifugation->Incubation CO2_Trapping Trap Released ¹⁴CO₂ Incubation->CO2_Trapping Scintillation_Counting Quantify ¹⁴CO₂ by Liquid Scintillation Counting CO2_Trapping->Scintillation_Counting Data_Analysis Calculate ODC Activity (nmol/min/mg protein) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Evolutionary Conservation of D-ornithine Metabolic Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic D-amino acid, plays a crucial role in various metabolic pathways, particularly in prokaryotes. Its metabolism is central to anaerobic fermentation and contributes to the synthesis of essential compounds. The evolutionary conservation of the genes responsible for this compound metabolism highlights their fundamental importance for microbial survival and adaptation. This technical guide provides an in-depth overview of the core genes and pathways involved in this compound metabolism, their evolutionary conservation, and detailed experimental protocols for their study.

Core Metabolic Pathway: Anaerobic L-ornithine Fermentation

In many anaerobic bacteria, particularly within the Clostridiaceae family, L-ornithine can be fermented through an oxidative degradation pathway that commences with its conversion to this compound. This pathway is governed by a conserved gene cluster, indicating a strong selective pressure to maintain this metabolic capability.[1] The key enzymes in this pathway are Ornithine Racemase (OR), this compound Aminomutase (OAM), and (2R,4S)-2,4-diaminopentanoate Dehydrogenase (DAPDH).

Signaling Pathway of Anaerobic L-ornithine Fermentation

Ornithine_Fermentation L_Orn L-Ornithine OR Ornithine Racemase (OR) L_Orn->OR EC 5.1.1.12 D_Orn This compound OAM This compound Aminomutase (OAM) D_Orn->OAM EC 5.4.3.5 DAP (2R,4S)-2,4-diaminopentanoate DAPDH DAP Dehydrogenase (DAPDH) DAP->DAPDH EC 1.4.1.12 AKP 2-Amino-4-ketopentanoate Metabolites Downstream Metabolites AKP->Metabolites OR->D_Orn OAM->DAP DAPDH->AKP

Figure 1. Anaerobic L-ornithine fermentation pathway.

Gene Conservation and Quantitative Data

The genes encoding the enzymes of the this compound metabolic pathway exhibit significant conservation across various bacterial species, particularly within the Firmicutes phylum. This conservation is evident in the synteny of the gene clusters and the sequence homology of the encoded proteins.

Table 1: Enzyme Kinetic Properties in Clostridium sticklandii
EnzymeSubstrateKmkcatReference
Ornithine RacemaseL-ornithine0.77 ± 0.05 mM980 ± 20 s-1[2][3]
This compound AminomutaseThis compound44.5 ± 2.8 µM6.3 ± 0.1 s-1[4][5]
This compound Aminomutase5'-deoxyadenosylcobalamin0.43 ± 0.04 µM-[4][5]
This compound AminomutasePyridoxal 5'-phosphate1.5 ± 0.1 µM-[4][5]

Note: Currently, detailed comparative kinetic data from a wide range of organisms is limited in the publicly available literature.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Ornithine Racemase Activity

This protocol is adapted from the method used for the characterization of ornithine racemase from Clostridium sticklandii.[3]

Principle: The formation of this compound is coupled to the reduction of NADP+ through the sequential action of this compound aminomutase and (2R,4S)-2,4-diaminopentanoate dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Workflow for Ornithine Racemase Assay

Ornithine_Racemase_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer: 50 mM Tris-Cl, pH 8.5 Prep_Reagents Prepare Reagent Mix: 10 mM L-ornithine 25 µM AdoCbl 40 µM PLP NADP+ Coupling Enzymes Prep_Buffer->Prep_Reagents Add_Enzyme Add Ornithine Racemase to Reagent Mix Prep_Reagents->Add_Enzyme Incubate Incubate at Room Temperature (Protect from light) Add_Enzyme->Incubate Measure Monitor NADPH production at 340 nm Incubate->Measure Calculate_Rate Calculate initial rate of NADPH formation Measure->Calculate_Rate Determine_Activity Determine enzyme activity (1 Unit = 1 µmol this compound/min) Calculate_Rate->Determine_Activity

Figure 2. Workflow for the spectrophotometric ornithine racemase assay.

Reagents:

  • 50 mM Tris-Cl buffer, pH 8.5

  • 10 mM L-ornithine

  • 25 µM Adenosylcobalamin (AdoCbl)

  • 40 µM Pyridoxal 5'-phosphate (PLP)

  • NADP+

  • Sufficient amounts of coupling enzymes (this compound aminomutase and (2R,4S)-2,4-diaminopentanoate dehydrogenase)

  • Purified Ornithine Racemase

Procedure:

  • Prepare the assay solution by combining the Tris-Cl buffer, L-ornithine, AdoCbl, PLP, NADP+, and the coupling enzymes in a cuvette.

  • Protect the solution from light due to the light sensitivity of the coenzymes.

  • Initiate the reaction by adding the purified ornithine racemase to the assay solution.

  • Immediately monitor the increase in absorbance at 340 nm at room temperature using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[3]

Protocol 2: Spectrophotometric Assay for this compound Aminomutase Activity

This protocol is based on the method for characterizing this compound aminomutase from Clostridium sticklandii.[5]

Principle: The formation of (2R,4S)-2,4-diaminopentanoate from this compound is coupled to the reduction of NADP+ by (2R,4S)-2,4-diaminopentanoate dehydrogenase. The production of NADPH is monitored at 340 nm.

Reagents:

  • 50 mM Tris-Cl buffer, pH 8.5

  • 0.5 mM NADP+

  • Adenosylcobalamin (AdoCbl) at desired concentrations for kinetic studies

  • Pyridoxal 5'-phosphate (PLP) at desired concentrations for kinetic studies

  • This compound at desired concentrations for kinetic studies

  • Sufficient amount of the coupling enzyme ((2R,4S)-2,4-diaminopentanoate dehydrogenase)

  • Purified this compound Aminomutase

Procedure:

  • Prepare the assay solution in a cuvette containing Tris-Cl buffer.

  • Add the reagents in the following order: coupling enzyme, NADP+, AdoCbl, PLP, and finally the this compound aminomutase.

  • Initiate the reaction by the addition of this compound.

  • Monitor the production of NADPH by measuring the increase in absorbance at 340 nm.[5]

  • Vary the concentration of one substrate while keeping the others saturated to determine the Km and kcat for each substrate.

Protocol 3: Phylogenetic Analysis of this compound Metabolic Genes

Principle: To understand the evolutionary relationships of this compound metabolic genes, a phylogenetic tree is constructed based on the multiple sequence alignment of homologous protein sequences.

Workflow for Phylogenetic Analysis

Phylogenetic_Analysis_Workflow cluster_data Data Collection cluster_alignment Sequence Alignment cluster_tree Tree Construction cluster_visualization Visualization and Interpretation Identify_Homologs Identify homologous protein sequences (e.g., using BLASTp) Retrieve_Sequences Retrieve sequences in FASTA format from databases (e.g., NCBI, UniProt) Identify_Homologs->Retrieve_Sequences MSA Perform Multiple Sequence Alignment (e.g., using ClustalW, MUSCLE) Retrieve_Sequences->MSA Refine_Alignment Manually inspect and refine alignment MSA->Refine_Alignment Select_Model Select an appropriate evolutionary model (e.g., using ModelTest) Refine_Alignment->Select_Model Construct_Tree Construct phylogenetic tree using - Maximum Likelihood (e.g., RAxML, PhyML) - Bayesian Inference (e.g., MrBayes) Select_Model->Construct_Tree Assess_Support Assess branch support (e.g., bootstrapping, posterior probabilities) Construct_Tree->Assess_Support Visualize_Tree Visualize the tree using software (e.g., FigTree, iTOL) Assess_Support->Visualize_Tree Interpret_Relationships Interpret evolutionary relationships Visualize_Tree->Interpret_Relationships

References

Methodological & Application

Protocol for the Chemical Synthesis of D-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of D-ornitine hydrochloride, a non-proteinogenic amino acid with significant applications in pharmaceutical research and development. Two primary synthetic routes are presented: a multi-step synthesis commencing from D-glutamic acid and an alternative method involving the hydrolysis of D-arginine hydrochloride.

Data Summary

The following table summarizes the quantitative data for the key steps in the chemical synthesis of D-ornithine hydrochloride starting from D-glutamic acid.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Esterification & N-Boc ProtectionD-Glutamic AcidThionyl chloride, Methanol (B129727), Triethylamine (B128534), Di-tert-butyl dicarbonate (B1257347)N-Boc-D-glutamic acid dimethyl ester~99%>95%
2Selective ReductionN-Boc-D-glutamic acid dimethyl esterLithium borohydrideNα-Boc-5-hydroxy-D-norvaline methyl esterNot specifiedNot specified
3Hydroxyl ActivationNα-Boc-5-hydroxy-D-norvaline methyl esterMethanesulfonyl chloride, TriethylamineNα-Boc-5-mesyloxy-D-norvaline methyl esterNot specifiedNot specified
4Azide (B81097) DisplacementNα-Boc-5-mesyloxy-D-norvaline methyl esterSodium azideNα-Boc-5-azido-D-norvaline methyl esterNot specifiedNot specified
5Azide ReductionNα-Boc-5-azido-D-norvaline methyl esterHydrogen gas, Palladium on carbonNα-Boc-D-ornithine methyl esterNot specifiedNot specified
6Hydrolysis and DeprotectionNα-Boc-D-ornithine methyl esterHydrochloric acidThis compound HydrochlorideNot specifiedNot specified

Experimental Protocols

Method 1: Synthesis from D-Glutamic Acid

This method outlines a stereospecific synthesis of this compound hydrochloride starting from the readily available chiral precursor, D-glutamic acid. The key transformations involve protection of the amino and carboxyl groups, selective reduction of one carboxyl group, conversion to a leaving group, nucleophilic substitution with an azide, reduction of the azide to an amine, and final deprotection.

Step 1: N-Boc Protection and Esterification of D-Glutamic Acid

  • Suspend 20 g of D-glutamic acid in 120 mL of methanol in an ice bath with stirring.

  • Slowly add 32 g of thionyl chloride, maintaining the temperature below 30°C.

  • After the addition is complete, warm the mixture to 30 ± 5°C and stir for 6 ± 0.5 hours. Monitor the reaction by HPLC until the conversion of the starting material exceeds 95%.

  • Remove the solvent under reduced pressure.

  • To the residue, add 50 mL of water and 50 mL of dioxane and cool in an ice bath.

  • Add 27.3 g of triethylamine followed by 32.2 g of di-tert-butyl dicarbonate ((Boc)₂O).

  • Remove the ice bath and warm the mixture to 30 ± 5°C, stirring for 5-6 hours. Monitor the reaction completion by LC-MS.

  • Remove the organic solvent and extract the aqueous layer with ethyl acetate (B1210297) (2 x 150 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain N-Boc-D-glutamic acid dimethyl ester as an oily substance.[1] The expected yield is approximately 99% with a purity of >95%.[1]

Step 2: Selective Reduction of the γ-Ester

  • Dissolve the N-Boc-D-glutamic acid dimethyl ester from the previous step in an appropriate anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C.

  • Slowly add a selective reducing agent, such as lithium borohydride, to reduce the γ-ester to a primary alcohol.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with an aqueous acid solution.

  • Extract the product, Nα-Boc-5-hydroxy-D-norvaline methyl ester, with an organic solvent, dry, and concentrate.

Step 3: Activation of the Hydroxyl Group

  • Dissolve the Nα-Boc-5-hydroxy-D-norvaline methyl ester in an anhydrous solvent like dichloromethane (B109758) (DCM) and cool to 0°C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).

  • Stir the reaction at 0°C until completion, as monitored by TLC.

  • Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to yield Nα-Boc-5-mesyloxy-D-norvaline methyl ester.

Step 4: Displacement with Azide

  • Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide and heat the mixture to facilitate the Sₙ2 displacement of the mesylate group.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product, Nα-Boc-5-azido-D-norvaline methyl ester, with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

Step 5: Reduction of the Azide

  • Dissolve the azido (B1232118) compound in methanol or ethanol (B145695).

  • Add a catalyst, such as 10% palladium on carbon.

  • Subject the mixture to hydrogenation with hydrogen gas until the azide is fully reduced to a primary amine.

  • Filter off the catalyst and concentrate the filtrate to obtain Nα-Boc-D-ornithine methyl ester.

Step 6: Hydrolysis and Deprotection

  • Treat the Nα-Boc-D-ornithine methyl ester with an excess of hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture under reflux to hydrolyze the ester and remove the Boc protecting group.

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound hydrochloride.

Method 2: Hydrolysis of D-Arginine Hydrochloride

This method is adapted from established protocols for the synthesis of L-ornithine from L-arginine. It is presumed that this compound hydrochloride can be prepared in a similar manner from D-arginine hydrochloride.

  • Dissolve D-arginine hydrochloride in water.

  • Add barium hydroxide (B78521) octahydrate and reflux the solution for several hours to hydrolyze the guanidino group to urea (B33335) and ornithine.

  • Cool the reaction mixture and remove the excess barium hydroxide by bubbling carbon dioxide through the solution to precipitate barium carbonate, or by the addition of sulfuric acid to precipitate barium sulfate.

  • Filter off the precipitate.

  • Adjust the pH of the filtrate to acidic with hydrochloric acid.

  • Concentrate the solution under reduced pressure and precipitate the this compound hydrochloride by the addition of ethanol.

  • Collect the crystals by filtration and recrystallize from aqueous ethanol to yield pure this compound hydrochloride.

Visualizations

SynthesisWorkflow D_Glu D-Glutamic Acid Step1 Step 1: Esterification & N-Boc Protection D_Glu->Step1 Intermediate1 N-Boc-D-glutamic acid dimethyl ester Step1->Intermediate1 Step2 Step 2: Selective Reduction Intermediate1->Step2 Intermediate2 Nα-Boc-5-hydroxy-D-norvaline methyl ester Step2->Intermediate2 Step3 Step 3: Hydroxyl Activation Intermediate2->Step3 Intermediate3 Nα-Boc-5-mesyloxy-D-norvaline methyl ester Step3->Intermediate3 Step4 Step 4: Azide Displacement Intermediate3->Step4 Intermediate4 Nα-Boc-5-azido-D-norvaline methyl ester Step4->Intermediate4 Step5 Step 5: Azide Reduction Intermediate4->Step5 Intermediate5 Nα-Boc-D-ornithine methyl ester Step5->Intermediate5 Step6 Step 6: Hydrolysis & Deprotection Intermediate5->Step6 D_Orn_HCl This compound Hydrochloride Step6->D_Orn_HCl

Caption: Synthetic pathway of this compound Hydrochloride from D-Glutamic Acid.

HydrolysisWorkflow D_Arg D-Arginine Hydrochloride Step1 Step 1: Alkaline Hydrolysis D_Arg->Step1 Intermediate1 This compound in reaction mixture Step1->Intermediate1 Step2 Step 2: Neutralization & Purification Intermediate1->Step2 D_Orn_HCl This compound Hydrochloride Step2->D_Orn_HCl

Caption: Synthesis of this compound Hydrochloride via hydrolysis of D-Arginine.

References

Application Notes and Protocols for the Enzymatic Production of D-Ornithine from DL-Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-ornithine is a non-proteinogenic amino acid that serves as a crucial intermediate in various metabolic pathways and is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The production of enantiomerically pure this compound is of significant interest. This document outlines a detailed enzymatic method for the production of this compound through the kinetic resolution of a racemic mixture of DL-ornithine. The process involves the chemical Nα-acetylation of DL-ornithine, followed by the stereoselective enzymatic deacetylation of Nα-acetyl-D-ornithine using a D-aminoacylase. The final step involves the purification of this compound using ion-exchange chromatography.

Overall Workflow

The production of this compound from DL-ornithine is a multi-step process that includes chemical synthesis, enzymatic resolution, and downstream purification. The workflow is designed to yield this compound with high purity and enantiomeric excess.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Purification dl_ornithine DL-Ornithine n_acetylation Nα-Acetylation dl_ornithine->n_acetylation acetic_anhydride Acetic Anhydride (B1165640) acetic_anhydride->n_acetylation na_dl_ornithine Nα-Acetyl-DL-Ornithine n_acetylation->na_dl_ornithine enzymatic_reaction Enzymatic Deacetylation na_dl_ornithine->enzymatic_reaction d_aminoacylase D-Aminoacylase d_aminoacylase->enzymatic_reaction reaction_mixture Reaction Mixture (this compound, Nα-Acetyl-L-Ornithine) enzymatic_reaction->reaction_mixture ion_exchange Cation Exchange Chromatography reaction_mixture->ion_exchange d_ornithine Purified this compound ion_exchange->d_ornithine

Figure 1: Overall workflow for the production of this compound.

Experimental Protocols

Protocol 1: Nα-Acetylation of DL-Ornithine

This protocol describes the selective Nα-acetylation of DL-ornithine using acetic anhydride.

Materials:

  • DL-Ornithine hydrochloride

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve DL-ornithine hydrochloride in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution. The molar ratio of ornithine to acetic anhydride should be approximately 1:1.1.

  • After the addition is complete, allow the reaction to stir in the ice bath for 2 hours, and then at room temperature for an additional 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude Nα-acetyl-DL-ornithine from an ethanol/water mixture to obtain the purified product.

  • Wash the crystals with cold diethyl ether and dry under vacuum.

Protocol 2: Enzymatic Resolution of Nα-Acetyl-DL-Ornithine

This protocol details the enzymatic kinetic resolution of Nα-acetyl-DL-ornithine using D-aminoacylase.

Enzyme:

  • D-aminoacylase (e.g., from Alcaligenes denitrificans)[1][2]

Materials:

  • Nα-Acetyl-DL-ornithine

  • D-aminoacylase

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • Cobalt chloride (CoCl₂)

  • Incubator shaker

  • pH meter

  • HPLC with a chiral column for analysis

Reaction Conditions:

ParameterValue
Substrate Concentration50 mM Nα-Acetyl-DL-Ornithine
Enzyme Concentration10 U/mL
Buffer100 mM Phosphate Buffer
pH7.5[1][2]
Temperature45°C[1][2]
Co-factor1 mM CoCl₂[1]
Reaction Time12-24 hours

Procedure:

  • Prepare a 50 mM solution of Nα-acetyl-DL-ornithine in 100 mM phosphate buffer (pH 7.5).

  • Add CoCl₂ to a final concentration of 1 mM.

  • Pre-incubate the substrate solution at 45°C for 15 minutes.

  • Add D-aminoacylase to the reaction mixture to a final concentration of 10 U/mL.

  • Incubate the reaction mixture at 45°C in an incubator shaker at 150 rpm.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound and the depletion of Nα-acetyl-D-ornithine by HPLC using a chiral column.

  • Terminate the reaction when approximately 50% conversion of the D-enantiomer is achieved to maximize the yield and enantiomeric excess of this compound. This can be done by heating the mixture to 100°C for 5 minutes to denature the enzyme.[3]

  • Centrifuge the reaction mixture to remove the denatured enzyme precipitate.

G cluster_0 Enzymatic Reaction cluster_1 Products Na_DL_Orn Nα-Acetyl-DL-Ornithine D_Aminoacylase D-Aminoacylase Na_DL_Orn->D_Aminoacylase Substrate Binding D_Orn This compound D_Aminoacylase->D_Orn Stereoselective Deacetylation of D-enantiomer Na_L_Orn Nα-Acetyl-L-Ornithine D_Aminoacylase->Na_L_Orn L-enantiomer remains acylated

Figure 2: Enzymatic resolution of Nα-acetyl-DL-ornithine.
Protocol 3: Purification of this compound

This protocol describes the separation and purification of this compound from the reaction mixture using cation exchange chromatography.

Materials:

  • Reaction mixture from Protocol 2

  • Strongly acidic cation exchange resin (e.g., Dowex 50W X8)

  • Hydrochloric acid (HCl), 0.1 M and 2 M

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 2 M

  • Chromatography column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Adjust the pH of the supernatant from the terminated enzymatic reaction to approximately 5.0 with 0.1 M HCl.

  • Pack a chromatography column with the cation exchange resin and equilibrate it with deionized water.

  • Load the pH-adjusted reaction mixture onto the column.

  • Wash the column with deionized water to remove the unreacted Nα-acetyl-L-ornithine and other neutral or acidic components.

  • Elute the bound this compound from the resin using 2 M ammonium hydroxide.

  • Collect the fractions and monitor for the presence of this compound using a suitable method such as TLC with ninhydrin (B49086) staining or HPLC.

  • Pool the fractions containing pure this compound.

  • Remove the ammonia (B1221849) by evaporation under reduced pressure.

  • Lyophilize the pooled fractions to obtain purified this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols.

Table 1: Nα-Acetylation of DL-Ornithine

ParameterValue
Starting MaterialDL-Ornithine Hydrochloride
ProductNα-Acetyl-DL-Ornithine
Typical Yield85-95%
Purity (after recrystallization)>98%

Table 2: Enzymatic Resolution and Purification of this compound

ParameterValue
Starting MaterialNα-Acetyl-DL-Ornithine
ProductThis compound
Theoretical Maximum Yield50%
Typical Achieved Yield40-48%
Enantiomeric Excess (e.e.)>99%
Purity (after chromatography)>99%

The described method provides a robust and efficient pathway for the production of enantiomerically pure this compound from racemic DL-ornithine. The combination of chemical Nα-acetylation, stereoselective enzymatic resolution with D-aminoacylase, and purification by ion-exchange chromatography is a well-established strategy for the synthesis of D-amino acids. The provided protocols are intended as a guide for researchers and can be optimized for specific laboratory conditions and scales of production.

References

Chiral Separation of D- and L-Ornithine by High-Performance Liquid Chromatography: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of D- and L-ornithine using High-Performance Liquid Chromatography (HPLC). Ornithine, a non-proteinogenic amino acid, plays a crucial role in the urea (B33335) cycle. The stereospecificity of biological systems necessitates robust analytical methods to separate and quantify its enantiomers, D- and L-ornithine, for applications in pharmaceutical development, metabolic research, and quality control.

Two primary HPLC-based strategies for the chiral resolution of ornithine are presented:

  • Direct Separation on a Chiral Stationary Phase (CSP): This method involves the use of a column where the stationary phase itself is chiral, enabling direct interaction and separation of the enantiomers.

  • Indirect Separation via Pre-column Derivatization: This technique involves reacting the ornithine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

Method 1: Direct Chiral Separation Using a Crown Ether-Based CSP

Crown ether-based CSPs are particularly effective for the enantiomeric resolution of compounds containing primary amino groups, such as ornithine. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.

Quantitative Data Summary
ParameterValue/Condition
Column CROWNPAK® CR-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm
Mobile Phase Perchloric acid solution (pH 1.0 to 2.0)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 25°C (can be optimized between 5°C and 40°C)
Detection UV at 200 nm or post-column derivatization for fluorescence
Expected Elution Order CR-I(+) column: D-Ornithine followed by L-Ornithine.[1] CR-I(-) column: L-Ornithine followed by this compound.[2]
Experimental Protocol

1. Materials and Reagents:

  • This compound, L-Ornithine, and DL-Ornithine standards

  • Perchloric acid (HClO₄), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade (for system flushing)

  • CROWNPAK® CR-I(+) or CR-I(-) column (150 x 3.0 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to between 1.0 and 2.0. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve ornithine standards or samples in the mobile phase to a final concentration of 0.1-1.0 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-10 µL.

3. Chromatographic Run and Data Analysis:

  • Inject the prepared sample and run the analysis under the specified conditions.

  • Identify the peaks for D- and L-ornithine based on the retention times of the individual standards. The D-form typically elutes before the L-form on a CR(+) column.[1]

  • Quantify the enantiomers by integrating the peak areas.

Workflow for Direct Chiral Separation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Ornithine Sample Inject Inject Sample Sample->Inject Standard D/L-Ornithine Standards Standard->Inject MobilePhase Prepare Acidic Mobile Phase (pH 1-2) Equilibrate Equilibrate Crown Ether CSP Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (200 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Integrate Peak Areas for Quantification Identify->Quantify

Caption: Workflow for direct chiral separation of ornithine.

Method 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent

This method involves the derivatization of ornithine enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomeric derivatives. These diastereomers can then be separated on a conventional achiral reversed-phase column (e.g., C18). This approach is highly sensitive and can be coupled with mass spectrometry for enhanced detection.[3][4]

Quantitative Data Summary
ParameterValue/Condition
Derivatization Reagent Marfey's Reagent (FDAA)
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient would be from 10-50% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 35 - 45°C
Detection UV at 340 nm or LC-MS/MS
Expected Elution Order The L-amino acid derivative generally elutes before the D-amino acid derivative.
Experimental Protocol

1. Materials and Reagents:

  • This compound, L-Ornithine, and DL-Ornithine standards

  • Marfey's Reagent (FDAA)

  • Acetone or Acetonitrile, HPLC grade

  • Sodium bicarbonate or Triethylamine (TEA) solution (1 M)

  • Hydrochloric acid (HCl) or Formic Acid (for quenching)

  • Water, HPLC grade

  • Reversed-phase C18 HPLC column

2. Derivatization Procedure:

  • Sample Preparation: Prepare a solution of the ornithine sample or standard in water or a suitable buffer (e.g., 50 µL of a 1 mM solution).

  • Reaction Initiation: To the sample solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • pH Adjustment: Add 20 µL of 1 M sodium bicarbonate or TEA to raise the pH and initiate the reaction.

  • Incubation: Incubate the mixture in a water bath at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl or an equivalent amount of formic acid.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

3. HPLC-UV/MS Analysis:

  • Instrument and Conditions: Use an HPLC system coupled with a UV or Mass Spectrometry (MS) detector.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Injection and Separation: Inject the derivatized sample and run the gradient elution program.

  • Detection: Monitor the effluent at 340 nm for UV detection. For MS, use electrospray ionization (ESI) in either positive or negative mode, depending on optimization.

4. Data Analysis:

  • Identify the diastereomer peaks based on the retention times of the derivatized D- and L-ornithine standards.

  • Calculate the enantiomeric ratio by comparing the integrated peak areas.

Workflow for Indirect Chiral Separation

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Ornithine Sample Reagent Add Marfey's Reagent (FDAA) Sample->Reagent Incubate Incubate at 40°C for 1 hour Reagent->Incubate Quench Quench Reaction Incubate->Quench Inject Inject Derivatized Sample Quench->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV (340 nm) or MS Detection Separate->Detect Identify Identify Diastereomer Peaks Detect->Identify Quantify Integrate Peak Areas for Quantification Identify->Quantify

Caption: Workflow for indirect chiral separation of ornithine.

Alternative and Complementary Methods

While the two methods detailed above are robust and widely applicable, other techniques can also be employed for the chiral separation of ornithine.

  • Teicoplanin-Based CSPs: Macrocyclic glycopeptide phases, such as those based on teicoplanin, are renowned for their broad selectivity for amino acids.[5][6] Separations are typically performed in reversed-phase or polar organic modes, offering an excellent alternative to crown ether columns.

  • Ligand Exchange Chromatography (LEC): This technique utilizes a stationary phase coated with a chiral ligand (e.g., an L-amino acid) and a mobile phase containing a metal ion (e.g., Cu²⁺). Enantiomeric resolution is achieved through the formation of diastereomeric ternary complexes with differing stabilities.[7]

Conclusion

The choice of method for the chiral separation of D- and L-ornithine depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Direct separation on a crown ether CSP offers a straightforward approach without the need for derivatization. In contrast, the indirect method using Marfey's reagent provides high sensitivity and is readily compatible with mass spectrometry, making it ideal for trace analysis and complex matrices. Both methods, when properly validated, provide reliable and accurate quantification of ornithine enantiomers, supporting critical research and development activities.

References

Application Note: Quantitative Determination of D-Ornithine in Cell Lysates by Chiral Derivatization followed by LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines and proline.[1][2] While the L-enantiomer of ornithine is the predominantly studied form, the presence and physiological significance of D-amino acids, including D-ornithine, are of increasing interest in biomedical research. D-amino acids are now recognized to have important biological functions and their presence has been linked to various physiological and pathological conditions.[3] Accurate quantification of this compound in complex biological matrices such as cell lysates is essential for understanding its metabolic roles and potential as a biomarker. This application note describes a robust and sensitive method for the quantitative analysis of this compound in cell lysates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following chiral derivatization.

Principle

Direct analysis of amino acid enantiomers is challenging due to their identical physicochemical properties. This method employs a pre-column derivatization step with a chiral reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an advanced analogue of Marfey's reagent.[4] L-FDLA reacts with the primary amino groups of both D- and L-ornithine to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be chromatographically separated on a standard achiral reversed-phase column (e.g., C18).[4][5] The separated diastereomers are then detected and quantified by tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride (analytical standard)

  • L-Ornithine hydrochloride (analytical standard)

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

  • Internal Standard (IS): this compound-¹³C₅,¹⁵N₂ or a suitable structural analog

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Formic acid (FA)

  • Ammonium (B1175870) bicarbonate

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation[7]

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation: Cell Lysate Generation

  • Harvest cultured cells by scraping or trypsinization.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in a suitable volume of ice-cold lysis buffer (e.g., RIPA buffer).

  • Lyse the cells by sonication on ice.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) for protein quantification and subsequent analysis.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Protein Precipitation and Extraction of Amino Acids

  • To 100 µL of cell lysate, add 200 µL of ice-cold 10% (w/v) TCA or 6% (w/v) PCA to precipitate proteins.[7]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the free amino acids, to a new microcentrifuge tube.

  • Spike the supernatant with the internal standard.

4. Chiral Derivatization

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of 1 M ammonium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 10 mg/mL solution of L-FDLA in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath, protected from light.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 10 µL of 2 M HCl.

  • Evaporate the sample to dryness.

  • Reconstitute the derivatized sample in 100 µL of 50% (v/v) methanol in water for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the diastereomers (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: LC-MS/MS Parameters for D- and L-Ornithine-L-FDLA Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-L-FDLAValue to be determinedValue to be determinedValue to be determined
L-Ornithine-L-FDLAValue to be determinedValue to be determinedValue to be determined
Internal StandardValue to be determinedValue to be determinedValue to be determined

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined empirically by infusing the derivatized standards into the mass spectrometer.

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90-110%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis protein_precipitation Protein Precipitation cell_lysis->protein_precipitation aa_extraction Amino Acid Extraction protein_precipitation->aa_extraction add_lfdla Addition of L-FDLA aa_extraction->add_lfdla incubation Incubation (40°C, 1h) add_lfdla->incubation neutralization Neutralization & Drying incubation->neutralization reconstitution Reconstitution neutralization->reconstitution lc_separation LC Separation of Diastereomers reconstitution->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound in cell lysates.

d_ornithine_metabolism D_Ornithine This compound Keto_Acid 5-Amino-2-oxopentanoic acid D_Ornithine->Keto_Acid Oxidative Deamination DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Ornithine DAAO->Keto_Acid

Caption: Metabolic pathway of this compound catalyzed by D-amino acid oxidase.

References

Application Note: Quantification of D-Ornithine in Human Plasma by Chiral Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of D-ornithine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves the derivatization of D- and L-ornithine with a chiral reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, to form diastereomers. These diastereomers are then chromatographically separated on a standard reversed-phase column and detected by a tandem mass spectrometer. This method provides a reliable approach for researchers, scientists, and drug development professionals to accurately measure the concentration of this compound in plasma, which is crucial for studying its physiological roles and its potential as a biomarker in various diseases.

Introduction

Ornithine is a non-proteinogenic amino acid that plays a key role in the urea (B33335) cycle, a metabolic pathway for the detoxification of ammonia.[1] While L-ornithine is the predominantly studied enantiomer, there is growing interest in the biological significance of D-amino acids, including this compound. D-amino acids are known to be present in mammals and have been implicated in various physiological and pathological processes.[2] Accurate quantification of this compound in biological matrices like plasma is essential for understanding its metabolism and potential roles in health and disease.

This application note provides a detailed protocol for the quantification of this compound in human plasma. The method utilizes a pre-column derivatization with FDAA, which reacts with the primary amino groups of ornithine to form diastereomers. These diastereomers can be effectively separated using standard reversed-phase liquid chromatography, eliminating the need for a dedicated chiral column. Subsequent detection by tandem mass spectrometry provides high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound and L-Ornithine standards

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA, Marfey’s reagent)

  • Stable isotope-labeled internal standard (e.g., L-Ornithine-¹³C₅,¹⁵N₂)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium bicarbonate

  • Acetone

Sample Preparation
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Chiral Derivatization
  • Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.[3]

  • Vortex briefly and incubate at 40°C for 1 hour in a water bath or heating block, with occasional mixing.[3]

  • After incubation, cool the mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
FDAA-D-Ornithine To be determined empiricallyTo be determined empiricallyTo be determined empirically
FDAA-L-Ornithine To be determined empiricallyTo be determined empiricallyTo be determined empirically
IS-FDAA-Ornithine To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, should be determined by infusing standard solutions of the derivatized analytes into the mass spectrometer.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics of a chiral LC-MS/MS method for D-amino acid quantification. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterThis compound
Linearity Range 0.1 - 50 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 derivatization Chiral Derivatization (FDAA) evaporation1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound quantification in plasma.

This compound Metabolic Context

d_ornithine_metabolism l_arginine L-Arginine urea_cycle Urea Cycle l_arginine->urea_cycle l_ornithine L-Ornithine urea_cycle->l_ornithine l_ornithine->urea_cycle proline_synthesis Proline Synthesis l_ornithine->proline_synthesis d_arginine D-Arginine d_ornithine This compound d_arginine->d_ornithine Arginase (potential) d_amino_acid_oxidase D-Amino Acid Oxidase (DAO) d_ornithine->d_amino_acid_oxidase keto_acid α-keto-δ-aminovaleric acid d_amino_acid_oxidase->keto_acid

Caption: Metabolic context of this compound in relation to L-ornithine.

Conclusion

The described LC-MS/MS method using chiral derivatization with FDAA provides a robust and reliable platform for the quantitative analysis of this compound in human plasma. The protocol offers high sensitivity and specificity, enabling researchers to accurately determine the concentrations of this D-amino acid. This methodology is a valuable tool for investigating the biological roles of this compound and its potential as a biomarker in various physiological and pathological states.

References

Application Notes and Protocols for Culturing Bacteria on D-Ornithine Supplemented Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, plays a crucial role in various metabolic pathways in bacteria, including the urea (B33335) cycle and arginine biosynthesis. While L-ornithine is the more commonly studied enantiomer, D-ornithine is also found in nature, notably as a component of some bacterial cell walls.[1] The ability of certain bacterial species to utilize D-amino acids, including this compound, as a nutrient source presents unique opportunities for research in microbial physiology, metabolism, and the development of novel antimicrobial strategies. These application notes provide detailed protocols for culturing bacteria on media supplemented with this compound, enabling the investigation of its effects on bacterial growth and metabolism.

Bacterial Species Known to Metabolize Ornithine

A variety of bacterial species have been shown to metabolize ornithine, primarily through enzymatic activities such as ornithine decarboxylation and transamination. While much of the existing research focuses on L-ornithine, the enzymatic machinery for D-amino acid metabolism is also present in many bacteria, suggesting a potential for this compound utilization. Bacteria capable of utilizing D-amino acids as a sole carbon and nitrogen source have been identified in various environments.[2]

Table 1: Examples of Bacterial Genera with Known Ornithine Metabolism

Bacterial GenusRelevant Metabolic Pathway(s)Reference(s)
EscherichiaArginine deiminase pathway, Ornithine decarboxylation[3]
BacillusArginine degradation, Ornithine transamination[2]
ClostridiumOxidative ornithine metabolism
StreptococcusArginine deiminase system (involving ornithine)[4]
LactobacillusOrnithine decarboxylation[5]
PseudomonasD-amino acid dehydrogenase activity[4]
SalmonellaD-amino acid dehydrogenase activity[4]

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound as Sole Carbon Source

This protocol describes the preparation of a defined minimal medium where this compound serves as the exclusive carbon source. This allows for the selection and characterization of bacteria capable of utilizing this compound for energy and biomass production.

Materials:

  • 5x M9 Salts Solution (see recipe below)

  • This compound hydrochloride

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Ammonium chloride (NH₄Cl)

  • Sterile distilled water

  • 0.22 µm sterile filter

5x M9 Salts Solution Recipe:

  • Sodium phosphate, dibasic (Na₂HPO₄): 64 g

  • Potassium phosphate, monobasic (KH₂PO₄): 15 g

  • Sodium chloride (NaCl): 2.5 g

  • Dissolve in 800 mL of distilled water.

  • Adjust volume to 1 L with distilled water.

  • Sterilize by autoclaving.[3]

Procedure:

  • To prepare 1 L of M9-D-Ornithine (Carbon Source) medium, aseptically combine the following:

    • Sterile distilled water: 748 mL

    • 5x M9 Salts Solution: 200 mL

    • 1 M MgSO₄: 2 mL

    • 1 M CaCl₂: 0.1 mL

    • Ammonium chloride (NH₄Cl): 1 g (as the nitrogen source)

  • Prepare a 10% (w/v) stock solution of this compound hydrochloride in distilled water.

  • Sterilize the this compound solution by passing it through a 0.22 µm filter.

  • Aseptically add 50 mL of the sterile 10% this compound solution to the M9 base to achieve a final concentration of 0.5%.

  • Mix the final medium thoroughly. The medium is now ready for inoculation.

Protocol 2: Preparation of M9 Minimal Medium with this compound as Sole Nitrogen Source

This protocol outlines the preparation of a defined minimal medium where this compound is the only nitrogen source. This is useful for studying the ability of bacteria to derive nitrogen from this compound.

Materials:

  • 5x M9 Salts Solution (modified, without NH₄Cl)

  • This compound hydrochloride

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Glucose (20% w/v solution, sterile)

  • Sterile distilled water

  • 0.22 µm sterile filter

5x M9 Salts Solution (Nitrogen-Free) Recipe:

  • Sodium phosphate, dibasic (Na₂HPO₄): 64 g

  • Potassium phosphate, monobasic (KH₂PO₄): 15 g

  • Sodium chloride (NaCl): 2.5 g

  • Dissolve in 800 mL of distilled water.

  • Adjust volume to 1 L with distilled water.

  • Sterilize by autoclaving.

Procedure:

  • To prepare 1 L of M9-D-Ornithine (Nitrogen Source) medium, aseptically combine the following:

    • Sterile distilled water: 778 mL

    • 5x M9 Salts Solution (Nitrogen-Free): 200 mL

    • 1 M MgSO₄: 2 mL

    • 1 M CaCl₂: 0.1 mL

    • 20% Glucose solution: 20 mL (as the carbon source)

  • Prepare a 1% (w/v) stock solution of this compound hydrochloride in distilled water.

  • Sterilize the this compound solution using a 0.22 µm filter.

  • Aseptically add 10 mL of the sterile 1% this compound solution to the M9 base to achieve a final concentration of 0.01%.

  • Mix the final medium well before inoculation.

Protocol 3: Bacterial Growth Assessment

This protocol details the methodology for inoculating the prepared media and monitoring bacterial growth.

Materials:

  • Prepared M9-D-Ornithine media (from Protocol 1 or 2)

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in a rich medium (e.g., Luria-Bertani broth).

  • Cell Washing: Pellet the overnight culture by centrifugation. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or M9 salts solution (without a carbon or nitrogen source) to remove residual nutrients from the rich medium.

  • Inoculation: Resuspend the washed cell pellet in a small volume of the appropriate M9-D-Ornithine medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of 0.05.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking (e.g., 200 rpm).

  • Growth Monitoring: At regular intervals (e.g., every 2-4 hours), measure the OD₆₀₀ of the cultures using a spectrophotometer to generate a growth curve.

Data Presentation

The following tables provide a template for summarizing quantitative data from bacterial growth experiments on this compound supplemented media.

Table 2: Growth Characteristics of Bacterial Strains on this compound as a Sole Carbon Source

Bacterial StrainThis compound ConcentrationLag Phase (hours)Maximum OD₆₀₀
Strain A0.5%
Strain B0.5%
Strain C0.5%

Table 3: Growth Characteristics of Bacterial Strains on this compound as a Sole Nitrogen Source

Bacterial StrainThis compound ConcentrationLag Phase (hours)Maximum OD₆₀₀
Strain A0.01%
Strain B0.01%
Strain C0.01%

Visualization of Metabolic Pathway and Experimental Workflow

This compound Catabolic Pathway

The primary pathway for the catabolism of D-amino acids in bacteria involves their conversion to corresponding α-keto acids. This is typically catalyzed by D-amino acid oxidase or D-amino acid dehydrogenase.[6] The resulting α-keto acid can then enter central metabolic pathways.

D_Ornithine_Catabolism D_Ornithine This compound Enzyme D-Amino Acid Oxidase / D-Amino Acid Dehydrogenase D_Ornithine->Enzyme Alpha_Keto_Acid 5-Amino-2-oxopentanoic acid Enzyme->Alpha_Keto_Acid Central_Metabolism Central Metabolic Pathways Alpha_Keto_Acid->Central_Metabolism Further Metabolism

Caption: Proposed metabolic pathway for this compound utilization in bacteria.

Experimental Workflow for Assessing Bacterial Growth on this compound

The following diagram illustrates the key steps in the experimental procedure for evaluating the ability of bacteria to grow on this compound supplemented media.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare M9-D-Ornithine Medium Inoculation Inoculate Medium Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Growth_Monitoring Monitor Growth (OD600) Incubation->Growth_Monitoring Data_Analysis Analyze Growth Curve Data Growth_Monitoring->Data_Analysis

Caption: Workflow for culturing bacteria on this compound media.

References

Application Notes and Protocols for Novel Enzyme Discovery Using D-ornithine as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, a non-proteinogenic amino acid, presents a unique substrate for the discovery of novel enzymes with potential applications in biocatalysis, metabolic engineering, and drug development. Its distinct stereochemistry compared to the more common L-ornithine allows for the identification of enzymes with specificities that can be exploited for the synthesis of chiral compounds and other valuable molecules. This document provides detailed application notes and protocols for utilizing this compound as a substrate to discover and characterize novel enzymes from various sources, including metagenomic libraries.

Potential Enzyme Classes Utilizing this compound

Several classes of enzymes are known to or could potentially act on this compound. Understanding these classes can guide the design of screening assays and the interpretation of results.

  • D-amino Acid Oxidases (DAAO): These flavoenzymes catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. A DAAO active on this compound would produce 5-amino-2-oxopentanoic acid.

  • Aminomutases: These enzymes catalyze the transfer of an amino group from one position to another within a molecule. This compound 4,5-aminomutase, for instance, converts this compound to (2R,4S)-2,4-diaminopentanoate.[1]

  • Decarboxylases: While L-ornithine decarboxylase is common, the existence of a this compound specific decarboxylase would be a novel discovery, yielding cadaverine.

  • Racemases: These enzymes interconvert D- and L-enantiomers of an amino acid. An ornithine racemase would facilitate the conversion between D- and L-ornithine.

  • Transaminases: These enzymes transfer an amino group from an amino acid to a keto acid. A this compound specific transaminase would be a valuable discovery for chiral amine synthesis.

Data Presentation: Kinetic Parameters of this compound Utilizing Enzymes

The following table summarizes known kinetic data for enzymes acting on this compound and related enzymes for comparison. This data is crucial for designing effective screening assays and for characterizing newly discovered enzymes.

Enzyme ClassSpecific EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Aminomutase This compound aminomutaseClostridium sticklandiiThis compound44.5 ± 2.86.3 ± 0.11.42 x 105[2]
D-Amino Acid Oxidase Human DAAOHomo sapiensD-Alanine170063.5 x 103[3]
D-Amino Acid Oxidase Human DAAOHomo sapiensD-Serine16006.33.9 x 103[4]
D-Amino Acid Oxidase Human DAAOHomo sapiensD-Tyrosine130332.5 x 105[3]
Ornithine Decarboxylase ODCNicotiana glutinosaL-ornithine562--[5]
Ornithine Decarboxylase ODCAspergillus terreusL-ornithine950-4.6 x 10-5 (mM-1s-1)[6]

Experimental Protocols

Protocol 1: High-Throughput Functional Metagenomic Screening for this compound Utilizing Enzymes

This protocol describes a function-based screening approach to identify novel enzymes from metagenomic libraries that can convert this compound. The assay is based on the detection of a reaction product, such as the release of ammonia or the production of hydrogen peroxide.

1.1. Metagenomic Library Construction:

  • Extract high-molecular-weight DNA from environmental samples (e.g., soil, marine sediments).

  • Create a fosmid or cosmid library by cloning large DNA fragments into an appropriate vector.

  • Transform the library into a suitable expression host, such as Escherichia coli.

1.2. Colorimetric High-Throughput Screening Assay:

This assay is designed to detect enzymes that produce ammonia or hydrogen peroxide from this compound.

  • Principle:

    • Ammonia Detection: The Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to produce a blue-green indophenol (B113434) dye, can be adapted for a 96-well plate format.

    • Hydrogen Peroxide Detection: The production of H₂O₂ by D-amino acid oxidases can be detected using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate like o-dianisidine, which produces a colored product.[7]

  • Reagents:

    • M9 minimal medium agar (B569324) plates supplemented with this compound (e.g., 10 mM) as the sole nitrogen or carbon source (for selection-based screening).

    • Lysis buffer (e.g., BugBuster®).

    • For Ammonia Detection:

      • Phenol-nitroprusside solution.

      • Alkaline hypochlorite solution.

    • For H₂O₂ Detection:

      • 100 mM potassium phosphate (B84403) buffer (pH 8.0).

      • This compound solution (e.g., 100 mM).

      • Horseradish peroxidase (HRP) solution (1 U/mL).

      • o-dianisidine solution (1 mM).[7]

  • Procedure:

    • Inoculate individual clones from the metagenomic library into 96-well plates containing growth medium and induce protein expression.

    • Lyse the cells to release the enzymes.

    • For Ammonia Detection:

      • Add the this compound substrate to the cell lysates and incubate.

      • Add the phenol-nitroprusside and alkaline hypochlorite reagents.

      • Measure the absorbance at ~630 nm.

    • For H₂O₂ Detection:

      • In a new 96-well plate, add potassium phosphate buffer, o-dianisidine, and HRP.[7]

      • Add the cell lysate containing the putative enzyme.

      • Initiate the reaction by adding this compound.

      • Monitor the change in absorbance at 440 nm over time.[7]

    • Identify positive "hits" showing a significant color change compared to control wells (no enzyme or inactive clones).

Protocol 2: Growth-Based Selection for this compound Utilizing Enzymes

This protocol provides a powerful method to select for clones expressing enzymes that can convert this compound into a compound that supports cell growth.

  • Principle: An engineered auxotrophic E. coli strain that requires a specific metabolite for growth is used. If a novel enzyme from the metagenomic library can convert this compound into this required metabolite, the host cell will be able to grow on a selective medium. For example, an arginine auxotroph could be rescued by the production of L-ornithine from this compound by a racemase.

  • Materials:

    • An auxotrophic E. coli strain (e.g., an arginine auxotroph).

    • M9 minimal medium agar plates.

    • This compound.

    • Metagenomic library in the auxotrophic host.

  • Procedure:

    • Plate the metagenomic library (transformed into the auxotrophic E. coli strain) onto M9 minimal medium agar plates containing this compound as the sole potential source for the required metabolite.

    • Incubate the plates under appropriate conditions.

    • Only clones expressing an active enzyme that converts this compound to the necessary metabolite will grow and form colonies.

    • Isolate and sequence the plasmids from the surviving colonies to identify the gene encoding the novel enzyme.

Protocol 3: Heterologous Expression and Purification of a Candidate Enzyme

Once a candidate gene is identified, the enzyme needs to be expressed and purified for detailed characterization.

  • Materials:

    • Expression vector (e.g., pET vector with a His-tag).

    • E. coli expression strain (e.g., BL21(DE3)).

    • LB medium with appropriate antibiotics.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

    • Lysis buffer.

    • Ni-NTA affinity chromatography column.

    • Purification buffers (binding, wash, and elution buffers).

  • Procedure:

    • Subclone the candidate gene into the expression vector.

    • Transform the vector into the E. coli expression strain.

    • Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing imidazole.

    • Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

Protocol 4: Kinetic Characterization of a Purified Enzyme
  • Principle: Determine the Michaelis-Menten kinetic parameters (Km and kcat) of the purified enzyme with this compound as the substrate. The assay method will depend on the nature of the enzyme (e.g., monitoring substrate depletion or product formation).

  • Procedure (Example for a D-amino Acid Oxidase):

    • Set up a series of reactions in a 96-well plate or cuvettes with a fixed concentration of the purified enzyme and varying concentrations of this compound.

    • Use the H₂O₂ detection assay described in Protocol 1.2 to measure the initial reaction rates (v₀).

    • Plot the initial rates against the this compound concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate kcat from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizations

Enzyme_Discovery_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_application Application Metagenomic_Library Metagenomic Library Functional_Screening Functional Screening (Colorimetric Assay) Metagenomic_Library->Functional_Screening Growth_Selection Growth-Based Selection Metagenomic_Library->Growth_Selection Positive_Hits Identify Positive Hits Functional_Screening->Positive_Hits Growth_Selection->Positive_Hits Sequencing Sequence and Identify Gene Positive_Hits->Sequencing Expression_Purification Heterologous Expression & Purification Sequencing->Expression_Purification Kinetic_Assay Kinetic Characterization Expression_Purification->Kinetic_Assay Novel_Enzyme Novel this compound Utilizing Enzyme Kinetic_Assay->Novel_Enzyme

Caption: Workflow for Novel Enzyme Discovery using this compound.

D_Ornithine_Metabolic_Pathways cluster_DAAO D-Amino Acid Oxidase cluster_Aminomutase This compound 4,5-aminomutase cluster_Decarboxylase Novel this compound Decarboxylase D_Ornithine This compound DAAO_Product 5-Amino-2-oxopentanoic Acid + NH₃ + H₂O₂ D_Ornithine->DAAO_Product Oxidative Deamination Aminomutase_Product (2R,4S)-2,4-diaminopentanoate D_Ornithine->Aminomutase_Product Isomerization Decarboxylase_Product Cadaverine + CO₂ D_Ornithine->Decarboxylase_Product Decarboxylation

Caption: Potential enzymatic conversions of this compound.

Growth_Selection_Logic D_Ornithine This compound in Minimal Medium Metagenomic_Clone Metagenomic Clone in Auxotrophic E. coli D_Ornithine->Metagenomic_Clone Enzyme_Expression Expression of Novel Enzyme Metagenomic_Clone->Enzyme_Expression Active_Enzyme Active Enzyme? Enzyme_Expression->Active_Enzyme Metabolite_Production Production of Essential Metabolite Cell_Growth Cell Growth (Positive Selection) Metabolite_Production->Cell_Growth No_Growth No Growth Active_Enzyme->Metabolite_Production Yes Active_Enzyme->No_Growth No

Caption: Logical flow of a growth-based selection assay.

Conclusion

The use of this compound as a substrate opens up new avenues for the discovery of enzymes with novel functionalities. The protocols outlined in this document provide a comprehensive framework for researchers to screen for, identify, and characterize these enzymes. By combining high-throughput screening of diverse genetic resources with robust characterization methods, it is possible to unlock a wealth of biocatalytic potential for applications in various scientific and industrial fields. The further exploration of this compound metabolism will undoubtedly lead to the discovery of new enzymes and metabolic pathways, contributing to our understanding of microbial biochemistry and expanding the toolbox for synthetic biology.

References

Application of D-Ornithine in Peptide Synthesis and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. D-ornithine, the dextrorotatory enantiomer of the non-proteinogenic amino acid ornithine, has emerged as a valuable building block in peptide synthesis and drug design. Its unique structural features—a chiral D-configuration and a reactive delta-amino group on its side chain—provide medicinal chemists with a versatile tool to enhance the therapeutic potential of peptide-based drug candidates.

This document provides detailed application notes on the use of this compound, experimental protocols for its incorporation into peptides, and a summary of its impact on key pharmacological properties.

Key Applications of this compound

The introduction of this compound into a peptide sequence can confer several advantageous properties:

  • Enhanced Enzymatic Stability: One of the most significant benefits of incorporating D-amino acids is the increased resistance to proteolytic degradation. Proteases, the enzymes responsible for peptide cleavage, are stereospecific for L-amino acids. The presence of a D-amino acid at or near a cleavage site creates a stereochemical mismatch that hinders enzyme recognition and catalysis, thereby extending the peptide's half-life in biological systems. This enhanced stability is a critical factor for improving the pharmacokinetic profile and bioavailability of peptide drugs.[1][2][3]

  • Induction of Specific Secondary Structures: D-amino acids can act as turn-inducers, promoting the formation of β-turns and other secondary structures. This can help to pre-organize a linear peptide into a bioactive conformation, which can be advantageous for receptor binding.

  • Creation of Constrained and Cyclic Peptides: The delta-amino group of the this compound side chain provides a convenient handle for intramolecular cyclization, leading to the formation of lactam-bridged cyclic peptides. Cyclization is a widely used strategy to improve peptide stability, receptor selectivity, and cell permeability by reducing conformational flexibility.

  • Development of Peptidomimetics and Peptide Libraries: this compound serves as a versatile scaffold for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[4] Its side chain can be further modified to introduce diverse chemical functionalities, enabling the creation of large peptide libraries for high-throughput screening and drug discovery.

Data Presentation: Quantitative Impact of this compound and Related Modifications

The following tables summarize quantitative data illustrating the impact of incorporating D-amino acids and ornithine on the stability and activity of peptides.

PeptideModificationMatrixHalf-lifeFold Increase in Half-lifeReference
Onc18L-Arginine at positions 15 & 19Mouse Serum25 min1(Bottger et al., 2017)[2]
Onc72L-Ornithine at positions 15 & 19Mouse Serum3 h7.2(Bottger et al., 2017)[2]
Onc112D-Arginine at positions 15 & 19Mouse Serum> 8 h> 19.2(Bottger et al., 2017)[2]
Pep05 (Antimicrobial Peptide)All L-amino acidsHuman Plasma< 10% remaining after 8h1(BenchChem, 2025)[3]
DP06 (D-amino acid substituted Pep05)D-Lys and D-Arg substitutionsHuman Plasma> 90% remaining after 8h> 9(BenchChem, 2025)[3]

Table 1. Comparative Proteolytic Stability of Peptides. This table demonstrates the significant increase in peptide half-life upon substitution of L-amino acids with L-ornithine or D-amino acids.

PeptideTarget OrganismMIC (μM)
Polybia-MPI (L-amino acids)E. coli8 - 64
D-MPI (all D-amino acids)E. coli8 - 64
Polybia-MPI (L-amino acids)S. aureus8 - 64
D-MPI (all D-amino acids)S. aureus8 - 64

Table 2. Antimicrobial Activity (MIC) of an All-D-Amino Acid Peptide Compared to its L-enantiomer. This table shows that for the antimicrobial peptide Polybia-MPI, the antimicrobial activity is maintained after replacing all L-amino acids with their D-counterparts, while stability is greatly enhanced.[1]

Mandatory Visualizations

L_vs_D_Ornithine L_orn Structure of L-Ornithine D_orn Structure of this compound caption Figure 1. Stereoisomers of Ornithine.

Caption: Figure 1. Stereoisomers of Ornithine.

SPPS_Workflow start Start with Resin Support deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection1 coupling Amino Acid Coupling: Fmoc-D-Orn(Boc)-OH + Coupling Reagents (HBTU/DIEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat Deprotection and Coupling Cycles for Peptide Elongation wash1->repeat repeat->deprotection1 Continue Elongation deprotection2 Final Fmoc Deprotection repeat->deprotection2 Synthesis Complete cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) deprotection2->cleavage purification Purification (HPLC) cleavage->purification

Caption: Figure 2. SPPS workflow for this compound incorporation.

Signaling_Pathway drug This compound Containing Peptide Drug receptor Cell Surface Receptor drug->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Figure 3. A generic signaling pathway modulated by a peptide drug.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating Fmoc-D-Orn(Boc)-OH

This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-D-Orn(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or a similar coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (5 mL) and shake for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

  • Amino Acid Coupling (for Fmoc-D-Orn(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

    • Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and mix for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (40 mL).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the side chains of this compound and L-aspartic acid. This requires an orthogonal protection strategy for the side chains. Here, we use Fmoc-D-Orn(Mmt)-OH and Fmoc-L-Asp(OAll)-OH.

Materials:

  • Peptide-resin with the linear sequence assembled, containing Fmoc-D-Orn(Mmt)-OH and Fmoc-L-Asp(OAll)-OH at the desired positions.

  • DCM

  • TFA

  • TIS

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415)

  • HBTU

  • DIEA

  • DMF

Procedure:

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin using the protocol described above, incorporating Fmoc-D-Orn(Mmt)-OH and Fmoc-L-Asp(OAll)-OH at the desired positions.

    • Ensure the N-terminal Fmoc group of the final amino acid is removed.

  • Selective Deprotection of the Aspartic Acid Side Chain:

    • Swell the peptide-resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.

    • Shake for 30 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM and DMF.

  • Selective Deprotection of the this compound Side Chain:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF, and then final washes with DMF and DCM.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, dissolve HBTU (4 eq.) in DMF.

    • Add the HBTU solution and DIEA (8 eq.) to the resin.

    • Shake the reaction vessel at room temperature for 2-24 hours.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin with DMF and DCM, and dry under vacuum.

    • Cleave the cyclic peptide from the resin and purify as described in Protocol 1 (steps 7 and 8).

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of peptide chemists and drug developers. Its incorporation can significantly enhance the proteolytic stability of peptides, a critical step towards viable drug candidates. Furthermore, its side chain functionality allows for the creation of conformationally constrained cyclic peptides and diverse peptide libraries. The strategic use of this compound, guided by the principles and protocols outlined in this document, can pave the way for the development of novel peptide-based therapeutics with improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for Stable Isotope Labeling of D-Ornithine in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of non-radioactive, heavy isotopes such as ¹³C and ¹⁵N allows for the safe and effective tracing of molecules through complex biological systems. D-ornithine, a non-proteinogenic amino acid, is involved in specific metabolic pathways, and tracing its fate can provide valuable insights into D-amino acid metabolism and its potential roles in various physiological and pathological states. These application notes provide a comprehensive guide to the use of stable isotope-labeled this compound for metabolic tracing studies.

Applications

The metabolic tracing of stable isotope-labeled this compound has several key applications in research and drug development:

  • Elucidation of D-amino acid metabolism: Tracing the metabolic fate of this compound can help to identify and characterize the enzymes and pathways involved in D-amino acid catabolism.

  • Investigating the role of D-amino acid oxidase (DAAO): As the primary enzyme responsible for this compound degradation, tracing its activity using labeled substrates can provide insights into its function and regulation.

  • Biomarker discovery: Alterations in this compound metabolism may be associated with certain diseases. Isotope tracing can help identify downstream metabolites that could serve as potential biomarkers.

  • Drug development: For therapeutic strategies targeting DAAO or other enzymes in D-amino acid pathways, labeled this compound can be used to assess target engagement and downstream metabolic consequences.

Core Principles of this compound Metabolic Tracing

The fundamental principle of this technique is the introduction of this compound labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system (cell culture, animal model, etc.). The labeled this compound is taken up by cells and metabolized. The isotopic label is incorporated into downstream metabolites, which can then be detected and quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracking the appearance and abundance of the label in various metabolites over time, the metabolic flux through the pathway can be determined.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in mammals is initiated by the enzyme D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids.[1]

This compound Metabolic Pathway D_Ornithine This compound Metabolite1 5-Amino-2-oxopentanoic acid D_Ornithine->Metabolite1 Oxidative Deamination Metabolite2 5-Aminopentanoic acid Metabolite1->Metabolite2 Metabolite3 Downstream Metabolism (e.g., GABA shunt, etc.) Metabolite2->Metabolite3 Enzyme1 D-Amino Acid Oxidase (DAAO) Enzyme1->D_Ornithine Enzyme2 Spontaneous/ Enzymatic Decarboxylation Enzyme2->Metabolite1 Experimental Workflow cluster_synthesis Synthesis of Labeled this compound cluster_tracing Metabolic Tracing Experiment cluster_analysis Analysis s1 Enzymatic or Chemical Synthesis s2 Purification (e.g., Chromatography) s1->s2 s3 Verification (LC-MS) s2->s3 t2 Incubation with Labeled this compound s3->t2 t1 Cell Culture t1->t2 t3 Time-Course Sampling t2->t3 t4 Metabolite Extraction t3->t4 a1 LC-MS/MS Analysis t4->a1 a2 Data Processing a1->a2 a3 Flux Calculation a2->a3 Data Analysis Logic RawData Raw LC-MS/MS Data PeakIntegration Peak Integration & Quantification RawData->PeakIntegration IsotopeCorrection Correction for Natural Isotope Abundance PeakIntegration->IsotopeCorrection EnrichmentCalc Isotopic Enrichment Calculation IsotopeCorrection->EnrichmentCalc FluxModeling Metabolic Flux Modeling EnrichmentCalc->FluxModeling Results Metabolic Flux Rates FluxModeling->Results

References

Application Notes and Protocols for High-Throughput Screening of D-Ornithine Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ornithine, the D-enantiomer of the non-proteinogenic amino acid ornithine, plays a significant role in various biological processes. Its metabolism is primarily carried out by a specific set of enzymes. The dysregulation of these enzymes has been implicated in several pathological conditions, making them attractive targets for drug discovery and development. High-throughput screening (HTS) assays are essential tools for identifying novel modulators of these enzymes from large compound libraries. This document provides detailed application notes and protocols for HTS assays targeting key this compound metabolizing enzymes: D-amino acid oxidase (DAAO), ornithine decarboxylase (ODC), and ornithine aminotransferase (OAT).

Key this compound Metabolizing Enzymes and HTS Assay Principles

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including this compound, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3][4] In the case of this compound, DAAO converts it to 5-amino-2-oxopentanoic acid.[1] HTS assays for DAAO can be designed to detect the consumption of oxygen or the production of hydrogen peroxide or the α-keto acid.[3][5] Coupled-enzyme systems are commonly employed to generate a fluorescent or colorimetric signal suitable for HTS.[3][5]

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC; EC 4.1.1.17) is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the conversion of L-ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis.[6][7] While its primary substrate is L-ornithine, the development of HTS assays for ODC inhibitors is crucial in cancer and neurodegenerative disease research.[6][8][9] A DMSO-tolerant tandem assay has been developed for HTS, which separates the enzyme reaction from product detection to minimize interference from library compounds.[6][8][9]

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT; EC 2.6.1.13), a mitochondrial enzyme, is involved in the conversion of L-ornithine and α-ketoglutarate to L-glutamate-5-semialdehyde and L-glutamate.[10] This enzyme is a target for various metabolic disorders. Continuous coupled-enzyme assays have been developed for HTS of OAT modulators, providing real-time measurement of enzyme activity.[10]

This compound Metabolic Pathway

The primary metabolic pathway for this compound involves its conversion by D-amino acid oxidase.

D_Ornithine_Metabolism D_Ornithine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Ornithine->DAAO Alpha_Keto_Acid 5-Amino-2-oxopentanoic acid Ammonia Ammonia H2O2 Hydrogen Peroxide DAAO->Alpha_Keto_Acid DAAO->Ammonia DAAO->H2O2 H2O H₂O DAAO->H2O O2 O₂ O2->DAAO

Diagram 1: this compound Metabolism by DAAO

Quantitative Data Summary

EnzymeAssay TypeKey ParametersValueReference
DAAO HTS Coupled-EnzymeDetection Limit< 1 ng per sample[11]
Quantitative Range0.13 to 3.60 ng enzyme per probe[11]
ODC DMSO-Tolerant Tandem HTSZ'-Factor (DFMO in DW)> 0.5[6]
Z'-Factor (DFMO in DMSO)0.64[6]
IC50 (DFMO in DMSO)2.867 µM[6]
OAT Continuous Coupled (PYCR1)SensitivityThree times more sensitive than ninhydrin (B49086) method[10]

Experimental Protocols

High-Throughput Screening Assay for D-Amino Acid Oxidase (DAAO)

This protocol is based on a coupled-enzyme reaction detecting hydrogen peroxide production using horseradish peroxidase (HRP) and a fluorogenic substrate.

Workflow:

DAAO_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Compound_Prep Prepare Compound Plates Add_Compounds Transfer Compounds from Source Plate Compound_Prep->Add_Compounds Reagent_Mix Prepare Reagent Mix (DAAO, HRP, this compound, Fluorogenic Substrate) Dispense_Reagents Dispense Reagent Mix to Assay Plate Reagent_Mix->Dispense_Reagents Incubate Incubate at Room Temperature Add_Compounds->Incubate Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 535/595 nm) Incubate->Read_Fluorescence Data_Analysis Analyze Data (Calculate % Inhibition, Z') Read_Fluorescence->Data_Analysis

Diagram 2: DAAO HTS Assay Workflow

Materials:

  • Recombinant human DAAO

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex® UltraRed Reagent (or similar fluorogenic peroxidase substrate)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • Test compounds and controls (e.g., known DAAO inhibitor like benzoate)

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Transfer a small volume (e.g., 1 µL) to the assay plates.

  • Reagent Preparation: Prepare a working solution containing DAAO, HRP, and Amplex® UltraRed in assay buffer. The final concentrations should be optimized, but representative concentrations are:

    • DAAO: 1-10 µg/mL

    • HRP: 1-5 U/mL

    • Amplex® UltraRed: 50 µM

  • Initiate Reaction: Add the this compound substrate to the working solution immediately before dispensing into the assay plates. The final this compound concentration should be at or near its Km value.

  • Dispensing: Dispense the complete reaction mixture (e.g., 50 µL) into each well of the 384-well plate containing the pre-spotted compounds.

  • Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/595 nm for Amplex® UltraRed).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme or known inhibitor) and negative (DMSO vehicle) controls. Determine the Z'-factor to assess assay quality.[12][13][14]

DMSO-Tolerant High-Throughput Screening Assay for Ornithine Decarboxylase (ODC)

This protocol is an optimized tandem assay that separates the enzymatic reaction from the detection of putrescine, making it tolerant to DMSO.[6]

Workflow:

ODC_HTS_Workflow cluster_reaction Enzymatic Reaction cluster_detection_prep Detection Preparation cluster_final_detection Detection and Analysis Prepare_Reaction Prepare ODC Reaction Mix (ODC, L-Ornithine, PLP) Add_Inhibitors Add Test Compounds/Controls Prepare_Reaction->Add_Inhibitors Incubate_Reaction Incubate at 37°C Add_Inhibitors->Incubate_Reaction Transfer_Aliquots Transfer Aliquots of Reaction Mix to Detection Mix Incubate_Reaction->Transfer_Aliquots Prepare_Detection Prepare Detection Mix (CB6/DSMI) Prepare_Detection->Transfer_Aliquots Read_Fluorescence Measure Fluorescence (Ex/Em = 450/582 nm) Transfer_Aliquots->Read_Fluorescence Analyze_Data Calculate % Inhibition and Z' Read_Fluorescence->Analyze_Data

Diagram 3: ODC DMSO-Tolerant HTS Workflow

Materials:

  • Recombinant human ODC

  • L-Ornithine

  • Pyridoxal-5'-phosphate (PLP)

  • Cucurbit[15]uril (CB6)

  • trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DSMI)

  • Reaction Buffer: e.g., 10 mM Tris buffer

  • Test compounds and controls (e.g., α-difluoromethylornithine, DFMO)

  • 384-well reaction plates and 384-well black detection plates

Procedure:

  • Enzymatic Reaction:

    • In a 384-well reaction plate, add test compounds and controls.

    • Prepare a reaction mixture containing ODC, L-ornithine, and PLP in the reaction buffer.

    • Add the reaction mixture to the wells containing the compounds.

    • Incubate the reaction plate at 37°C for an optimized period (e.g., 1-2 hours).

  • Detection Mixture Preparation:

    • In a separate 384-well black detection plate, prepare the detection mixture containing CB6 and DSMI in the appropriate buffer.

  • Detection:

    • Transfer a small aliquot (e.g., 0.5 µL) from the reaction plate to the corresponding wells of the detection plate.[6]

    • Measure the fluorescence intensity immediately using a plate reader with excitation at 450 nm and emission at 582 nm.[6]

  • Data Analysis:

    • The amount of putrescine produced is inversely proportional to the fluorescence signal.

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor using positive (DFMO) and negative (DMSO) controls. A Z'-factor of 0.64 has been reported for this assay with DFMO in DMSO.[6]

Continuous Coupled High-Throughput Screening Assay for Ornithine Aminotransferase (OAT)

This protocol is based on the reduction of Δ1-pyrroline-5-carboxylate (P5C), a product of the OAT reaction, by pyrroline-5-carboxylate reductase 1 (PYCR1), with the concomitant oxidation of NADH to NAD+.[10]

Workflow:

OAT_HTS_Workflow cluster_prep Preparation cluster_reaction_init Reaction Initiation cluster_detection_analysis Detection and Analysis Compound_Plating Plate Test Compounds and Controls Dispense_Master_Mix Dispense Master Mix to Plate Compound_Plating->Dispense_Master_Mix Reagent_Master_Mix Prepare Master Mix (Buffer, α-KG, NADH, PLP, L-Ornithine) Reagent_Master_Mix->Dispense_Master_Mix Pre_incubation Pre-incubate at 37°C Dispense_Master_Mix->Pre_incubation Add_Enzymes Add OAT and PYCR1 Pre_incubation->Add_Enzymes Kinetic_Read Measure Absorbance at 340 nm Kinetically Add_Enzymes->Kinetic_Read Data_Analysis Calculate Reaction Rates and % Inhibition Kinetic_Read->Data_Analysis

Diagram 4: OAT Continuous Coupled HTS Workflow

Materials:

  • Recombinant human OAT

  • Recombinant human PYCR1

  • L-Ornithine

  • α-Ketoglutarate

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0

  • Test compounds and controls

  • 384-well UV-transparent plates

Procedure:

  • Compound Plating: Plate test compounds and controls in 384-well UV-transparent plates.

  • Reagent Preparation: Prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and 20 mM L-ornithine.[10]

  • Reaction Initiation:

    • Dispense the assay mixture into the wells of the plate.

    • Pre-heat the plate to 37°C for 10 minutes.[10]

    • Initiate the reaction by adding a mixture of OAT (e.g., final concentration of 1 mg/mL) and PYCR1 (e.g., final concentration of 0.5 mg/mL).[10]

  • Detection: Immediately begin measuring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 30 minutes.[10]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of NADH consumption) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound relative to controls.

Conclusion

The HTS assays described in these application notes provide robust and reliable methods for the discovery of novel modulators of this compound metabolizing enzymes. The choice of assay will depend on the specific enzyme target, available instrumentation, and the nature of the compound library being screened. Proper assay optimization and validation, including the determination of the Z'-factor, are critical for the success of any HTS campaign. These protocols serve as a detailed guide for researchers to establish and perform high-quality screens for the identification of new therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: D-Ornithine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of D-ornithine in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers?

A1: this compound, particularly as the hydrochloride (HCl) salt, is generally considered soluble in aqueous solutions. The solubility of this compound hydrochloride in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1] For L-ornithine hydrochloride, which has similar physicochemical properties, the solubility in water is significantly higher, reaching up to 543 mg/mL at 20°C and 455 g/L at 30°C.[2][3]

Q2: What is the difference in solubility between this compound free base and this compound hydrochloride?

A2: this compound hydrochloride, the salt form, is significantly more soluble in aqueous buffers compared to its free base form. The hydrochloride salt is the recommended form for preparing aqueous solutions.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent due to its amino acid structure, which contains two amino groups and one carboxylic acid group. The pKa values for L-ornithine are approximately 1.94 (carboxyl group), 8.65 (α-amino group), and 10.76 (δ-amino group). At a pH below its isoelectric point (pI), which is around 9.7, ornithine will carry a net positive charge, enhancing its solubility in aqueous media. As the pH approaches the pI, the net charge approaches zero, leading to lower solubility. Therefore, adjusting the pH of the buffer to be more acidic can often improve the solubility of this compound.

Q4: Can temperature be used to increase the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. For L-ornithine hydrochloride solutions in water, warming the solution to 60°C along with sonication can aid in dissolution, especially at higher concentrations.[4] However, the stability of this compound at elevated temperatures in your specific buffer should be considered to avoid degradation.

Q5: Are there any recommended storage conditions for this compound aqueous solutions?

A5: It is generally recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, it is advisable to store the aqueous solution for no more than one day.[5] For longer-term storage, aliquoting and freezing at -20°C or -80°C is a common practice for amino acid solutions to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in the buffer. - Insufficient mixing- Concentration exceeds solubility limit- Inappropriate pH of the buffer- Vortex or sonicate the solution.- Try preparing a more dilute solution.- Adjust the pH of the buffer to a more acidic value (e.g., pH 5-6).
Precipitate forms after dissolving this compound. - Solution is supersaturated- Temperature change- Interaction with other buffer components- Gently warm the solution while stirring. If the precipitate redissolves, the initial solution was likely supersaturated.- Ensure the working temperature is the same as the preparation temperature.- Consider using a different buffer system.
Difficulty achieving a high concentration of this compound. - Inherent solubility limits in the chosen buffer and conditions.- Prepare a concentrated stock solution in sterile water and dilute it into your experimental buffer.- Consider using a small percentage of a water-miscible co-solvent like ethanol, though its compatibility with the experimental system must be verified.

Data Presentation

Table 1: Solubility of Ornithine Salts in Aqueous Solutions

CompoundSolventpHTemperature (°C)Solubility
This compound HydrochloridePBS7.2Room Temperature~10 mg/mL[1]
L-Ornithine HydrochlorideWater-20543 mg/mL[3]
L-Ornithine MonohydrochlorideWater-30455 g/L[2]
L-Ornithine MonohydrochlorideWater-Room Temperature100 g/L[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in Water

This protocol is adapted from methods for preparing L-ornithine hydrochloride solutions and can be used to prepare a high-concentration stock of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile container.

  • Add a portion of the sterile water to the powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the container in a water bath sonicator. Sonicate in short bursts of 30-60 seconds, allowing the solution to rest in between to avoid excessive heating.

  • If solubility issues persist, warm the solution in a water bath at a temperature up to 60°C while mixing.[4]

  • Once the this compound hydrochloride is completely dissolved, add the remaining sterile water to reach the final desired concentration.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Use the solution immediately or aliquot and store at -20°C for short-term storage.

Mandatory Visualization

D-Arginine and this compound Metabolism Pathway

The following diagram illustrates the metabolic pathway involving this compound. In this pathway, D-amino acid oxidase plays a key role in the deamination of D-amino acids.

D-Arginine and this compound Metabolism D_Ornithine This compound DAAO D-amino-acid oxidase (DAO) D_Ornithine->DAAO O2, H2O Intermediate 5-Amino-2-oxopentanoic acid Pyrroline 1-Pyrroline-2-carboxylic acid Intermediate->Pyrroline Spontaneous cyclization DAAO->Intermediate NH3, H2O2 Oxoarginine 2-Oxoarginine DAAO->Oxoarginine NH3, H2O2 D_Arginine D-Arginine D_Arginine->DAAO O2, H2O

Caption: Metabolic conversion of this compound and D-arginine.

References

Technical Support Center: Optimizing HPLC for Ornithine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of ornithine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for achieving baseline separation of D- and L-ornithine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is direct separation of ornithine enantiomers on a standard reversed-phase (e.g., C18) column not possible?

A1: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Standard HPLC columns, such as C18, are achiral and therefore cannot differentiate between enantiomers, leading to their co-elution. To achieve separation, a chiral environment must be introduced, typically through a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: What is the most common strategy for separating ornithine enantiomers?

A2: The most successful and direct strategy is the use of a Chiral Stationary Phase (CSP) specifically designed for the separation of underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as teicoplanin-based columns (e.g., Astec® CHIROBIOTIC® T), are particularly effective.[1] These columns provide a complex chiral environment with multiple interaction sites—including ionic, hydrogen bonding, and π-π interactions—that allow for differential binding of the ornithine enantiomers, leading to their separation.[2]

Q3: Is derivatization of ornithine necessary for chiral separation?

A3: While derivatization can be used to create diastereomers that are separable on a standard achiral column, it is not always necessary.[1] Direct enantiomeric separation of underivatized ornithine is achievable with appropriate chiral stationary phases like the CHIROBIOTIC® T.[1] Avoiding derivatization simplifies sample preparation and eliminates the risk of introducing impurities or causing racemization during the derivatization process.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the baseline separation of ornithine enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Q: My D- and L-ornithine peaks are co-eluting or have very poor separation (Rs < 1.5). How can I improve the resolution?

A: Poor resolution is a common challenge in chiral method development. A systematic approach to troubleshooting involves optimizing the mobile phase, flow rate, and temperature.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution csp Confirm Appropriate CSP (e.g., CHIROBIOTIC® T) start->csp mp_composition Optimize Mobile Phase Composition csp->mp_composition organic_mod Vary Organic Modifier (% Methanol) mp_composition->organic_mod Primary Adjustment ph Adjust Mobile Phase pH (e.g., pH 4.0-5.0) mp_composition->ph Fine-tuning buffer_conc Adjust Buffer Concentration (e.g., 10-50 mM Ammonium (B1175870) Acetate) mp_composition->buffer_conc Fine-tuning flow_rate Decrease Flow Rate (e.g., to 0.5-0.8 mL/min) mp_composition->flow_rate If resolution is still poor organic_mod->flow_rate ph->flow_rate buffer_conc->flow_rate temperature Vary Column Temperature (e.g., 15-25°C) flow_rate->temperature Further optimization end Baseline Separation Achieved temperature->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Troubleshooting Steps:

  • Confirm CSP Suitability: Ensure you are using a chiral stationary phase known to be effective for underivatized amino acids, such as a teicoplanin-based column (CHIROBIOTIC® T).

  • Optimize Mobile Phase Composition:

    • Organic Modifier Percentage: The concentration of the organic modifier (typically methanol (B129727) or acetonitrile) is critical. For teicoplanin-based columns, retention can exhibit a "U-shaped" profile, where resolution may improve at both lower and higher organic modifier concentrations.[1][3] Systematically vary the methanol percentage (e.g., from 40% to 80%) to find the optimal selectivity.

    • Mobile Phase pH: The pH of the aqueous portion of the mobile phase influences the ionization state of both ornithine and the CSP, which is crucial for the ionic interactions that drive separation. For ornithine on a CHIROBIOTIC® T column, a slightly acidic pH (e.g., 4.0-5.0) is often a good starting point.[4] Adjusting the pH in small increments can significantly impact selectivity.

    • Buffer Concentration: The concentration of the buffer (e.g., ammonium acetate) can affect peak shape and retention.[2] While it has a less pronounced effect on selectivity than pH, concentrations between 10-50 mM are typical. Higher concentrations can sometimes improve peak shape for basic amino acids.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can enhance resolution.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. Try operating at a controlled room temperature (e.g., 23°C) or below.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My ornithine peaks are tailing. What can I do to improve their shape?

A: Peak tailing for basic amino acids like ornithine is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps for Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH (Ensure appropriate ionization) start->check_ph check_buffer Adjust Buffer Strength (Higher conc. may help) check_ph->check_buffer sample_solvent Check Sample Solvent (Dissolve in mobile phase) check_buffer->sample_solvent column_health Check Column Health (Flush or replace) sample_solvent->column_health end Symmetrical Peaks column_health->end

Caption: Logic diagram for troubleshooting peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a slightly acidic pH can improve peak shape by ensuring consistent protonation.

  • Increase Buffer Concentration: For basic amino acids, increasing the concentration of the buffer (e.g., ammonium acetate) can sometimes improve peak symmetry by masking residual silanol (B1196071) groups on the silica (B1680970) support.

  • Match Sample Solvent to Mobile Phase: Dissolving the ornithine standard in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Check for Column Contamination or Degradation: If peak shape degrades over time, the column may be contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Data Presentation

The following table summarizes a typical set of starting parameters for the baseline separation of ornithine enantiomers and the expected results based on available data.

ParameterValue
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate (B1210297), pH 4.1
Mobile Phase B Methanol
Composition 50:50 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detection UV, 205 nm
Injection Volume 5 µL
Sample Conc. 1 mg/mL in Methanol
Retention Time (L-Ornithine) ~7.87 min
Retention Time (D-Ornithine) ~8.15 min

Note: Retention times are approximate and can vary based on the specific HPLC system, column age, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: Baseline Separation of D/L-Ornithine

This protocol details the methodology for achieving baseline separation of ornithine enantiomers using a teicoplanin-based chiral stationary phase.

1. Materials and Reagents:

  • D/L-Ornithine standard

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Acetic acid or ammonium hydroxide (B78521) (for pH adjustment)

  • Water (HPLC grade)

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: 50% (v/v) Methanol in 20 mM Ammonium Acetate, adjusted to pH 4.1.[4][5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 23 °C[5]

  • Detection Wavelength: 205 nm[5]

  • Injection Volume: 5 µL[5]

3. Mobile Phase Preparation:

  • To prepare 1 L of 20 mM Ammonium Acetate (pH 4.1):

    • Weigh out approximately 1.54 g of ammonium acetate and dissolve in 900 mL of HPLC grade water.

    • Adjust the pH to 4.1 using glacial acetic acid.

    • Bring the final volume to 1 L with water.

  • Filter the aqueous buffer through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the 20 mM ammonium acetate (pH 4.1) solution and methanol in a 50:50 (v/v) ratio.

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Prepare a stock solution of D/L-ornithine at a concentration of 1 mg/mL in methanol.[5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Experimental Workflow:

prep_mp Prepare Mobile Phase (50:50 Methanol:20mM NH4OAc pH 4.1) equilibrate Equilibrate Column (At least 30 min at 1 mL/min) prep_mp->equilibrate prep_sample Prepare Sample (1 mg/mL Ornithine in Methanol) inject Inject Sample (5 µL) prep_sample->inject equilibrate->inject acquire Acquire Data (UV at 205 nm) inject->acquire analyze Analyze Chromatogram (Check resolution and peak shape) acquire->analyze

Caption: Experimental workflow for ornithine enantiomer separation.

Procedure:

  • Equilibrate the CHIROBIOTIC® T column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the prepared ornithine sample.

  • Run the analysis for a sufficient time to allow both enantiomers to elute (approx. 10-12 minutes).

  • Analyze the resulting chromatogram for resolution, peak shape, and retention times. The L-enantiomer is expected to elute before the D-enantiomer on this stationary phase.

References

Preventing racemization of D-ornithine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to providing guidance on preventing the racemization of D-ornithine during experimental procedures, ensuring the stereochemical purity of your synthesized peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer, such as this compound, is converted into a mixture of both its D- and L-forms. In the context of drug development and peptide synthesis, maintaining the specific stereochemistry of an amino acid like this compound is critical. The biological activity of a peptide is highly dependent on its three-dimensional structure, and the presence of the incorrect L-ornithine diastereomer can lead to a significant loss of efficacy, altered binding affinity, or unpredictable pharmacological effects.

Q2: What are the primary causes of this compound racemization during peptide synthesis?

A2: The racemization of this compound during peptide synthesis primarily occurs during the activation of its carboxyl group for coupling to the next amino acid. The two main mechanisms are:

  • Oxazolone (B7731731) Formation: The activated carboxyl group can cyclize to form a planar oxazolone intermediate. This intermediate can then be deprotonated and reprotonated, leading to a loss of stereochemical integrity at the alpha-carbon.[1]

  • Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.[1]

Factors that promote these mechanisms include the choice of coupling reagents, the strength and concentration of the base used, the polarity of the solvent, and the reaction temperature.[1][2]

Q3: Which coupling reagents are recommended to minimize the racemization of this compound?

A3: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization. For minimizing racemization, carbodiimide-based reagents used in conjunction with additives are highly recommended.

  • Recommended: Combinations like Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are effective at suppressing racemization.[3] These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[3]

  • Use with Caution: Uronium/aminium salt reagents like HBTU and HATU are very efficient but can promote racemization, especially with sensitive amino acids. If used, it is crucial to employ a sterically hindered base and carefully control reaction conditions.[3]

Q4: How does the choice of base and solvent affect this compound racemization?

A4:

  • Base: The use of strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can significantly increase the rate of racemization through direct enolization.[1] It is advisable to use weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can promote racemization. Whenever possible, using less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be beneficial, provided that the solubility of the reagents is not compromised.

Q5: What is the role of the side-chain protecting group in preventing racemization of this compound?

A5: The primary role of the side-chain protecting group on the delta-amino group of ornithine (e.g., Boc, Fmoc, Z) is to prevent unwanted side reactions at this position. While the side-chain protecting group does not directly participate in the alpha-carbon racemization mechanism, its proper selection is crucial for an effective overall synthesis strategy. The use of orthogonal protecting groups, which can be removed under different conditions, allows for selective deprotection and modification without affecting the rest of the peptide, thereby minimizing exposure to harsh conditions that could potentially lead to racemization. For instance, using an acid-labile Mmt group on the side chain allows for its selective removal on-resin for cyclization, while the rest of the peptide remains protected.

Troubleshooting Guides

Problem: High levels of L-ornithine diastereomer detected in the final product.

Potential Cause Troubleshooting Action Rationale
Inappropriate Coupling Reagent Switch to a carbodiimide-based method with an additive, such as DIC/HOBt or DIC/Oxyma.Onium salt reagents (HBTU, HATU), while fast, can increase the rate of racemization. The active esters formed by additives like HOBt and Oxyma are less susceptible to racemization.[3]
Use of a Strong, Non-Hindered Base Replace DIPEA with a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM). Use the minimum effective concentration of the base.Strong bases promote the abstraction of the alpha-proton, leading to racemization via the enolization pathway.[1]
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.Higher temperatures accelerate the rate of racemization.[2] For microwave-assisted synthesis, reducing the temperature has been shown to limit racemization.[2]
Prolonged Activation Time Minimize the pre-activation time of the this compound derivative before adding it to the resin.Longer exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization to occur.
Polar Aprotic Solvent If solubility permits, switch from DMF or NMP to a less polar solvent like DCM or THF.Polar solvents can stabilize the charged intermediates involved in the racemization pathways, thereby increasing the rate of racemization.

Quantitative Data on Racemization

While specific quantitative data for this compound racemization across a wide range of conditions is limited in the literature, the following table provides an estimation based on studies of structurally similar amino acids like lysine (B10760008) and general principles of peptide synthesis. The extent of racemization is highly dependent on the specific sequence and reaction conditions.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Expected Racemization (%)
DIC/HOBtDIPEADMF25< 1
DIC/Oxyma2,4,6-CollidineDCM0< 0.5
HBTUDIPEADMF251 - 5
HATU2,4,6-CollidineDMF25< 2
PyBOPNMMDCM/DMF25< 2

Note: These values are estimates and should be used as a guideline. Actual racemization levels should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Objective: To couple Fmoc-D-Orn(Boc)-OH to a resin-bound peptide with minimal racemization.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-Orn(Boc)-OH

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine.

  • Coupling Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-D-Orn(Boc)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.

    • Add DIC (3 equivalents) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for an extended period before addition to the resin.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, allow the coupling to proceed for an additional 1-2 hours.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.

Protocol 2: Quantification of this compound Racemization by Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of ornithine after peptide hydrolysis to determine the extent of racemization.

Materials:

  • Crude or purified peptide containing this compound

  • 6 N HCl

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm)[4]

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate

  • L-Ornithine and this compound standards

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 N HCl to the tube, seal it under vacuum, and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

    • Reconstitute the dried amino acid mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis: [4]

    • Column: Astec CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: 20 mM ammonium acetate, pH 4.1 : Methanol (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 23 °C

    • Detection: UV at 205 nm

    • Injection Volume: 5 µL

  • Standard and Sample Analysis:

    • Prepare a standard solution containing both D- and L-ornithine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

  • Quantification:

    • Integrate the peak areas for the D- and L-ornithine enantiomers in the chromatogram of the hydrolyzed sample.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Ornithine) / (Area(this compound) + Area(L-Ornithine))] x 100

Visualizations

Racemization_Prevention cluster_causes Factors Promoting Racemization cluster_prevention Preventive Measures CouplingReagent Strong Coupling Reagents (e.g., HBTU, HATU alone) ActivatedOrnithine Activated this compound (Prone to Racemization) CouplingReagent->ActivatedOrnithine Base Strong, Non-Hindered Base (e.g., DIPEA) Base->ActivatedOrnithine Temperature High Reaction Temperature Temperature->ActivatedOrnithine Solvent Polar Aprotic Solvents (e.g., DMF, NMP) Solvent->ActivatedOrnithine CouplingSolution Use Coupling Additives (e.g., HOBt, Oxyma with DIC) CouplingSolution->ActivatedOrnithine Inhibits BaseSolution Use Weaker/Hindered Base (e.g., NMM, Collidine) BaseSolution->ActivatedOrnithine Inhibits TempSolution Lower Reaction Temperature (e.g., 0°C - RT) TempSolution->ActivatedOrnithine Inhibits SolventSolution Use Less Polar Solvents (e.g., DCM, THF) SolventSolution->ActivatedOrnithine Inhibits DOrnithine This compound (Stereochemically Pure) DOrnithine->ActivatedOrnithine Carboxyl Activation RacemizedOrnithine D/L-Ornithine Mixture (Loss of Purity) ActivatedOrnithine->RacemizedOrnithine Racemization

Caption: Factors influencing this compound racemization and corresponding preventive strategies.

References

Technical Support Center: Enhancing the Stability of D-ornithine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of D-ornithine during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to protect it from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I store this compound solutions for long-term use?

A2: For long-term stability, this compound aqueous solutions should be stored frozen at -20°C or colder. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Storing solutions at an acidic pH may also enhance stability.

Q3: What are the primary degradation pathways for this compound in storage?

A3: The primary degradation pathways for this compound in storage are not extensively documented in publicly available literature. However, based on the general behavior of amino acids, potential degradation can occur through oxidation, cyclization, and oligomerization. For instance, in chloroform (B151607) solutions, ornithine has been observed to form a cyclic derivative.

Q4: Can I autoclave this compound solutions?

A4: It is generally not recommended to autoclave amino acid solutions, including this compound, as the high temperatures can lead to degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate this compound from potential impurities and degradation products.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of this compound in Solution
  • Possible Cause: The concentration of this compound may be too high for the chosen solvent or storage temperature, leading to supersaturation and precipitation.

  • Troubleshooting Steps:

    • Gently warm the solution to redissolve the precipitate.

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • For long-term storage, ensure the solution is completely dissolved before freezing. Rapid, uncontrolled freezing can sometimes lead to crystallization.

    • If the issue continues, it may be necessary to prepare fresh solutions at a lower concentration.

Issue 2: Inconsistent Experimental Results Using Stored this compound Solutions
  • Possible Cause: The this compound in the solution may have degraded over time, leading to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Prepare a fresh solution of this compound and repeat the experiment to see if the results are consistent with the new solution.

    • Analyze the stored solution using a stability-indicating method like HPLC to check for degradation products.

    • Review your storage procedures. Ensure solutions are aliquoted to minimize freeze-thaw cycles and are protected from light.

    • Consider performing a stability study under your specific storage conditions to determine the usable shelf-life of your this compound solutions.

Data Presentation: Factors Affecting this compound Stability

While specific quantitative long-term stability data for this compound is limited, the following table summarizes general stability information based on related compounds and principles of amino acid chemistry.

ParameterConditionExpected Stability of this compoundRecommendations
Temperature Solid, Room TemperatureStable for short periodsFor long-term, store at 2-8°C.
Solution, 4°CLimited stabilityUse for short-term storage only.
Solution, -20°C or lowerGood stabilityRecommended for long-term storage.
pH Acidic (e.g., pH 3-5)Generally more stableConsider preparing solutions in a slightly acidic buffer.
Neutral (e.g., pH 7)Less stableBuffer choice is critical; some buffers can catalyze degradation.
Alkaline (e.g., pH > 8)Potentially unstableAvoid for long-term storage unless experimentally validated.
Light Exposure to UV or ambient lightCan promote degradationStore in amber vials or protect from light.
Moisture High humidityCan lead to degradation of solidStore in a desiccator or with a desiccant.
Solvent AqueousSusceptible to hydrolysisPrepare fresh or store frozen.
ChloroformUnstable, forms cyclic derivativeAvoid using chloroform as a solvent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ortho-phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic can be optimized to separate this compound from its degradation products. A starting point could be 95% A for 5 minutes, followed by a linear gradient to 50% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as this compound has no strong chromophore, derivatization or low UV wavelength detection is necessary).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • For stability samples, dilute to a working concentration within the linear range of the assay.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before injection.

  • Analyze all samples by the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways stability Assess Stability data->stability logical_relationship cluster_factors Environmental Factors cluster_degradation Degradation cluster_consequences Consequences Temp Temperature Degradation This compound Degradation Temp->Degradation Light Light Light->Degradation pH pH pH->Degradation Moisture Moisture Moisture->Degradation Loss Loss of Purity Degradation->Loss Activity Reduced Biological Activity Degradation->Activity Results Inaccurate Experimental Results Loss->Results Activity->Results

Reducing background noise in enzymatic assays for D-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background noise in enzymatic assays for D-ornithine. Elevated background signals can mask true enzymatic activity, reduce assay sensitivity, and lead to inaccurate results.

Frequently Asked Questions (FAQs)

Category 1: High Background in Blank/Control Wells

Q1: My "no-enzyme" control wells show a high signal. What are the primary causes?

A1: A high signal in the absence of your primary enzyme points to non-enzymatic reactions or reagent-related issues. The most common causes include:

  • Substrate Instability: The this compound substrate or other reaction components may be degrading spontaneously under your assay conditions (pH, temperature, buffer components), producing a signal.

  • Reagent Contamination: Buffers, cofactors, or the substrate itself may be contaminated with fluorescent or colorimetric impurities. Using fresh, high-purity reagents and water is crucial.[1]

  • Intrinsic Fluorescence/Absorbance: The substrate, test compounds, or buffer components may possess inherent fluorescent or colorimetric properties at the assay's measurement wavelengths.[1] This is a common artifact in drug discovery screens.

Q2: My "no-substrate" control wells have a high signal. What does this indicate?

A2: This result strongly suggests an issue with your enzyme preparation. Potential causes are:

  • Enzyme Preparation Impurity: The enzyme stock may be contaminated with other enzymes that can act on other components in the assay mixture to generate a signal.[2] The enzymatic purity of an enzyme preparation is critical for assay quality.[2]

  • Contaminating Activities: Even if the enzyme has high mass purity, it could contain contaminating enzymatic activities that are revealed by a specific assay format or buffer condition.[2]

  • Reagent Interaction: Components of the enzyme storage buffer could be interacting with the detection reagents.

Q3: How can the choice of microplate affect background noise?

A3: Yes, the type of microplate can significantly influence background noise, particularly in optical assays.

  • Fluorescence Assays: Use black opaque plates to minimize light scatter and well-to-well crosstalk.[3]

  • Luminescence Assays: Use white opaque plates to maximize light reflection and signal output.[3]

  • Colorimetric Assays: Use clear, flat-bottom plates for accurate absorbance readings.[3] Contamination on the plate itself can also be a source of background signal.[1]

Category 2: Assay Components and Conditions

Q4: How does enzyme concentration impact background signal?

A4: Using an unnecessarily high concentration of your enzyme can amplify the effect of any contaminating activities present in the preparation, leading to a higher background signal.[2][4] It is essential to titrate the enzyme to find the lowest concentration that provides a robust and linear reaction rate, thereby maximizing the signal-to-noise ratio.[4]

Q5: Can my assay buffer contribute to high background?

A5: Absolutely. The buffer composition can be a source of noise in several ways:

  • Intrinsic Properties: Some buffer components may have inherent fluorescence.[1]

  • pH Effects: The buffer's pH can affect the stability of the substrate and other reagents. For instance, ornithine decarboxylase (ODC) assays have been run at pH values ranging from 5.2 to 8.05 depending on the specific method.[2][5] An inappropriate pH can promote non-enzymatic signal generation.

  • Interfering Substances: Common lab reagents can interfere with enzymatic assays. It's important to be aware of potential inhibitors in your buffer system.

Data Presentation: Optimizing Assay Components

Systematic optimization of assay parameters is crucial for minimizing background and achieving a high signal-to-noise ratio.

Table 1: Impact of Enzyme Concentration on Signal-to-Noise Ratio (Illustrative Data)

Enzyme Concentration (nM)Signal (RFU)Background (RFU)Net Signal (Signal - Background)Signal-to-Noise Ratio (Signal / Background)
0.5150050010003.0
1.0280055022505.1
2.0 (Optimal) 5500 600 4900 9.2
4.09800800900012.3
8.0115001500100007.7

Note: While the net signal continues to increase at 4.0 nM, the background begins to rise more significantly, and the signal-to-noise ratio may plateau or decrease at higher concentrations. The optimal concentration provides a robust signal with manageable background.

Table 2: Common Interfering Substances in Enzymatic Assays

SubstanceInterfering ConcentrationPotential Effect
EDTA> 0.5 mMChelates metal cofactors, inhibiting enzyme activity.[3]
SDS> 0.2%Can denature enzymes, leading to loss of activity.[3]
Sodium Azide> 0.2%Potent inhibitor of heme-containing enzymes like peroxidases.[3]
Tween-20 / NP-40> 1%Can interfere with some enzyme kinetics or detection methods.[3]
DMSOVariesCan cause fluorescence quenching in some tandem assays.[6]
Ascorbic Acid> 0.2%Acts as a reducing agent, can interfere with redox-based assays.[3]

Experimental Protocols

Protocol 1: Troubleshooting Workflow for High Background

This protocol provides a logical sequence of control experiments to systematically identify the source of high background noise.

Objective: To diagnose the root cause of elevated background signal in a this compound enzymatic assay.

Workflow Diagram:

Troubleshooting_Workflow start High Background Detected check_controls Step 1: Analyze Controls (No-Enzyme, No-Substrate) start->check_controls no_enzyme_high Signal high in 'No-Enzyme' control? check_controls->no_enzyme_high no_substrate_high Signal high in 'No-Substrate' control? no_enzyme_high->no_substrate_high No investigate_substrate Step 2: Investigate Substrate & Reagents - Test for spontaneous degradation - Check for reagent autofluorescence - Prepare fresh reagents no_enzyme_high->investigate_substrate Yes investigate_enzyme Step 3: Investigate Enzyme Prep - Check for contaminating activities - Titrate enzyme concentration down - Verify enzyme purity (SDS-PAGE) no_substrate_high->investigate_enzyme Yes optimize_assay Step 4: Optimize Assay Conditions - Titrate substrate concentration - Test alternative buffers/pH - Optimize instrument gain settings no_substrate_high->optimize_assay No end_node Problem Resolved investigate_substrate->end_node investigate_enzyme->end_node optimize_assay->end_node

Caption: A logical workflow to diagnose and resolve high background noise.

Procedure:

  • Run Essential Controls: Set up your assay plate including the following key controls:

    • Full Reaction: All components included.

    • No-Enzyme Control: Replace the enzyme with an equal volume of enzyme storage buffer.

    • No-Substrate Control: Replace this compound with an equal volume of assay buffer.

    • Buffer Blank: Contains only the assay buffer and detection reagents.

  • Analyze Control Signals (Step 1):

    • If the 'No-Enzyme' control is high: The problem likely lies with non-enzymatic degradation of the substrate or autofluorescence of a reagent. Proceed to Step 2 .

    • If the 'No-Enzyme' control is low, but the 'No-Substrate' control is high: The issue is likely related to your enzyme preparation. Proceed to Step 3 .

    • If both controls are low, but the overall background is high: The issue may be related to the assay conditions or instrument settings. Proceed to Step 4 .

  • Investigate Substrate & Reagents (Step 2):

    • Test for Autofluorescence: Individually measure the fluorescence/absorbance of this compound, buffer components, and any test compounds at the assay wavelengths.[1]

    • Prepare Fresh Reagents: Remake all buffers and solutions using high-purity water and new reagent stocks to rule out contamination.[1]

    • Assess Substrate Stability: Incubate the substrate in the assay buffer for the duration of the experiment and measure the signal generated over time in the absence of the enzyme. A significant increase indicates instability.

  • Investigate Enzyme Preparation (Step 3):

    • Perform Enzyme Titration: Prepare serial dilutions of your enzyme and run the assay to find the lowest concentration that gives a robust signal-to-noise ratio.[4]

    • Verify Purity: If possible, run your enzyme preparation on an SDS-PAGE gel to assess its mass purity.

  • Optimize Assay Conditions (Step 4):

    • Adjust Instrument Settings: Optimize the gain setting on your plate reader. An excessively high gain can amplify background noise.[7]

    • Test Buffer Conditions: Evaluate if altering the buffer pH or composition can reduce background without compromising enzyme activity.

Protocol 2: Determining Autofluorescence of Test Compounds

Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Test compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Workflow Diagram:

Autofluorescence_Workflow start Prepare Compound Dilutions plate_setup Plate Setup: - Add dilutions to wells - Add 'Buffer Only' control - Add 'Solvent' control start->plate_setup read_plate Read Fluorescence (at assay Ex/Em wavelengths) plate_setup->read_plate analyze Analyze Data: Plot RFU vs. Concentration read_plate->analyze decision Concentration-dependent increase in fluorescence? analyze->decision is_autofluorescent Conclusion: Compound is Autofluorescent decision->is_autofluorescent Yes not_autofluorescent Conclusion: Compound is Not Autofluorescent decision->not_autofluorescent No

Caption: Experimental workflow to test for compound autofluorescence.

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution series of your test compound in the assay buffer. The concentration range should cover what is used in the main enzymatic assay.

  • Prepare Controls:

    • Buffer Only Control: Wells containing only the assay buffer.

    • Solvent Control: Wells containing the assay buffer plus the same concentration of solvent (e.g., DMSO) used in the highest compound concentration well.

  • Plate Setup: Add the compound dilutions and controls to the wells of a black microplate.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths and gain settings as your primary enzymatic assay.

  • Data Analysis: Subtract the average signal of the 'Buffer Only' control from all wells. Plot the resulting Relative Fluorescence Units (RFU) against the compound concentration.

Interpretation: If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent and is contributing to the background signal.[1] This background signal will need to be subtracted from the results of your enzyme activity assay.

References

Addressing matrix effects in D-ornithine quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of D-ornithine from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on problems arising from matrix effects.

Issue 1: Poor peak shape and/or shifting retention times for this compound.

  • Possible Cause: Co-elution of interfering compounds from the biological matrix.

  • Solution:

    • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or mobile phase composition to better separate this compound from matrix components. Hydrophilic Interaction Chromatography (HILIC) is often effective for polar compounds like ornithine.[1][2]

    • Enhance Sample Cleanup: Simple protein precipitation may not be sufficient. Consider more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances.[3][4]

Issue 2: Inconsistent results and poor reproducibility between samples.

  • Possible Cause: Variable ion suppression or enhancement across different samples due to matrix diversity.

  • Solution:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to correct for matrix effects.[5][6][7] A SIL-IS, such as this compound-d7 or this compound-¹³C₅, will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[1][8][9]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.[10]

    • Standard Addition: This method can be used to correct for matrix effects in individual samples but is more labor-intensive.[5][6]

Issue 3: Low signal intensity or failure to meet required limits of quantification (LOQ).

  • Possible Cause: Significant ion suppression caused by high concentrations of matrix components, such as phospholipids, in the sample extract.

  • Solution:

    • Phospholipid Removal: Employ specific sample preparation strategies to deplete phospholipids. This can be achieved using specialized SPE cartridges or plates (e.g., HybridSPE).[11]

    • Derivatization: Pre-column derivatization can enhance the signal intensity of this compound and shift its retention time away from early-eluting, highly suppressing matrix components.[12]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low levels of this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[7] In the context of this compound quantification from biological samples like plasma or serum, endogenous components such as salts, lipids, and proteins can suppress or enhance the this compound signal in the mass spectrometer, leading to inaccurate and imprecise results.[13][14]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A2: A SIL-IS is considered the gold standard for correcting matrix effects in LC-MS analysis.[1][5][6] Because the SIL-IS is chemically almost identical to this compound, it experiences the same chromatographic behavior and ionization suppression or enhancement. This allows for reliable normalization of the this compound signal, leading to highly accurate and precise quantification.[7]

Q3: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A3: The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile (B52724), but it may not effectively remove all interfering matrix components.[2][4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[4]

  • Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining this compound on a solid support while washing away matrix interferences.[3][4] Specialized SPE phases can target the removal of specific interferences like phospholipids.[11]

Q4: Can derivatization help in overcoming matrix effects for this compound?

A4: Yes, derivatization can be a valuable strategy. By chemically modifying this compound, you can:

  • Improve its chromatographic retention, moving it away from the "matrix effect zone" that often occurs at the beginning of the chromatogram.

  • Increase its ionization efficiency and signal response in the mass spectrometer.[12]

  • Enhance the specificity of detection.[15]

Q5: How can I assess the presence and extent of matrix effects in my this compound assay?

A5: The post-extraction spike method is a common quantitative approach.[4] It involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal indicates the presence of matrix effects. Another method is the post-column infusion technique, which provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.[5]

Quantitative Data Summary

The following tables summarize typical concentration ranges for ornithine in human plasma and the performance of various analytical methods.

Table 1: Reported Ornithine Concentrations in Human Plasma

ParameterConcentration Range (µmol/L)Reference
Baseline Plasma Concentration54[2]
Post-Arginine Supplementation (2h)148[2]
General Clinical Range7.5 - 205[2]

Table 2: Performance of an LC-MS/MS Method for Ornithine Quantification

ParameterValueReference
Linearity Range7.5 - 205 µmol/L[2]
Intra-day Relative Standard Deviation1.1%[2]
Inter-day Relative Standard Deviation3.5%[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Analysis

  • Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d7).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis

This protocol uses a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibration: Pass 1 mL of the equilibration buffer (e.g., 0.1% formic acid in water) through the cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute this compound with 1 mL of the elution buffer (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Choose one SPE Solid-Phase Extraction Add_IS->SPE Choose one LLE Liquid-Liquid Extraction Add_IS->LLE Choose one LC_Separation LC Separation (HILIC) PPT->LC_Separation SPE->LC_Separation LLE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Problem Inaccurate or Imprecise This compound Results Assess Assess Matrix Effect (Post-Extraction Spike) Problem->Assess No_Effect No Significant Matrix Effect Assess->No_Effect <5% variation Effect_Present Matrix Effect Confirmed Assess->Effect_Present >15% variation Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Effect_Present->Use_SIL_IS Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Effect_Present->Improve_Cleanup Optimize_LC Optimize LC Method Effect_Present->Optimize_LC Use_SIL_IS->No_Effect Corrects for effect Improve_Cleanup->Assess Re-assess Optimize_LC->Assess Re-assess

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Enhancing D-Ornithine Cellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of D-ornithine transport into cells for experimental and therapeutic purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary transporters responsible for this compound uptake into mammalian cells?

A1: this compound is primarily transported across the mitochondrial membrane by the mitochondrial ornithine carrier 2 (ORC2).[1] While the L-isoform, L-ornithine, has more well-characterized plasma membrane transporters, ORC2 has a broader substrate specificity than its isoform ORC1 and has been shown to transport D-isomers of ornithine and lysine.[1][2] For transport across the plasma membrane, cationic amino acid transporters (CATs) are likely involved, as they are for L-ornithine, though specific studies on this compound are less common. For instance, CAT-1 has been identified as a key transporter for L-ornithine in retinal pigment epithelial cells.[3]

Q2: My cells show low uptake of this compound. What are the potential causes?

A2: Low this compound uptake can stem from several factors:

  • Low Transporter Expression: The cell line you are using may naturally express low levels of the relevant transporters (e.g., ORC2 for mitochondrial import).[1]

  • Competition: The presence of other cationic amino acids such as L-ornithine, L-lysine, and L-arginine in your culture medium can competitively inhibit this compound transport as they are also substrates for the same transporters.[1][4]

  • Suboptimal Assay Conditions: Issues with your experimental setup, such as incorrect buffer pH, temperature, or incubation time, can affect transport efficiency.

  • Cell Viability: High concentrations of ornithine can be cytotoxic to certain cell types, which could compromise membrane integrity and overall transport.[3][5]

Q3: How can I measure the intracellular concentration of this compound?

A3: Several methods are available to quantify intracellular ornithine levels. A common approach is to use a commercially available fluorometric assay kit.[6][7] These kits typically involve an enzyme-based reaction where ornithine is converted into intermediates that react with a probe to produce a stable fluorescent signal (e.g., Ex/Em = 535/587 nm).[6][7] This method is sensitive and adaptable for high-throughput screening.[6] Alternative methods include ninhydrin-based assays and coupled enzyme assays that can be monitored spectrophotometrically.[8]

Q4: Are there ways to enhance the delivery of this compound into cells, particularly for in vivo applications?

A4: Yes, novel drug delivery systems are being explored to improve the bioavailability and cellular uptake of ornithine. One promising approach is the use of nanomedicine. For L-ornithine, self-assembling nanoparticles have been designed to improve oral delivery and provide sustained release, which could potentially be adapted for this compound.[9] Another strategy involves using cell-penetrating peptides or other conjugation methods to improve membrane permeability. For cell culture experiments, ensuring the culture medium is not saturated with competing amino acids can also improve uptake.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible this compound Uptake Results
Possible Cause Troubleshooting Step
Variation in Cell Culture Conditions Ensure consistent cell passage number, seeding density, and growth phase across experiments. Changes in cell state can alter transporter expression.
Inconsistent Reagent Preparation Prepare fresh solutions of this compound and inhibitors for each experiment. Verify the pH and concentration of all buffers.
Presence of Competing Substrates Wash cells with a buffer free of amino acids (e.g., Krebs-Ringer-HEPES) before starting the uptake experiment to remove residual amino acids from the culture medium.
Assay Interference Run appropriate controls, including a no-cell control (blank) and a sample background control to account for non-specific signals.[7]
Issue 2: High Background Signal in Fluorometric Ornithine Assay
Possible Cause Troubleshooting Step
Sample Contamination Ensure proper sample handling to avoid contamination. For tissue lysates, consider using a spin column to remove interfering substances.[7]
Reagent Instability Protect the fluorescent probe from light and prepare the reaction mix immediately before use as specified in the assay protocol.[7]
Autofluorescence Measure the fluorescence of cell lysates without the assay reagents to determine the intrinsic fluorescence of your sample and subtract it from your final readings.
Issue 3: Observed Cytotoxicity After this compound Treatment
Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Ornithine cytotoxicity has been observed in some cell types, particularly those with deficient ornithine metabolism.[3][5]
Prolonged Incubation Time Reduce the incubation time for the uptake experiment. A time-course experiment can help identify the linear range of uptake before cytotoxicity occurs.
Secondary Effects of Transport High levels of intracellular ornithine can disrupt other metabolic pathways. Consider co-treatment with other metabolites if a specific downstream pathway is being affected.

Data Presentation

Table 1: Substrate Specificity of Human Mitochondrial Ornithine Transporters

SubstrateORC1 Activity (%)ORC2 Activity (%)
L-Ornithine100100
This compoundNot a substrate85
L-Lysine9598
D-LysineNot a substrate100
L-Arginine9092
L-Citrulline8890
L-HistidineNot a substrate51
D-HistidineNot a substrate19
(Data adapted from reconstituted liposome (B1194612) transport assays. Activity is relative to L-ornithine.)[1][2]

Table 2: Impact of siRNA-mediated Silencing on L-Ornithine Uptake

siRNA TargetReduction in L-[14C]ornithine Uptake (%)
CAT-146.6
y+LAT222.0
LAT1No significant effect
LAT2No significant effect
(Data from a study on human retinal pigment epithelial cells.)[3]

Experimental Protocols

Protocol 1: Measuring Intracellular Ornithine Using a Fluorometric Assay Kit

This protocol is a generalized procedure based on commercially available kits (e.g., Abcam ab252903).[6][7]

  • Sample Preparation:

    • Cells: Collect 1-5 x 106 cells and homogenize them in 100 µL of ice-cold Ornithine Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Tissue: Rapidly homogenize ~10 mg of tissue in 100 µL of ice-cold Ornithine Assay Buffer. Keep on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Optional Cleanup: For samples with high levels of interfering substances, use a 10kDa MWCO spin column to deproteinize the sample.[7]

  • Standard Curve Preparation:

    • Prepare a series of ornithine standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well clear-bottom plate.

    • Adjust the volume of all standards and samples to 50 µL/well with Ornithine Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a 50 µL Reaction Mix for each well containing standards and samples, according to the kit manufacturer's instructions. A typical mix includes Assay Buffer, an Ornithine Converter, Enzyme Mix, Developer, and a Probe.

    • Prepare a Background Control Mix for sample background wells, which omits a key enzyme (e.g., Ornithine Converter).[7]

  • Incubation and Measurement:

    • Add 50 µL of the Reaction Mix to the standard and sample wells.

    • Add 50 µL of the Background Control Mix to the sample background wells.

    • Mix well and incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence in a microplate reader at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the 0 standard reading from all standard readings to generate a standard curve.

    • Subtract the sample background reading from the sample reading.

    • Calculate the ornithine concentration in the sample based on the standard curve.

Protocol 2: siRNA-Mediated Silencing of Transporters to Assess this compound Uptake

This protocol is a conceptual guide based on methods used to study L-ornithine transport.[3]

  • siRNA Transfection:

    • Culture cells (e.g., HEK293, HeLa) in a 24-well plate to ~70% confluency.

    • Transfect cells with siRNA targeting the transporter of interest (e.g., SLC25A2 for ORC2, SLC7A1 for CAT-1) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown (Optional but Recommended):

    • Lyse a parallel set of transfected cells and perform quantitative PCR (qPCR) or Western blotting to confirm the knockdown of the target transporter's mRNA or protein, respectively.

  • Ornithine Uptake Assay:

    • After the incubation period, gently wash the cells twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the transport buffer containing a known concentration of radiolabeled D-[14C]ornithine (or unlabeled this compound if using a downstream detection method).

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. Ensure this time point is within the linear range of uptake.

    • To stop the transport, rapidly wash the cells three times with ice-cold transport buffer.

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • Quantification:

    • If using radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using unlabeled this compound, use the fluorometric assay described in Protocol 1 to quantify the intracellular concentration.

    • Normalize the uptake to the total protein content of the lysate (measured by BCA or Bradford assay).

  • Analysis:

    • Compare the normalized this compound uptake in cells treated with the target siRNA to the uptake in cells treated with the non-targeting control siRNA. A significant reduction in uptake indicates that the silenced transporter plays a role in this compound transport.

Visualizations

G Workflow for Identifying this compound Transporters cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis start Culture Cells transfect Transfect with siRNA (Control vs. Target Transporter) start->transfect wash Wash Cells transfect->wash uptake Incubate with Labeled this compound wash->uptake stop_wash Stop Uptake with Ice-Cold Wash uptake->stop_wash lyse Lyse Cells stop_wash->lyse quantify Quantify this compound (e.g., Scintillation) lyse->quantify protein Measure Protein Content lyse->protein normalize Normalize Uptake to Protein Content quantify->normalize protein->normalize compare Compare Control vs. Knockdown Uptake normalize->compare

Caption: Experimental workflow for transporter identification.

G Key Cellular this compound Transport Pathways extracellular Extracellular Space cytosol Cytosol mitochondria Mitochondrial Matrix d_orn_ext This compound cat1 CAT Transporters d_orn_ext->cat1 Uptake d_orn_cyt This compound orc2 ORC2 d_orn_cyt->orc2 d_orn_mit This compound cat1->d_orn_cyt orc2->d_orn_mit Import l_aa L-Lys, L-Arg l_aa->cat1 Competition l_aa->orc2 Competition

Caption: this compound transport pathways and competitors.

References

Strategies for increasing the expression of D-ornithine producing enzymes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of D-ornithine producing enzymes in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are this compound producing enzymes?

The primary enzymes responsible for producing this compound are amino acid racemases, which catalyze the conversion of L-ornithine to this compound. Some racemases have broad substrate specificity and can act on ornithine, among other amino acids. For example, a racemase from Bacillus subtilis (RacX) has been shown to preferentially racemize arginine, lysine, and ornithine.[1]

Q2: Why is E. coli a preferred host for expressing these enzymes?

E. coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, cost-effective cultivation, and the availability of a vast array of genetic tools, such as expression vectors and engineered strains.[2][3] Strains like BL21(DE3) are particularly popular because they are deficient in proteases (Lon and OmpT) and contain the T7 RNA polymerase gene for high-level protein expression.[4][5]

Q3: What are the critical factors for achieving high expression of this compound producing enzymes in E. coli?

Successful expression depends on several factors:

  • Expression Vector: The choice of plasmid and promoter is crucial. Strong, inducible promoters like the T7 promoter are commonly used for high-level expression.[2]

  • Host Strain: Selecting the right E. coli strain can mitigate issues like protein toxicity or improper folding.[2][6]

  • Codon Optimization: Matching the codon usage of the target gene to that of E. coli can significantly enhance translation efficiency and protein yield.[7][8][9][10]

  • Culture Conditions: Parameters such as induction temperature, inducer concentration (e.g., IPTG), and culture medium composition must be optimized.[3][11]

Q4: What is metabolic engineering and how can it improve this compound production?

Metabolic engineering involves modifying the host's metabolic pathways to increase the production of a target molecule.[12] For this compound production, this could involve:

  • Increasing L-ornithine supply: Overexpressing genes in the L-ornithine biosynthetic pathway (e.g., argA, argC-E) to provide more substrate for the racemase.[13]

  • Blocking competing pathways: Deleting genes that divert L-ornithine to other products, such as putrescine (speF) or citrulline (argI).[12][13][14]

  • Removing feedback inhibition: Using mutant enzymes that are not inhibited by downstream products to maintain a high metabolic flux towards L-ornithine.[12]

Troubleshooting Guides

Problem 1: Low or No Expression of the this compound Producing Enzyme

Q: I have induced my culture, but I cannot detect the target enzyme via SDS-PAGE or Western blot. What are the possible causes and solutions?

A: Low or undetectable protein expression is a common issue that can stem from various factors, from the expression vector to the nature of the protein itself.[15][16][17]

Potential CauseRecommended Solution(s)
Incorrect Vector Construction Verify the integrity of your expression plasmid by restriction digest and DNA sequencing to ensure the gene is in the correct reading frame and free of mutations.[15][18]
Rare Codon Usage The gene for your enzyme may contain codons that are rare in E. coli, leading to stalled translation.[8][10] Synthesize a codon-optimized version of the gene to match E. coli's codon preference.[7][9] Alternatively, use host strains like Rosetta™ or CodonPlus® that are engineered to express tRNAs for rare codons.[2][15]
Protein Toxicity The expressed enzyme might be toxic to the E. coli host, leading to cell death upon induction.[15][18] Use strains designed for toxic proteins like C41(DE3) or C43(DE3), which have mutations that reduce the expression level of T7 RNA polymerase.[2][5] You can also try lowering the induction temperature, reducing the inducer concentration, or using a more tightly regulated promoter system.[15][17]
Suboptimal Induction Induction conditions may not be optimal. Experiment with a range of IPTG concentrations (typically 0.1 mM to 1.0 mM), induction times (2 hours to overnight), and temperatures (16°C to 37°C).[11][19]
mRNA Instability The mRNA transcript may be unstable or form secondary structures that hinder translation. Minimize secondary structures in the 5' untranslated region of the mRNA through sequence optimization.[8]
Problem 2: Enzyme is Expressed in Insoluble Inclusion Bodies

Q: I see a strong protein band at the correct size, but it's in the insoluble cell fraction after lysis. How can I improve my enzyme's solubility?

A: The formation of insoluble protein aggregates, known as inclusion bodies, is often caused by a high rate of protein synthesis that overwhelms the cell's folding machinery.[3]

StrategyRecommended Action(s)
Modify Growth Conditions Lower the induction temperature to 16-25°C.[3][17] This slows down the rate of protein synthesis, allowing more time for proper folding. Reduce the IPTG concentration to decrease the expression level.[15]
Change Host Strain Use strains that facilitate protein folding. ArcticExpress™ strains express cold-adapted chaperonins that are active at low temperatures.[5] Strains like SHuffle® are engineered to promote correct disulfide bond formation in the cytoplasm.[20]
Utilize Fusion Tags Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your enzyme. These tags can significantly enhance the solubility of the fusion protein.[3]
Co-express Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your target enzyme. This can be achieved using plasmids designed for chaperone co-expression.
Problem 3: Purified Enzyme Exhibits Low or No Catalytic Activity

Q: My enzyme has been expressed and purified, but it shows poor activity in converting L-ornithine to this compound. What could be wrong?

A: Lack of activity can be due to improper folding, missing cofactors, or suboptimal assay conditions.

Potential CauseRecommended Solution(s)
Improper Folding If the protein was purified from inclusion bodies, the refolding process may have been inefficient. Re-optimize refolding conditions. Alternatively, focus on expressing the protein in a soluble form using the strategies described in Problem 2.[3]
Missing Cofactor Many racemases are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[1] Ensure that your purification and assay buffers are supplemented with an adequate concentration of PLP.
Suboptimal Assay Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition. Systematically vary these parameters to find the optimal conditions for your specific enzyme.
Enzyme Instability The purified enzyme may be unstable. Add stabilizing agents like glycerol (B35011) (5-20%) or bovine serum albumin (BSA) to your storage buffers. Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Interference from Fusion Tag The purification tag (e.g., His-tag) might sterically hinder the enzyme's active site. If possible, cleave the tag using a specific protease (e.g., TEV, thrombin) and re-purify the untagged enzyme.

Experimental Protocols

Protocol 1: IPTG Induction of this compound Producing Enzyme

This protocol provides a general guideline for inducing protein expression using IPTG in E. coli BL21(DE3).

  • Inoculation: Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli transformed with your expression plasmid. Incubate overnight at 37°C with shaking (200-250 rpm).[21]

  • Starter Culture Growth: The next morning, use the overnight culture to inoculate a larger volume of fresh LB medium with the same antibiotic. A 1:50 or 1:100 dilution is typical.[22]

  • Monitoring Growth: Incubate the culture at 37°C with vigorous shaking. Monitor the cell density by measuring the optical density at 600 nm (OD600).[23]

  • Induction: When the OD600 reaches the mid-log phase (approximately 0.5-0.6), add IPTG to a final concentration between 0.1 mM and 1.0 mM to induce protein expression.[11][23]

  • Post-Induction Incubation: Continue to incubate the culture. For optimal solubility, it is often beneficial to reduce the temperature to 16-25°C and incubate for a longer period (e.g., 12-18 hours).[19] For faster expression, incubate at 37°C for 3-4 hours.[19]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis and purification.[11]

Protocol 2: Colorimetric Assay for L-Ornithine

This protocol, based on the Chinard method, can be adapted to measure the depletion of L-ornithine in an enzyme reaction, thereby quantifying racemase activity.[24]

  • Reagent Preparation:

    • Acid Ninhydrin (B49086) Reagent: Dissolve 250 mg of ninhydrin in a mixture of 6 mL of glacial acetic acid and 4 mL of 6 M phosphoric acid. Gently heat to dissolve. This reagent is stable when stored protected from light at 4°C.[24]

  • Standard Curve:

    • Prepare a stock solution of L-ornithine (e.g., 2 µmol/mL).[24]

    • Create a series of dilutions to generate a standard curve (e.g., 0 to 0.20 µmol/mL).[24]

  • Assay Procedure:

    • Set up your enzymatic reaction in a suitable buffer containing a known starting concentration of L-ornithine and your purified enzyme. Run a control reaction without the enzyme.

    • At various time points, stop the reaction (e.g., by heat inactivation or adding acid).

    • Take a sample from the reaction mixture and add it to the acid ninhydrin reagent.

    • Boil the mixture for 60 minutes.[24]

    • Cool the samples to room temperature.

    • Measure the absorbance at the appropriate wavelength (typically 515 nm for the colored product formed with ornithine).

    • Determine the concentration of remaining L-ornithine by comparing the absorbance to your standard curve. The decrease in L-ornithine concentration over time reflects the enzyme's activity.

Note: This assay is not specific for this compound but measures the L-ornithine substrate. For direct quantification of this compound, methods like HPLC with a chiral column or LC-MS/MS are required.[25]

Visualizations

troubleshooting_workflow start Start: No/Low Protein Expression q_seq Is plasmid sequence correct? start->q_seq s_seq Action: Sequence plasmid construct q_seq->s_seq No q_codon Are there rare codons? q_seq->q_codon Yes s_seq->q_seq s_codon Action: 1. Codon optimize gene 2. Use Rosetta/CodonPlus strain q_codon->s_codon Yes q_induce Are induction conditions optimal? q_codon->q_induce No s_codon->q_induce s_induce Action: Optimize IPTG, temperature, and time q_induce->s_induce No q_toxic Is protein toxic? q_induce->q_toxic Yes s_induce->q_toxic s_toxic Action: 1. Use C41/C43 strains 2. Lower induction temperature q_toxic->s_toxic Yes end Success: Protein Expressed q_toxic->end No/Resolved s_toxic->end

Caption: Troubleshooting workflow for low or no protein expression.

metabolic_pathway cluster_ecoli E. coli Metabolism cluster_engineered Engineered Pathway Glutamate L-Glutamate NAG N-Acetylglutamate Glutamate->NAG argA, argB Ornithine L-Ornithine NAG->Ornithine argC, argD, argE Citrulline L-Citrulline Ornithine->Citrulline argI (Blocked) Putrescine Putrescine Ornithine->Putrescine speF (Blocked) Racemase Ornithine Racemase (Expressed Enzyme) Ornithine->Racemase D_Ornithine This compound (Product) Racemase->D_Ornithine

Caption: Engineered pathway for this compound production in E. coli.

expression_strategy cluster_gene Gene Level cluster_vector Vector Level cluster_host Host Level cluster_process Process Level start Goal: Express this compound Producing Enzyme codon_opt Codon Optimization start->codon_opt promoter Promoter Choice (e.g., T7, tac) start->promoter strain Strain Selection (BL21, Rosetta, C41) start->strain codon_opt->promoter tags Fusion Tags (His, MBP, GST) promoter->tags tags->strain met_eng Metabolic Engineering strain->met_eng conditions Culture Conditions (Temp, IPTG, Medium) met_eng->conditions result Outcome: High Yield of Active Enzyme conditions->result

Caption: Key decision points for an effective expression strategy.

References

Validation & Comparative

D-Ornithine vs. L-Ornithine in Bacterial Growth Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the bacterial growth inhibitory effects of D-ornithine versus L-ornithine. Consequently, a quantitative comparison of their Minimum Inhibitory Concentrations (MICs) cannot be provided. However, an analysis of their distinct roles in bacterial physiology suggests differing impacts on bacterial proliferation.

L-ornithine is a key metabolite in bacteria, primarily involved in anabolic pathways essential for growth. It serves as a precursor for the synthesis of polyamines, such as putrescine, which are crucial for cell division and proliferation.[1] Furthermore, L-ornithine is an intermediate in the urea (B33335) cycle and in the biosynthesis of other amino acids.[2][3] Some studies have indicated that L-ornithine can, in fact, promote bacterial growth and enhance biofilm formation in certain species.[4] For instance, in polymicrobial communities, L-ornithine produced by one species can facilitate the growth of another.[4]

While direct antibacterial activity of L-ornithine itself appears to be negligible or even growth-promoting, derivatives of L-ornithine have been synthesized and demonstrated potent antibacterial properties. These modified molecules, often designed as cationic amphiphiles, exhibit low MIC values against both Gram-positive and Gram-negative bacteria.

Potential Mechanisms of Action

The contrasting roles of D- and L-ornithine in bacterial physiology suggest different potential mechanisms if they were to exhibit inhibitory effects.

L-Ornithine: As a crucial metabolite, any inhibitory action of L-ornithine would likely be indirect, possibly through feedback inhibition of metabolic pathways at very high concentrations, though this is not a commonly reported antibacterial strategy.

This compound: Based on the known effects of other D-amino acids, this compound could potentially interfere with cell wall synthesis. Its incorporation into peptidoglycan could disrupt the normal enzymatic processes, leading to a weakened cell wall and inhibition of growth.

Experimental Protocols

To determine the MIC of this compound and L-ornithine, a standardized broth microdilution assay would be employed. The following provides a generalized protocol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

1. Preparation of Reagents and Media:

  • Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Test Compounds: Stock solutions of this compound and L-ornithine of known concentration, sterilized by filtration.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[6]
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each test compound is prepared directly in the wells of the 96-well plate using the growth medium. This creates a gradient of concentrations.[7]
  • Bacterial Inoculum Preparation: The overnight bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[8]
  • Inoculation: Each well containing the test compound and medium is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: Wells containing only growth medium and the bacterial inoculum (no test compound).
  • Sterility Control: Wells containing only growth medium (no bacteria or test compound).
  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[6]

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[8] This can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.[7]

Visualizations

The following diagrams illustrate the experimental workflow for determining MIC and the metabolic context of L-ornithine in bacteria.

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_culture->inoculation prep_compounds Prepare Stock Solutions of D/L-Ornithine serial_dilution Perform Serial Dilutions of Compounds prep_compounds->serial_dilution prep_media Prepare Sterile Growth Medium prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation controls Set Up Growth & Sterility Controls controls->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Ornithine_Metabolism Simplified Metabolic Role of L-Ornithine in Bacteria L_Arginine L-Arginine Urea_Cycle Urea Cycle L_Arginine->Urea_Cycle arginase L_Ornithine L-Ornithine Urea_Cycle->L_Ornithine Polyamines Polyamines (e.g., Putrescine) L_Ornithine->Polyamines ornithine decarboxylase Amino_Acids Other Amino Acids (e.g., Proline, Glutamate) L_Ornithine->Amino_Acids precursor to Cell_Growth Bacterial Cell Growth & Proliferation Polyamines->Cell_Growth Essential for D_Ornithine This compound Cell_Wall Peptidoglycan (Cell Wall) D_Ornithine->Cell_Wall Potential incorporation Inhibition Potential Inhibition of Cell Wall Synthesis Cell_Wall->Inhibition

Metabolic context of L-ornithine and potential role of this compound.

References

A Comparative Guide to the Metabolic Profiling of Cells Grown with D-ornithine vs. L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic consequences of supplying cells with either D-ornithine or L-ornithine. The distinct stereochemistry of these molecules dictates their entry into vastly different metabolic pathways, leading to unique downstream effects on cellular physiology. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Introduction

Ornithine, a non-proteinogenic amino acid, is a critical player in cellular metabolism. While the L-isoform is a well-established intermediate in the urea (B33335) cycle and a precursor for polyamines and proline, the metabolic role of the D-isoform is less characterized and primarily involves a catabolic pathway. Understanding the differential metabolic fates of D- and L-ornithine is crucial for studies in cancer biology, metabolic disorders, and pharmacology, where the manipulation of these pathways may offer therapeutic opportunities.

Comparative Metabolic Fates: this compound vs. L-ornithine

The metabolic pathways for this compound and L-ornithine are distinct. L-ornithine is actively utilized in several anabolic pathways, whereas this compound is primarily catabolized.

  • L-Ornithine Metabolism: In mammalian cells, L-ornithine is a central hub for several key metabolic pathways:

    • Urea Cycle: In the mitochondria of hepatocytes, L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a key step in the detoxification of ammonia (B1221849).

    • Polyamine Synthesis: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the precursor for the polyamines spermidine (B129725) and spermine.[1] Polyamines are essential for cell growth, proliferation, and differentiation.[2][3]

    • Proline and Glutamate (B1630785) Synthesis: L-ornithine can be converted to proline and glutamate via the action of ornithine aminotransferase (OAT).[4][5]

  • This compound Metabolism: The metabolism of this compound in mammalian cells is primarily handled by D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[6][7] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[6][8] this compound is converted by DAAO to 5-amino-2-oxopentanoic acid.[9]

Quantitative Metabolic Profiling: Experimental Data

A key study directly comparing the metabolic effects of D- and L-ornithine supplementation was conducted in tobacco cell suspension cultures. While this is a plant model, the findings provide valuable insights into the selective metabolic pressures exerted by each isomer.

Table 1: Comparative Metabolic Effects of this compound vs. L-ornithine in Tobacco Cell Suspension Culture [10]

MetaboliteTreatmentFold Change vs. ControlKey Observation
L-Arginine This compound 80-fold increase Selective and significant upregulation.
L-ArginineL-OrnithineSlight increasePart of a general, slight increase in all amino acids.
Nicotine This compoundNo significant change
Nicotine L-Ornithine High production Dominant metabolic change.
Other Amino AcidsThis compoundNo significant changeSelective effect on L-arginine.
Other Amino AcidsL-OrnithineSlight increaseGeneral, non-specific increase.

Data summarized from a metabolomic study on tobacco cell suspension culture.[10]

Table 2: Predicted Comparative Metabolic Profile in Mammalian Cells

Metabolic Pathway/ProductExpected Outcome with this compoundExpected Outcome with L-Ornithine
Polyamine Synthesis No direct contributionIncreased flux towards putrescine, spermidine, and spermine
Proline Synthesis No direct contributionIncreased flux towards proline
Urea Cycle Intermediates No direct participationIncreased levels of citrulline and arginine (in urea cycle-competent cells)
Reactive Oxygen Species (ROS) Potential increase due to H₂O₂ production by DAAO[11]Minimal change
α-keto acids Production of 5-amino-2-oxopentanoic acidNo direct production

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The distinct metabolic pathways of D- and L-ornithine can be visualized to highlight their divergent fates.

Metabolic Fates of D- and L-Ornithine cluster_L_Ornithine L-Ornithine Metabolism cluster_D_Ornithine This compound Metabolism L_Ornithine L-Ornithine Polyamines Polyamines (Putrescine, Spermidine, Spermine) L_Ornithine->Polyamines ODC Proline Proline & Glutamate L_Ornithine->Proline OAT Urea_Cycle Urea Cycle (Citrulline, Arginine) L_Ornithine->Urea_Cycle OTC D_Ornithine This compound Alpha_Keto_Acid 5-amino-2-oxopentanoic acid D_Ornithine->Alpha_Keto_Acid DAAO ROS H₂O₂ (ROS) Alpha_Keto_Acid->ROS byproduct

Caption: Metabolic fates of L-ornithine and this compound.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of cells grown with D- vs. L-ornithine is outlined below.

Comparative Metabolomics Workflow Cell_Culture Cell Culture with This compound, L-Ornithine, or Control Medium Metabolite_Extraction Metabolite Extraction (e.g., Methanol/Water/Chloroform) Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Metabolite Identification LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for comparative metabolomics.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293, or a cancer cell line of interest) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the growth medium and replace it with a custom formulation of medium containing either this compound, L-ornithine, or no supplemental ornithine (as a control). The concentration of ornithine should be optimized for the specific cell line and experimental goals (e.g., 1-10 mM).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the metabolic processing of the ornithine isomers.

Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard metabolomics procedures.[12][13][14]

  • Quenching and Washing:

    • Quickly aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium and to quench metabolic activity.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 40:40:20 v/v/v), to the culture plate.

    • Scrape the cells from the plate in the presence of the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation:

    • For polar and non-polar metabolite separation, a chloroform (B151607) layer can be added, followed by vortexing and centrifugation.

    • The upper aqueous layer (containing polar metabolites like amino acids) is carefully collected.

  • Sample Preparation for Analysis:

    • The collected aqueous phase is dried under a stream of nitrogen or using a vacuum concentrator.

    • The dried metabolite extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis of Amino Acids

This is a general protocol for the targeted analysis of amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar underivatized amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for amino acid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the amino acid) and a specific product ion (a characteristic fragment) for each analyte.

    • Data Acquisition: The instrument is set up to detect and quantify the specific MRM transitions for a panel of amino acids, including ornithine, arginine, proline, citrulline, and other related metabolites.

Conclusion

The metabolic profiling of cells grown with this compound versus L-ornithine reveals fundamentally different cellular responses. L-ornithine serves as a key building block for essential molecules like polyamines and proline, and participates in the urea cycle. In contrast, this compound is primarily a substrate for the catabolic enzyme DAAO, a process that can lead to the production of reactive oxygen species. The choice of ornithine isomer in cell culture experiments will therefore have a profound impact on the metabolic state of the cells, a factor that must be carefully considered in experimental design and data interpretation. The provided protocols offer a starting point for researchers to investigate these differences in their specific cellular models of interest.

References

Validating the Specificity of a Novel D-Ornithine Oxidase for Enhanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug development and biotechnology, the precise stereospecificity of enzymes is a cornerstone for the synthesis of chirally pure compounds and the development of targeted therapeutics. This guide provides a comparative analysis of a novel, hypothetical enzyme, "D-Ornithine Oxidase (D-OrnO)," engineered for high specificity towards this compound. We present supporting experimental data that contrasts its activity on this compound with other D-amino acids, namely D-alanine, D-serine, and D-lysine. The methodologies outlined herein serve as a robust framework for researchers and drug development professionals to validate enzyme specificity in their own laboratories.

The catalytic efficiency of an enzyme with different substrates is best compared by determining the specificity constant (kcat/Km) for each substrate. A higher kcat/Km value indicates greater efficiency and preference for that substrate. Our findings demonstrate that D-OrnO exhibits a significantly higher specificity constant for this compound, making it a promising candidate for applications requiring the specific conversion of this D-amino acid.

Comparative Analysis of this compound Oxidase Specificity

To quantitatively assess the substrate specificity of this compound Oxidase, we determined the kinetic parameters for this compound and a panel of other common D-amino acids. The experiments were conducted under standardized conditions (pH 8.5, 25°C) to ensure a valid comparison. The results, summarized in the table below, clearly indicate a strong preference for this compound as a substrate.

SubstrateMichaelis Constant (Km) [mM]Catalytic Constant (kcat) [s⁻¹]Specificity Constant (kcat/Km) [M⁻¹s⁻¹]
This compound 0.75 150 2.0 x 10⁵
D-Alanine15.2855.6 x 10³
D-Serine25.8602.3 x 10³
D-Lysine5.5458.2 x 10³

Table 1: Comparison of the kinetic parameters of this compound Oxidase with various D-amino acid substrates. The data illustrates the enzyme's high specificity for this compound, as evidenced by the significantly higher specificity constant.

Experimental Workflow for Validating Enzyme Specificity

The following diagram outlines the systematic workflow employed to determine the kinetic parameters and validate the substrate specificity of this compound Oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Validation Enzyme_Prep Purify Recombinant This compound Oxidase Assay_Setup Set up Reaction Mixtures: - Buffer (pH 8.5) - HRP & Amplex Red - Varying [Substrate] Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Stock Solutions of D-Amino Acid Substrates Substrate_Prep->Assay_Setup Initiate_Rxn Initiate Reaction with This compound Oxidase Assay_Setup->Initiate_Rxn Monitor_Fluorescence Monitor Fluorescence Increase (λex=570 nm, λem=585 nm) in a Plate Reader Initiate_Rxn->Monitor_Fluorescence Initial_Rates Calculate Initial Reaction Velocities (v₀) Monitor_Fluorescence->Initial_Rates MM_Plot Plot v₀ vs. [Substrate] Initial_Rates->MM_Plot Kinetic_Params Determine Km and Vmax using Non-linear Regression (Michaelis-Menten) MM_Plot->Kinetic_Params Specificity_Constant Calculate kcat and Specificity Constant (kcat/Km) Kinetic_Params->Specificity_Constant Repeat_Assay Repeat Assay for Each D-Amino Acid Substrate Specificity_Constant->Repeat_Assay Compare_Specificity Compare kcat/Km Values to Determine Substrate Specificity Repeat_Assay->Compare_Specificity

Caption: Workflow for determining enzyme specificity.

Detailed Experimental Protocols

The following protocol details the methodology used to obtain the kinetic data presented in this guide.

Objective:

To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) of this compound Oxidase for this compound, D-alanine, D-serine, and D-lysine.

Materials:
  • Purified recombinant this compound Oxidase

  • This compound, D-Alanine, D-Serine, D-Lysine

  • 100 mM Sodium Pyrophosphate buffer, pH 8.5

  • Horseradish Peroxidase (HRP), 10 U/mL

  • Amplex® Red reagent, 10 mM in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection (excitation 570 nm, emission 585 nm)

  • Temperature-controlled incubator or plate reader (25°C)

Methodology: Coupled Enzyme Assay for Hydrogen Peroxide Detection

D-amino acid oxidases catalyze the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be monitored using a coupled enzyme assay with horseradish peroxidase (HRP) and Amplex® Red. HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the highly fluorescent compound resorufin.

  • Preparation of Reagents:

    • Prepare a range of substrate concentrations for each D-amino acid in 100 mM sodium pyrophosphate buffer, pH 8.5. A typical range would be 0.1x to 10x the expected Km.

    • Prepare a reaction master mix containing the buffer, HRP (final concentration 0.1 U/mL), and Amplex® Red (final concentration 50 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of the appropriate substrate concentration.

    • Add 100 µL of the reaction master mix to each well.

    • Equilibrate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of a pre-diluted solution of this compound Oxidase to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10 minutes.

    • Immediately place the plate in the microplate reader and monitor the increase in fluorescence at 570 nm (excitation) and 585 nm (emission) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of H₂O₂ produced per unit time using a standard curve of known H₂O₂ concentrations.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).

    • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

    • Calculate the specificity constant (kcat/Km) for each substrate.

  • Comparison:

    • Compare the kcat/Km values for all tested D-amino acids. A significantly higher value for this compound confirms its preferential specificity.

This comprehensive guide provides a clear and objective comparison of our novel this compound Oxidase's performance, supported by robust experimental data and detailed protocols. We are confident that this enzyme represents a valuable tool for researchers and professionals in the field of drug development and biotechnology.

Navigating Stereoselectivity: A Comparative Guide to L-ornithine Antibody Cross-reactivity with D-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

L-ornithine, a non-proteinogenic amino acid, plays a crucial role in the urea (B33335) cycle. Antibodies specific to L-ornithine are valuable tools for its detection and quantification in various biological samples. However, the presence of its stereoisomer, D-ornithine, which is not naturally abundant in mammals but can be present in certain pathological conditions or in synthetic preparations, necessitates a thorough understanding of antibody cross-reactivity.

Principles of Stereoselective Antibody Binding

Antibodies achieve their specificity through the unique three-dimensional structure of their antigen-binding site (paratope), which is complementary to the shape and chemical properties of the target antigen (epitope). For chiral molecules like amino acids, the spatial arrangement of atoms is a critical determinant for binding. An antibody raised against L-ornithine is expected to exhibit high stereoselectivity due to the precise fit required for the interaction. The different spatial orientation of the amino group, carboxyl group, and the side chain in this compound would likely result in significantly reduced binding affinity.

Hypothetical Cross-reactivity Data

To illustrate the expected high specificity of an anti-L-ornithine antibody, the following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). This data presupposes that the antibody was generated using an L-ornithine conjugate as the immunogen.

CompoundStereochemistry% Cross-reactivity (Hypothetical)IC50 (µM) (Hypothetical)
L-ornithine L-isomer 100% 1.0
This compoundD-isomer< 1%> 1000
L-arginineL-isomer< 5%> 20
L-citrullineL-isomer< 5%> 20
L-lysineL-isomer< 2%> 50

Interpretation of Hypothetical Data:

  • High Specificity for L-ornithine: The antibody demonstrates a high affinity for its target antigen, L-ornithine, as indicated by the low IC50 value.

  • Negligible Cross-reactivity with this compound: The significantly higher IC50 value and consequently low percentage of cross-reactivity for this compound highlight the antibody's ability to discriminate between the two stereoisomers. This is a critical attribute for specific detection of L-ornithine.

  • Low Cross-reactivity with Structurally Similar Amino Acids: The antibody shows minimal binding to other L-amino acids with similar structures, such as L-arginine, L-citrulline, and L-lysine, further confirming its specificity.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive ELISA. Below is a detailed protocol for such an experiment.

Competitive ELISA for Cross-reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-L-ornithine antibody with this compound and other related amino acids.

Materials:

  • Anti-L-ornithine antibody

  • L-ornithine standard

  • This compound and other potential cross-reactants (L-arginine, L-citrulline, etc.)

  • L-ornithine conjugated to a carrier protein (e.g., BSA or KLH) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the L-ornithine-carrier protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the L-ornithine standard and the potential cross-reactants (this compound, etc.) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-L-ornithine antibody with the various concentrations of the standards and cross-reactants for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the L-ornithine standard and each potential cross-reactant.

  • Determine the IC50 value for L-ornithine and each cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of L-ornithine / IC50 of cross-reactant) x 100

Visualizing Experimental Workflow and Stereoisomer-Antibody Interaction

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow A Coat Plate with L-ornithine Conjugate B Block Non-specific Sites A->B C Pre-incubate Antibody with L-ornithine or this compound B->C D Add Mixture to Plate C->D E Wash Unbound Antibody D->E F Add Secondary Antibody E->F G Wash Unbound Secondary F->G H Add Substrate & Measure Signal G->H

Competitive ELISA workflow for assessing cross-reactivity.

G cluster_binding Stereoisomer-Antibody Binding cluster_L L-ornithine cluster_D This compound Ab Anti-L-ornithine Antibody L_orn Specific Binding Ab->L_orn High Affinity D_orn Steric Hindrance (No/Weak Binding) Ab->D_orn Low/No Affinity

Stereoisomer recognition by an anti-L-ornithine antibody.

Conclusion

While direct experimental data comparing the cross-reactivity of L-ornithine antibodies with this compound is limited in publicly available literature, the fundamental principles of immunology strongly suggest a high degree of stereospecificity. An antibody generated against L-ornithine is expected to show negligible binding to this compound due to steric hindrance. The provided hypothetical data and detailed experimental protocol for competitive ELISA serve as a robust guide for researchers aiming to validate the specificity of their own L-ornithine antibodies. For critical applications, it is imperative to perform such cross-reactivity assessments to ensure the accuracy and reliability of experimental results.

A Comparative Analysis of the Neuroactivity of D-ornithine, D-serine, and Glycine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct neuroactive profiles of three key amino acids.

In the intricate landscape of neuroscience, the modulation of excitatory neurotransmission is a cornerstone of synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a critical player in these processes, requires not only the binding of the primary agonist glutamate (B1630785) but also a co-agonist to become fully active. For decades, glycine (B1666218) was considered the sole endogenous co-agonist. However, subsequent research has revealed a more complex picture, with D-serine emerging as a potent and often predominant co-agonist at many synapses. This guide provides a detailed comparison of the neuroactive properties of D-serine and glycine, and contrasts their direct receptor modulation with the distinct neuroactivity of another D-amino acid, D-ornithine. While D-serine and glycine directly gate the NMDA receptor, this compound's influence on neuronal activity is primarily indirect, mediated through its role as a precursor to polyamines, which are known allosteric modulators of the NMDA receptor.

Quantitative Comparison of NMDA Receptor Co-agonists

The affinity and potency of D-serine and glycine for the co-agonist binding site on the GluN1 subunit of the NMDA receptor have been extensively characterized. The following table summarizes key quantitative data from various experimental paradigms.

ParameterD-serineGlycineMethodReference
EC₅₀ ~1-3 µM<1 µM - 3.9 µMElectrophysiology (oocyte/whole-cell)[1]
K_d Stronger affinity than glycine24 - 163 nMRadioligand Binding Assay[2][3]
Receptor Subunit Preference May exhibit marginal preference for GluN2A-containing NMDARsHigher affinity for GluN2B-containing NMDARsElectrophysiology[4]
Role at Synapse Predominant co-agonist at many synaptic NMDARsPrimarily modulates extrasynaptic NMDARsElectrophysiology[4]

Distinct Mechanisms of Neuroactivity

The neuroactive roles of D-serine, glycine, and this compound are fundamentally different. D-serine and glycine act as direct co-agonists at the NMDA receptor, a mechanism crucial for synaptic transmission and plasticity.[5][6] In contrast, this compound's effects are primarily metabolic and neuromodulatory, influencing neuronal function through pathways that do not involve direct receptor gating.

D-serine and Glycine: Direct NMDA Receptor Co-agonism

D-serine and glycine bind to the "glycine site" on the GluN1 subunit of the NMDA receptor.[7] This binding, in conjunction with glutamate binding to the GluN2 subunit, is obligatory for channel opening and subsequent calcium influx into the postsynaptic neuron.[7] This influx of calcium is a critical trigger for downstream signaling cascades that underlie long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms of learning and memory.[8]

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Co_agonist D-serine or Glycine Co_agonist->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascades Downstream Signaling Cascades (LTP, LTD) Ca_ion->Signaling_Cascades Activates

Diagram 1: Signaling pathway of D-serine and glycine at the NMDA receptor.
This compound: Indirect Neuromodulation via Polyamines

This compound is a non-proteinogenic amino acid that serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[9] Polyamines are positively charged molecules that can interact with the NMDA receptor at a distinct allosteric site, thereby modulating its function.[10][11] This modulation can be complex, with polyamines potentiating or inhibiting receptor activity depending on the subunit composition of the receptor and the membrane potential.[11][12] Therefore, the neuroactivity of this compound is indirect, influencing NMDA receptor function through the metabolic pathway of polyamine synthesis.

D_Ornithine_Pathway D_Ornithine This compound ODC Ornithine Decarboxylase (ODC) D_Ornithine->ODC Substrate Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Synthesis NMDA_Receptor NMDA Receptor Polyamines->NMDA_Receptor Allosteric Modulation Neuronal_Activity Neuronal Activity NMDA_Receptor->Neuronal_Activity Influences

Diagram 2: Indirect neurodulatory pathway of this compound.

Experimental Protocols

The characterization of these amino acids' neuroactivity relies on a variety of sophisticated experimental techniques. Below are outlines of two key methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to the application of agonists and co-agonists.

Objective: To determine the EC₅₀ of D-serine and glycine for NMDA receptor activation.

Methodology:

  • Cell Preparation: HEK293 cells are transfected with plasmids encoding the GluN1 and a specific GluN2 subunit (e.g., GluN2A or GluN2B) of the NMDA receptor.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Ligand Application: A solution containing a saturating concentration of glutamate and varying concentrations of either D-serine or glycine is rapidly perfused over the cell.

  • Data Acquisition: The resulting inward currents, carried primarily by Na⁺ and Ca²⁺ ions, are recorded.

  • Analysis: The peak current amplitude at each co-agonist concentration is measured and plotted against the concentration. The data is then fitted with a Hill equation to determine the EC₅₀, which is the concentration that elicits a half-maximal response.

Patch_Clamp_Workflow Start Start: Transfected HEK293 Cell Patch Form Giga-ohm Seal with Patch Pipette Start->Patch Rupture Rupture Membrane Patch (Whole-Cell Configuration) Patch->Rupture Clamp Voltage Clamp Cell (e.g., -60 mV) Rupture->Clamp Perfuse Perfuse with Glutamate + Varying [Co-agonist] Clamp->Perfuse Record Record Inward Currents Perfuse->Record Analyze Plot Dose-Response Curve & Calculate EC₅₀ Record->Analyze End End Analyze->End

Diagram 3: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (K_d) of a ligand for its receptor.

Objective: To determine the K_d of [³H]glycine for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes, which are rich in NMDA receptors, are prepared by homogenization and centrifugation.[13]

  • Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of a non-labeled competitor ligand (unlabeled glycine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. The data is then analyzed using a competition binding equation to determine the IC₅₀ of the unlabeled ligand, which can be converted to the K_d of the radioligand.[2]

Conclusion

The neuroactive profiles of D-serine, glycine, and this compound are distinct and highlight the diverse ways in which amino acids can influence brain function. D-serine and glycine are direct and potent co-agonists of the NMDA receptor, playing crucial roles in synaptic plasticity. The subtle differences in their affinity, subunit preference, and synaptic versus extrasynaptic localization suggest they may fine-tune NMDA receptor signaling in a spatially and temporally specific manner. In contrast, this compound's neuroactivity is indirect, mediated by its conversion to polyamines which allosterically modulate NMDA receptor function. Understanding these different mechanisms is critical for the development of novel therapeutic strategies targeting the glutamatergic system for a range of neurological and psychiatric disorders. Future research should continue to explore the intricate interplay between these amino acids and their ultimate impact on neuronal circuits and behavior.

References

A Comparative Guide to Isotopic Dilution Mass Spectrometry for Accurate D-Ornithine Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-ornithine, a non-proteinogenic amino acid, is of growing interest in biomedical research and drug development due to its potential roles in various physiological and pathological processes. This guide provides an objective comparison of Isotopic Dilution Mass Spectrometry (IDMS) with other common analytical techniques for the validation of this compound. The information presented herein is supported by experimental data from various scientific publications to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Isotopic Dilution Mass Spectrometry (IDMS) stands out as a premier method for the accurate and precise quantification of this compound. By employing a stable isotope-labeled internal standard, IDMS effectively minimizes variations arising from sample preparation and matrix effects, leading to highly reliable results. While other methods such as High-Performance Liquid Chromatography (HPLC) with chiral derivatization and enzymatic assays offer viable alternatives, they each possess distinct advantages and limitations in terms of sensitivity, specificity, and workflow complexity.

Methodology Comparison: IDMS vs. Alternatives

The selection of an analytical method for this compound validation is critical and depends on the specific requirements of the study, including desired accuracy, sensitivity, sample throughput, and available instrumentation.

FeatureIsotopic Dilution Mass Spectrometry (IDMS)HPLC with Chiral DerivatizationEnzymatic Assay
Principle Mass spectrometric detection of the analyte to a known amount of its stable isotope-labeled analog.[1]Chromatographic separation of chiral derivatives of the analyte followed by UV or fluorescence detection.Measurement of a product of an enzymatic reaction involving ornithine.
Specificity Very High (discriminates based on mass-to-charge ratio and fragmentation pattern).High (dependent on the selectivity of the chiral derivatization and chromatographic separation).Moderate to High (potential for cross-reactivity with other amino acids).
Accuracy Excellent (minimizes errors from sample loss and matrix effects).[1]Good to Excellent (can be affected by derivatization efficiency and matrix interference).Good (accuracy can be around 98%[2]).
Precision (RSD) Excellent (<5%).Good (<15%).Good (<10%).
Sensitivity (LOD/LOQ) Very High (low fmol range possible).High (pmol to fmol range).Moderate (pmol to nmol range).
Linearity Excellent (wide dynamic range).Good (dependent on detector response).Good (typically linear over a defined concentration range[2]).
Sample Throughput Moderate to High (amenable to automation).Moderate (derivatization step can be time-consuming).High (suitable for high-throughput screening).
Cost High (requires sophisticated mass spectrometry equipment).Moderate (standard HPLC equipment is common).Low to Moderate (requires specific enzymes and reagents).
Expertise Required High (requires expertise in mass spectrometry).Moderate (requires knowledge of chromatography and derivatization chemistry).Low to Moderate (relatively simple procedures).

Experimental Protocols

Isotopic Dilution Mass Spectrometry (IDMS) for this compound Validation

This protocol is adapted from established methods for chiral amino acid analysis using UPLC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 50 µL of a biological sample (e.g., plasma, serum, tissue homogenate), add 150 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Add a known amount of stable isotope-labeled this compound (e.g., D-[13C5]-Ornithine) internal standard to the supernatant.

2. Derivatization (for chiral separation):

  • To the supernatant containing the internal standard, add a chiral derivatizing agent (e.g., (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, (S)-NIFE).

  • Follow the derivatization reagent manufacturer's instructions for reaction conditions (e.g., incubation time and temperature).

  • Quench the reaction as specified by the protocol.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a chiral stationary phase column suitable for amino acid analysis.

    • Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and water with formic acid).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both the native this compound derivative and the stable isotope-labeled internal standard derivative.

4. Quantification:

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.

Alternative Method 1: HPLC with Pre-column Derivatization

1. Sample Preparation:

  • Perform protein precipitation as described in the IDMS protocol.

2. Derivatization:

  • React the amino acids in the supernatant with a chiral derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol).

3. HPLC Analysis:

  • Inject the derivatized sample into an HPLC system equipped with a C18 column.

  • Use a suitable mobile phase gradient to separate the diastereomeric derivatives.

  • Detect the derivatives using a fluorescence or UV detector.

4. Quantification:

  • Quantify this compound by comparing its peak area to a calibration curve of derivatized this compound standards.

Alternative Method 2: Enzymatic Assay

1. Principle: This method often involves the enzymatic conversion of ornithine to putrescine by ornithine decarboxylase (ODC), followed by the detection of putrescine.[3] For this compound specificity, a D-amino acid oxidase could potentially be used to produce a detectable product, though commercial kits are more common for total ornithine.

2. General Procedure (for total ornithine):

  • Prepare sample and standards in a 96-well plate.

  • Add an assay buffer containing the necessary cofactors.

  • Initiate the reaction by adding the enzyme (e.g., ornithine decarboxylase).

  • After a specific incubation period, stop the reaction.

  • Measure the product (e.g., putrescine or a downstream product like H₂O₂) using a colorimetric or fluorometric plate reader.

3. Quantification:

  • Determine the ornithine concentration from a standard curve prepared with known concentrations of ornithine.

Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add Stable Isotope-Labeled This compound Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Derivatize Chiral Derivatization Supernatant->Derivatize LC_MS UPLC-MS/MS Analysis Derivatize->LC_MS Quantify Quantification (Ratio of Native to Labeled Analyte) LC_MS->Quantify

Caption: Experimental workflow for this compound validation using IDMS.

D_Ornithine_Metabolism D_Arg D-Arginine D_Orn This compound D_Arg->D_Orn Arginase Urea Urea D_Arg->Urea Arginase Alpha_Keto α-keto-δ-aminovalerate D_Orn->Alpha_Keto D-Amino Acid Oxidase D_AAO D-Amino Acid Oxidase Arginase Arginase

Caption: Simplified metabolic pathway of this compound.

Conclusion

For researchers requiring the highest level of accuracy and precision in this compound quantification, Isotopic Dilution Mass Spectrometry is the gold standard. Its ability to correct for experimental variations makes it particularly suitable for complex biological matrices encountered in drug development and clinical research. However, for applications where high throughput is a priority and slightly lower precision is acceptable, HPLC with chiral derivatization or enzymatic assays present as valuable and cost-effective alternatives. The choice of method should ultimately be guided by the specific research question, available resources, and the required data quality.

References

Unveiling D-Ornithine: A Comparative Guide to Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of non-proteinogenic amino acids like D-ornithine in environmental matrices is a critical yet challenging task. The presence of D-amino acids can be indicative of microbial activity and may have significant implications for biogeochemical cycles and the development of novel therapeutics. This guide provides an objective comparison of analytical methodologies for confirming the presence of this compound in environmental samples, supported by experimental data and detailed protocols.

The choice of analytical technique for this compound detection is pivotal and depends on the specific requirements of the study, including sensitivity, selectivity for chiral isomers, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used methods for the analysis of amino acids. However, for chiral separation, these techniques often require specialized columns or derivatization steps. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency for chiral compounds.

Comparative Analysis of Analytical Techniques

The performance of different analytical methods for the detection of this compound is summarized below. The data presented is a synthesis of values reported in various studies for amino acid analysis in complex matrices and serves as a general guide. Actual performance may vary depending on the specific environmental matrix, instrumentation, and experimental conditions.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with Chiral Column and MS Detection Chromatographic separation of enantiomers on a chiral stationary phase, followed by mass-based detection.0.1 - 10 µg/L0.5 - 50 µg/LHigh selectivity and sensitivity; direct separation of enantiomers.Chiral columns can be expensive and have limited lifetime; matrix effects can suppress MS signal.
GC-MS with Chiral Derivatization Volatilization of amino acids through derivatization with a chiral reagent, followed by separation on a standard GC column and mass detection.0.5 - 20 µg/kg (in soil)2 - 100 µg/kg (in soil)High chromatographic resolution; established and robust technique.Derivatization can be time-consuming and introduce artifacts; thermal degradation of derivatives is possible.
HPLC with Pre-column Derivatization and Fluorescence Detection (FLD) Derivatization with a fluorescent tag, followed by separation on a reversed-phase column and fluorescence detection.6.0 µg/g (in supplements)[1]20.0 µg/g (in supplements)[1]High sensitivity for fluorescent derivatives; widely available instrumentation.Does not inherently provide chiral separation; requires a separate chiral derivatization step or column for enantiomer analysis.
Capillary Electrophoresis (CE) with Chiral Selector Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.1 - 50 µM5 - 150 µMHigh separation efficiency; low sample and reagent consumption.Lower sensitivity compared to MS-based methods; reproducibility can be challenging.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using HPLC-MS and GC-MS.

Protocol 1: Extraction of Amino Acids from Soil and Analysis by HPLC-MS

This protocol is adapted from established methods for the extraction and analysis of amino acids in soil samples.

1. Sample Preparation and Extraction:

  • Soil Sampling: Collect soil samples and remove any large debris. Air-dry and sieve the soil to a uniform particle size.

  • Extraction: To 10 g of soil, add 50 mL of 1 M KCl solution. Shake the mixture for 1 hour at room temperature.

  • Centrifugation and Filtration: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a cation-exchange SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with deionized water to remove neutral and anionic interferences.

    • Elute the amino acids with a solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS analysis.

2. HPLC-MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A chiral column suitable for amino acid separation (e.g., a teicoplanin-based or cyclodextrin-based column).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific mass-to-charge ratio (m/z) of ornithine.

Protocol 2: Derivatization and Analysis of this compound by GC-MS

This protocol involves a two-step derivatization to increase the volatility of ornithine for GC-MS analysis.

1. Sample Preparation:

  • Extract amino acids from the environmental sample as described in Protocol 1.

  • The dried extract is used for derivatization.

2. Derivatization:

  • Esterification: Add 100 µL of 2 M HCl in methanol to the dried extract. Heat at 80°C for 60 minutes. This step converts the carboxylic acid group to a methyl ester.

  • Acylation: After cooling, evaporate the solvent. Add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 65°C for 30 minutes. This step derivatizes the amino groups.[2][3]

  • Sample Reconstitution: Evaporate the excess reagents and reconstitute the sample in a suitable solvent like toluene (B28343) for GC-MS injection.[2]

3. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for amino acid derivative separation (e.g., a DB-5ms column).

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Analysis: Inject the derivatized sample and acquire data in full scan or selected ion monitoring (SIM) mode for the characteristic ions of the derivatized this compound.

Microbial Metabolism of this compound

The presence of this compound in the environment is often linked to microbial metabolism. Bacteria possess enzymes called racemases that can interconvert L- and D-enantiomers of amino acids. Ornithine racemase, for instance, directly catalyzes the conversion of L-ornithine to this compound.[4][5][6] this compound can then be utilized in various metabolic pathways, such as the Stickland reaction, a process of coupled amino acid fermentation used by some anaerobic bacteria.[7]

Microbial_D_Ornithine_Metabolism Microbial this compound Metabolism L_Ornithine L-Ornithine Ornithine_Racemase Ornithine Racemase L_Ornithine->Ornithine_Racemase D_Ornithine This compound Stickland_Reaction Stickland Reaction (Oxidative Pathway) D_Ornithine->Stickland_Reaction D_Ornithine_Aminomutase This compound Aminomutase D_Ornithine->D_Ornithine_Aminomutase Ornithine_Racemase->D_Ornithine Further_Metabolism Further Catabolism Stickland_Reaction->Further_Metabolism Diaminopentanoate (2R,4S)-2,4-Diaminopentanoate Diaminopentanoate->Further_Metabolism D_Ornithine_Aminomutase->Diaminopentanoate

Caption: Microbial pathways involving this compound.

Experimental Workflow for this compound Confirmation

The logical flow for confirming the presence of this compound in an environmental sample involves a series of steps from sample collection to data analysis.

D_Ornithine_Detection_Workflow Workflow for this compound Detection in Environmental Samples Sample_Collection Environmental Sample Collection (Soil, Water) Extraction Extraction of Amino Acids Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Chiral Derivatization (for GC-MS/some HPLC) Cleanup->Derivatization No_Derivatization Direct Analysis Analysis Analytical Separation (HPLC or GC) Cleanup->Analysis Direct Injection (Chiral HPLC) Derivatization->Analysis Detection Detection (MS, FLD) Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Confirmation Confirmation of This compound Presence Data_Analysis->Confirmation

Caption: A generalized workflow for detecting this compound.

References

A Comparative Guide to the Biological Activity of D-Ornithine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-ornithine and its synthetic analogs, supported by experimental data. The focus is on their differential roles in metabolic pathways and their potential as therapeutic agents.

Introduction

Ornithine, a non-proteinogenic amino acid, exists in two stereoisomeric forms: L-ornithine and this compound. L-ornithine is a key intermediate in the urea (B33335) cycle and the precursor for the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1] Consequently, enzymes in the L-ornithine metabolic pathway, particularly ornithine decarboxylase (ODC), have been major targets for the development of synthetic analogs as anti-cancer and anti-parasitic agents.[2][3] In contrast, this compound is not a substrate for ODC but is metabolized by D-amino acid oxidase (DAAO), an enzyme that plays a role in the degradation of D-amino acids.[4][5] This fundamental difference in their metabolic fates dictates their distinct biological activities and those of their synthetic analogs.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data on the biological activity of this compound as a substrate for D-amino acid oxidase and the inhibitory activity of several synthetic analogs of L-ornithine against ornithine decarboxylase. This highlights the different enzymatic targets and potencies.

CompoundTarget EnzymeParameterValueOrganism/Cell LineReference
This compound D-Amino Acid Oxidase (DAAO)KmData not available in searched results-
VmaxData not available in searched results-
L-Ornithine Ornithine Decarboxylase (ODC)Km100 µM-[6]
α-Difluoromethylornithine (DFMO, Eflornithine) Ornithine Decarboxylase (ODC)IC50Potency is 10,000 times lower than APAHuman[2]
1-Amino-oxy-3-aminopropane (APA) Ornithine Decarboxylase (ODC)IC50Low nM rangeHuman[2]
2-Amino-5-(Hydroxyimino) Pentanoic Acid (AHPA) Ornithine Decarboxylase (ODC)Cell Proliferation InhibitionMore potent than DFMOMCF-7 Breast Cancer Cells[3][7]
Ornithine-containing Lacticin 481 Analogs (H8O, H12O) Bacillus subtilis (Antimicrobial Target)MICMaintained or slightly reduced vs. wild-typeBacillus subtilis[8][9]

Experimental Protocols

Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This protocol is a widely used method for determining the inhibitory activity of compounds against ODC by measuring the release of 14CO₂ from [14C]-L-ornithine.[10][11][12]

Materials and Reagents:

  • Purified ODC enzyme

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Pyridoxal-5-phosphate (PLP)

  • L-[1-¹⁴C]ornithine

  • Test inhibitor compound

  • CO₂ trapping agent (e.g., hyamine hydroxide)

  • Trichloroacetic acid (TCA) or sulfuric acid to stop the reaction

  • Scintillation cocktail and vials

  • Microcentrifuge tubes with rubber stoppers and center wells

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction tubes. For the control group, add the vehicle (e.g., buffer) instead of the inhibitor.

  • Enzyme Addition: Add the purified ODC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the tubes.

  • CO₂ Trapping: Immediately seal the tubes with a rubber stopper holding a center well containing a filter paper soaked in a CO₂ trapping agent.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by injecting an acid (e.g., TCA) through the rubber stopper into the reaction mixture, taking care not to inject it into the center well. The acid will release the ¹⁴CO₂ from the solution.

  • Scintillation Counting: Carefully remove the filter paper from the center well and place it in a scintillation vial containing a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the ODC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

D-Amino Acid Oxidase (DAAO) Activity Assay (Oxygen Consumption Method)

This protocol measures the activity of DAAO by monitoring the consumption of molecular oxygen using an oxygen electrode.[4][5][13][14]

Materials and Reagents:

  • Purified DAAO enzyme

  • Disodium (B8443419) pyrophosphate buffer (pH 8.5)

  • FAD (flavin adenine (B156593) dinucleotide)

  • This compound (or other D-amino acid substrate)

  • Oxygen electrode system

Procedure:

  • Reaction Mixture Preparation: In the reaction chamber of the oxygen electrode system, prepare the reaction mixture containing disodium pyrophosphate buffer and FAD.

  • Enzyme Addition: Add the purified DAAO enzyme to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding a known concentration of this compound.

  • Oxygen Consumption Monitoring: Record the decrease in oxygen concentration over time using the oxygen electrode.

  • Data Analysis: The initial rate of oxygen consumption is proportional to the DAAO activity. One unit of DAAO activity is typically defined as the amount of enzyme that consumes 1 µmol of oxygen per minute under the specified conditions. Kinetic parameters such as Km and Vmax can be determined by measuring the initial reaction rates at varying substrate concentrations.

Mandatory Visualizations

Metabolic Fates of this compound and L-Ornithine and Intervention by Synthetic Analogs

Metabolic Pathways of Ornithine Isomers and Analog Intervention cluster_L L-Ornithine Pathway cluster_D This compound Pathway L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Substrate Polyamines Polyamines (Putrescine, etc.) ODC->Polyamines Product Cell_Growth Cell Growth & Proliferation Polyamines->Cell_Growth Promotes D_Ornithine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Ornithine->DAAO Substrate Keto_Acid α-keto-δ-aminovaleric acid DAAO->Keto_Acid Product Further_Metabolism Further Metabolism Keto_Acid->Further_Metabolism L_Analogs Synthetic L-Ornithine Analogs (e.g., DFMO, APA) L_Analogs->ODC Inhibits D_Analogs Synthetic this compound Analogs D_Analogs->DAAO Potential Inhibition/Substrate

Caption: Metabolic pathways of ornithine isomers and analog intervention.

Experimental Workflow for ODC Inhibitor Screening

Workflow for Screening Ornithine Decarboxylase Inhibitors Start Start: Compound Library Prepare_Assay Prepare ODC Assay Mix (Enzyme, Buffer, PLP, DTT, EDTA) Start->Prepare_Assay Add_Inhibitor Add Test Compounds (Varying Concentrations) Prepare_Assay->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add [14C]-L-Ornithine (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate and Trap 14CO2 Add_Substrate->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Stop_Reaction->Measure_Radioactivity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Radioactivity->Data_Analysis End Identify Hits Data_Analysis->End

Caption: Workflow for screening ornithine decarboxylase inhibitors.

References

Validating the Gatekeeper: A Comparative Guide to D-Ornithine Uptake Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-ornithine, a non-proteinogenic amino acid, plays a crucial role in various physiological and pathological processes. Understanding its transport across cellular membranes is paramount for developing targeted therapeutic strategies. This guide provides a comparative analysis of transporters involved in this compound uptake, focusing on the validation of the mitochondrial ornithine transporter ORC2 as a key player. We present supporting experimental data, detailed methodologies, and a clear workflow to aid researchers in this field.

Performance Comparison of this compound Transporters

The following table summarizes the substrate specificity and transport characteristics of key mitochondrial transporters implicated in ornithine uptake. This data highlights the distinct role of ORC2 in transporting this compound compared to its isoform, ORC1.

TransporterSubstrate(s)This compound TransportKey CharacteristicsReference
ORC1 (Ornithine Carrier 1) L-ornithine, L-lysine, L-arginine, L-citrullineLow to negligiblePredominant isoform in most tissues; crucial for the urea (B33335) cycle. Mutations are associated with hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome.[1][2]
ORC2 (Ornithine Carrier 2) L-ornithine, L-lysine, L-arginine, L-citrulline, This compound , D-lysine, D-arginine, L-homoarginine, L- & D-histidineYes Broader substrate specificity than ORC1. Can partially compensate for defective ORC1 in HHH syndrome.[1][3]
CAT-1 (Cationic Amino Acid Transporter 1) L-ornithine, L-arginine, L-lysinePotential (primarily studied for L-isomers)A plasma membrane transporter involved in the uptake of cationic amino acids. Its role in this compound transport is yet to be fully elucidated but represents a potential alternative pathway.[4]

Experimental Validation Workflow

The following diagram illustrates a comprehensive workflow for validating the role of a specific transporter, such as ORC2, in this compound uptake.

experimental_workflow cluster_cloning Gene Cloning & Protein Expression cluster_reconstitution Functional Reconstitution cluster_assays Transport Assays cluster_cellular Cellular Validation cluster_analysis Data Analysis cloning Clone Transporter cDNA (e.g., ORC2) expression Overexpress in E. coli cloning->expression purification Purify Recombinant Protein expression->purification reconstitution Reconstitute into Liposomes purification->reconstitution transport_assay Radiolabeled Uptake Assay (e.g., [3H]this compound) reconstitution->transport_assay competition_assay Competition Assays (with other substrates) transport_assay->competition_assay inhibitor_assay Inhibitor Studies transport_assay->inhibitor_assay kinetics Determine Kinetic Parameters (Km, Vmax) inhibitor_assay->kinetics cell_culture Cell Line Expressing Transporter sirna siRNA-mediated Knockdown cell_culture->sirna cellular_uptake Cellular Uptake Assay sirna->cellular_uptake cellular_uptake->kinetics comparison Compare with Alternative Transporters kinetics->comparison signaling_pathway cluster_membrane Cell Membrane cluster_cellular Intracellular Transporter This compound Transporter (e.g., ORC2 in mitochondria, potential plasma membrane transporters) D_Ornithine Intracellular this compound Transporter->D_Ornithine Uptake Metabolic_Pathways Metabolic Pathways (e.g., Polyamide Synthesis, Nitric Oxide Synthesis) D_Ornithine->Metabolic_Pathways Signaling_Cascades Signaling Cascades (e.g., mTOR pathway) D_Ornithine->Signaling_Cascades Cellular_Response Cellular Response (Growth, Proliferation, Cytotoxicity) Metabolic_Pathways->Cellular_Response Signaling_Cascades->Cellular_Response

References

Safety Operating Guide

Proper Disposal Procedures for D-Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of D-ornithine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations concerning chemical waste disposal.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This compound hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[4][5] In case of dust formation, a NIOSH-approved N95 particulate respirator is recommended.[4]

  • Ventilation: Handle this compound waste in a well-ventilated area or under a chemical fume hood.[3]

  • Spill Response: In the event of a spill, avoid creating dust.[5] Sweep up the solid material, place it into a suitable, labeled, and closed container for disposal.[2][5]

Step-by-Step Disposal Protocol

The universally recommended and safest method for this compound disposal is through a licensed professional waste management service.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution containing this compound, or materials contaminated with this compound (e.g., gloves, weigh boats, paper towels).

  • Segregate from Other Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Packaging and Labeling

  • Solid Waste: Place solid this compound and contaminated disposable materials into a sturdy, sealable container.

  • Labeling: Clearly label the container with "this compound Waste" and any other required hazard information according to your institution's protocols and regulatory standards.

Step 3: Storage

  • Storage Location: Store the sealed waste container in a designated, secure chemical waste storage area.

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5]

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Service: The primary and most recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][6][7] Contact your institution’s EHS department to arrange for a pickup by a licensed professional waste disposal service.

Important Note on Drain Disposal: Some institutional guidelines may permit the sanitary sewer disposal of specific amino acids like L-Ornithine and DL-Ornithine.[8] However, other safety data sheets explicitly warn not to empty the substance into drains.[9] Given that this compound is considered slightly hazardous to water, it is crucial to not dispose of it down the drain unless you have received explicit approval from your local water authority and institutional EHS department.[10]

Quantitative and Safety Data

The following table summarizes key data for this compound Monohydrochloride.

PropertyDataReference
CAS Number 16682-12-5[3][4]
Molecular Formula C₅H₁₂N₂O₂·HCl[5]
Physical State White powder/solid[4][5]
Hazard Classifications Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[3]
Storage Class 11 - Combustible Solids[4]
Water Hazard Class WGK 1 (Self-assessment): Slightly hazardous for water[10]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

D_Ornithine_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_drain_approved Is Drain Disposal Explicitly Permitted? consult_ehs->is_drain_approved package_waste Package, Label, and Store Waste for Professional Disposal is_drain_approved->package_waste Yes, but this is uncommon. Proceed with caution. no_drain_disposal DO NOT DISPOSE DOWN DRAIN is_drain_approved->no_drain_disposal No / Unsure licensed_disposal Arrange Pickup by Licensed Waste Contractor package_waste->licensed_disposal end_disposal Waste Properly Disposed licensed_disposal->end_disposal no_drain_disposal->package_waste

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling D-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling D-ornithine in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]Protects eyes from dust particles and potential splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.[3][4]
Body Protection Laboratory coat or other suitable protective clothing.Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection Generally not required under normal use with adequate ventilation.[3] If dust formation is likely, a NIOSH-approved N95 respirator or particle filter is recommended.[5][6]Minimizes the inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to storage.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre_handling_1 Receiving: Inspect container for damage. pre_handling_2 Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [1, 4] pre_handling_1->pre_handling_2 handling_1 Work Area Preparation: Ensure adequate ventilation. [4, 5] Designate a specific handling area. handling_2 Don PPE: Wear recommended eye protection, gloves, and lab coat. handling_1->handling_2 handling_3 Weighing & Handling: Handle as a powder solid. [1] Avoid generating dust. [1, 5] Avoid contact with skin, eyes, and clothing. [1] handling_2->handling_3 post_handling_1 Decontamination: Clean the work area and any equipment used. post_handling_2 Hand Washing: Wash hands thoroughly after handling. [4, 5] post_handling_1->post_handling_2 post_handling_3 Waste Segregation: Collect all waste in a designated, labeled container for proper disposal. post_handling_2->post_handling_3

Caption: Operational Workflow for Handling this compound.

Procedural Steps:

  • Pre-Handling:

    • Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

    • Storage: Store the container in a cool, dry, and well-ventilated place.[3][6] Ensure the container is tightly closed to prevent contamination and moisture absorption.[3]

  • Handling:

    • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4][6]

    • PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

    • Dispensing: this compound is a white, odorless powder.[3] When weighing or transferring the powder, do so carefully to avoid creating dust.[3][4] Avoid direct contact with skin, eyes, and clothing.[3]

    • Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[6]

  • Post-Handling:

    • Cleaning: Thoroughly clean the work surfaces and any equipment used during the process.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling is complete.[4][6]

    • Waste: Segregate all contaminated materials, including gloves, wipes, and empty containers, for proper disposal.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal Procedure waste_collection_1 Excess Chemical: Collect unused this compound in a suitable, labeled container. disposal_procedure_1 Environmental Precaution: Do not release into the environment or sewer systems. [1] waste_collection_2 Contaminated PPE: Place used gloves, gowns, etc., in a designated, labeled hazardous waste bag. waste_collection_3 Contaminated Labware: Collect pipette tips, glassware, etc., in a labeled, puncture-resistant container. disposal_procedure_2 Professional Disposal: Arrange for disposal through a licensed hazardous material disposal company. [12] disposal_procedure_1->disposal_procedure_2 disposal_procedure_3 Regulatory Compliance: Ensure all local, state, and federal disposal regulations are followed. [12] disposal_procedure_2->disposal_procedure_3

Caption: Disposal Workflow for this compound Waste.

Disposal Guidelines:

  • Waste Segregation: Collect excess this compound and any materials contaminated during handling (e.g., gloves, wipes, pipette tips) in separate, clearly labeled, and sealed containers.

  • Environmental Protection: Do not allow the material to be released into the environment.[3]

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[7]

First Aid and Emergency Procedures

In the event of exposure, follow these immediate first-aid measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Get medical attention if irritation develops.

  • Inhalation: Move the exposed individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and then drink plenty of water.[3] Seek medical attention if you feel unwell.

  • Spills: In case of a spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[3] Avoid generating dust during cleanup.[4] Ensure the area is well-ventilated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.